molecular formula C6H6BrNO B155353 (2-Bromopyridin-3-yl)methanol CAS No. 131747-54-1

(2-Bromopyridin-3-yl)methanol

Cat. No.: B155353
CAS No.: 131747-54-1
M. Wt: 188.02 g/mol
InChI Key: QIQZUABMLGJKJP-UHFFFAOYSA-N
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Description

(2-Bromopyridin-3-yl)methanol is a useful research compound. Its molecular formula is C6H6BrNO and its molecular weight is 188.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2-bromopyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c7-6-5(4-9)2-1-3-8-6/h1-3,9H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIQZUABMLGJKJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60563702
Record name (2-Bromopyridin-3-yl)methanol
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Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131747-54-1
Record name (2-Bromopyridin-3-yl)methanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-bromopyridin-3-yl)methanol
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Foundational & Exploratory

An In-depth Technical Guide to (2-Bromopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 131747-54-1 Synonyms: 2-Bromonicotinyl Alcohol, 2-Bromo-3-pyridinemethanol

This technical guide provides a comprehensive overview of (2-Bromopyridin-3-yl)methanol, a key heterocyclic building block for researchers, scientists, and professionals in drug development and medicinal chemistry. The document details its physicochemical properties, a representative synthetic pathway with an experimental protocol, its chemical reactivity, and its applications as a versatile intermediate in the synthesis of complex molecules.

Core Physicochemical and Safety Data

This compound is a solid, bifunctional pyridine derivative, featuring both a nucleophilic hydroxyl group and a bromine atom amenable to a wide range of cross-coupling reactions. Its key properties are summarized in the table below.

PropertyValueReference(s)
CAS Number 131747-54-1[1]
Molecular Formula C₆H₆BrNO[1]
Molecular Weight 188.02 g/mol [1]
Appearance White to light yellow powder or crystal[1]
Melting Point 75 °C[1]
Boiling Point 307.4 ± 27.0 °C (Predicted)[1]
Solubility Soluble in methanol[1]
Storage Conditions Room temperature, under inert atmosphere[1]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[1]

Synthesis and Experimental Protocols

The most direct and common synthetic route to this compound is the reduction of a corresponding carbonyl compound, typically an ester derivative of 2-bromonicotinic acid. Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are highly effective for this transformation.

Synthetic Pathway: Reduction of Methyl 2-Bromonicotinate

The synthesis involves the esterification of 2-bromonicotinic acid to its methyl ester, followed by reduction with lithium aluminum hydride (LiAlH₄) in an anhydrous aprotic solvent like tetrahydrofuran (THF).

G cluster_0 Step 1: Esterification cluster_1 Step 2: Reduction 2-Bromonicotinic_Acid 2-Bromonicotinic Acid Reagents1 Methanol (CH3OH) Sulfuric Acid (cat. H2SO4) 2-Bromonicotinic_Acid->Reagents1 Methyl_Ester Methyl 2-Bromonicotinate Reagents1->Methyl_Ester Methyl_Ester_2 Methyl 2-Bromonicotinate Reagents2 1. Lithium Aluminum Hydride (LiAlH4) in dry THF 2. Aqueous Workup (e.g., H2O) Methyl_Ester_2->Reagents2 Final_Product This compound Reagents2->Final_Product

Caption: Synthetic workflow for this compound.

Representative Experimental Protocol

This protocol is a representative method based on the standard reduction of esters with LiAlH₄.[2][3] Researchers should consult specific literature examples and perform appropriate safety assessments before implementation.

Materials:

  • Methyl 2-bromonicotinate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • Sodium sulfate (Na₂SO₄)

  • Ethyl acetate

  • Saturated aqueous solution of sodium potassium tartrate (Rochelle's salt)

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere. Anhydrous THF is added to the flask, followed by the slow, portion-wise addition of lithium aluminum hydride (1.5 eq.) at 0 °C (ice bath).

  • Substrate Addition: A solution of methyl 2-bromonicotinate (1.0 eq.) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C. The rate of addition is controlled to maintain a gentle reaction.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then gently refluxed for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting ester.

  • Quenching: The reaction is cooled to 0 °C. The excess LiAlH₄ is quenched by the slow, dropwise addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup). Alternatively, the reaction can be quenched by the careful addition of a saturated aqueous solution of Rochelle's salt and stirred vigorously until two clear layers form.

  • Extraction & Isolation: The resulting slurry is filtered through a pad of celite, and the filter cake is washed thoroughly with ethyl acetate. The combined organic filtrates are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography to yield pure this compound.

Chemical Reactivity and Applications in Drug Development

This compound is a valuable bifunctional intermediate. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted into other functional groups. The bromine atom is strategically positioned for participation in various transition-metal-catalyzed cross-coupling reactions.

Key Reactions
  • Suzuki-Miyaura Coupling: The bromine atom can be coupled with a wide range of aryl or heteroaryl boronic acids or esters to form C-C bonds, enabling the construction of complex biaryl structures common in kinase inhibitors.[4][5]

  • Buchwald-Hartwig Amination: Reaction with amines in the presence of a palladium catalyst allows for the formation of C-N bonds, introducing diverse amine functionalities.

  • Sonogashira Coupling: Coupling with terminal alkynes provides access to pyridyl-alkyne derivatives.

  • Oxidation: The primary alcohol can be oxidized to 2-bromo-3-pyridinecarboxaldehyde or 2-bromonicotinic acid using standard oxidizing agents (e.g., MnO₂, PCC).

  • Etherification/Esterification: The hydroxyl group can readily undergo O-alkylation or O-acylation to generate ethers and esters, respectively.

G cluster_Br Reactions at Bromine cluster_OH Reactions at Hydroxyl Start This compound Suzuki Suzuki Coupling (Ar-B(OH)2, Pd cat.) Start->Suzuki Oxidation Oxidation ([O]) Start->Oxidation Product_Br Aryl/Amino/Alkynyl- substituted Pyridines Suzuki->Product_Br Buchwald Buchwald-Hartwig (R2NH, Pd cat.) Buchwald->Product_Br Sonogashira Sonogashira Coupling (Alkyne, Pd/Cu cat.) Sonogashira->Product_Br Product_OH Aldehydes, Ethers, Esters Oxidation->Product_OH Etherification Etherification (R-X, Base) Etherification->Product_OH

Caption: Key reactivity pathways of this compound.

Role in Medicinal Chemistry

Pyridine scaffolds are ubiquitous in pharmaceuticals due to their ability to act as hydrogen bond acceptors and their favorable physicochemical properties. The 2-bromopyridine motif is a particularly important synthon. While specific, publicly documented examples detailing the use of CAS 131747-54-1 in the synthesis of named clinical candidates are sparse, its utility is inferred from the widespread application of closely related isomers in drug discovery programs.

For instance, substituted bromopyridines are crucial intermediates in the synthesis of numerous small molecule kinase inhibitors, which are a cornerstone of modern oncology treatment.[4][5] The ability to use the bromine atom as a synthetic handle for late-stage diversification via cross-coupling allows for the rapid generation of compound libraries to explore structure-activity relationships (SAR) against specific kinase targets.

Spectroscopic and Analytical Data

  • ¹H NMR: The spectrum would be expected to show three distinct signals in the aromatic region corresponding to the pyridine ring protons, a singlet or doublet for the methylene (-CH₂-) protons adjacent to the hydroxyl group, and a broad singlet for the hydroxyl (-OH) proton.

  • ¹³C NMR: Six distinct signals would be expected: five for the pyridine ring carbons (with the carbon attached to bromine showing a characteristic shift) and one for the methylene carbon.

  • Mass Spectrometry: The mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ in a roughly 1:1 ratio, which is indicative of the presence of a single bromine atom. Key fragmentation would likely involve the loss of the hydroxymethyl group (-CH₂OH) or the bromine atom.

This guide serves as a foundational resource for understanding the properties and utility of this compound. Its versatile nature as a bifunctional building block ensures its continued relevance in the fields of organic synthesis and drug discovery.

References

(2-Bromopyridin-3-yl)methanol molecular structure and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Molecular Structure and Chemical Formula

(2-Bromopyridin-3-yl)methanol is a substituted pyridine derivative with a bromine atom at the 2-position and a hydroxymethyl group at the 3-position of the pyridine ring. This specific arrangement of functional groups makes it a valuable and versatile building block in organic synthesis, particularly in the development of novel pharmaceutical compounds.

Molecular Formula: C₆H₆BrNO

Structure:

Chemical structure of this compound

Synonyms: 2-Bromo-3-(hydroxymethyl)pyridine, 2-Bromonicotinyl Alcohol

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

PropertyValueReference(s)
CAS Number 131747-54-1[1][2][3]
Molecular Weight 188.02 g/mol [1][2]
Appearance White to light yellow powder/crystal[3]
Melting Point 75 °CN/A
Boiling Point (Predicted) 307.4 ± 27.0 °CN/A
Density (Predicted) 1.668 g/cm³N/A
Solubility Soluble in methanolN/A
Storage Store at room temperature in an inert atmosphere or at -20°C for long-term stability.[2]

Synthesis and Purification

This compound can be synthesized through the reduction of a corresponding carbonyl compound, such as 2-bromonicotinaldehyde or an ester of 2-bromonicotinic acid. A common and efficient method involves the use of a mild reducing agent like sodium borohydride.

Experimental Protocol: Reduction of 2-Bromonicotinaldehyde

This protocol is adapted from a similar reduction of a bromopyridine aldehyde and is expected to be effective for the synthesis of this compound.

Materials and Reagents:

  • 2-Bromonicotinaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Deionized water

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 2-bromonicotinaldehyde (1.0 equivalent) in anhydrous methanol.

  • Reduction: Cool the suspension to 0°C using an ice bath. While stirring, slowly add sodium borohydride (1.1 equivalents) in portions.

  • Reaction Monitoring: Continue stirring the reaction mixture at 0°C for approximately 1-2 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water at 0°C.

  • Work-up:

    • Remove the methanol under reduced pressure using a rotary evaporator.

    • Extract the aqueous residue with ethyl acetate (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The crude this compound can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Synthesis Workflow Diagram

G A 2-Bromonicotinaldehyde in Methanol B Addition of NaBH4 at 0°C A->B C Reaction Stirring (1-2h at 0°C) B->C D Quenching with Water C->D E Solvent Removal D->E F Aqueous Work-up (Extraction with Ethyl Acetate) E->F G Drying and Concentration F->G H Purification (Column Chromatography) G->H I This compound H->I

Caption: General workflow for the synthesis of this compound.

Spectroscopic Data (Predicted)

1H and 13C NMR Spectroscopy

The NMR spectra will be characteristic of a trisubstituted pyridine ring.

1H NMR (Predicted) 13C NMR (Predicted)
Pyridine Protons: Three signals in the aromatic region (typically δ 7.0-8.5 ppm), showing characteristic coupling patterns (doublet of doublets, etc.).Pyridine Carbons: Five signals in the aromatic region (typically δ 120-155 ppm). The carbon bearing the bromine atom will be significantly influenced.
Hydroxymethyl Protons: A singlet or doublet for the -CH₂- group (typically δ 4.5-5.0 ppm) and a broad singlet for the -OH proton (variable chemical shift).Hydroxymethyl Carbon: A signal for the -CH₂OH carbon (typically δ 60-65 ppm).

Note: Predicted chemical shifts are in ppm relative to TMS.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

Wavenumber (cm⁻¹)VibrationFunctional Group
3400-3200 (broad)O-H stretchAlcohol
3100-3000C-H stretchAromatic (pyridine)
2950-2850C-H stretchAliphatic (-CH₂-)
1600-1400C=C and C=N stretchAromatic ring (pyridine)
1200-1000C-O stretchPrimary alcohol
~700C-Br stretchBromoalkane
Mass Spectrometry (MS)

The mass spectrum is expected to show a characteristic isotopic pattern for a bromine-containing compound.

m/zInterpretation
187/189Molecular ion peaks (M⁺, M+2) in an approximate 1:1 ratio, characteristic of the presence of one bromine atom (⁷⁹Br and ⁸¹Br isotopes).[4][5][6]
170/172Loss of a hydroxyl radical (-•OH) from the molecular ion.
158/160Loss of a formaldehyde molecule (CH₂O) from the molecular ion.
108Loss of the bromine atom from the molecular ion.
78Pyridine ring fragment.

Applications in Drug Discovery and Development

This compound, as a functionalized bromopyridine, is a valuable intermediate in the synthesis of more complex molecules with potential biological activity. The bromine atom serves as a versatile handle for various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the introduction of diverse substituents. The hydroxymethyl group provides a site for further functionalization, such as oxidation to an aldehyde or carboxylic acid, or conversion to an amine.

While specific signaling pathways involving this exact molecule are not extensively documented, bromopyridine scaffolds are integral to the development of various therapeutic agents.

Role in the Synthesis of Kinase Inhibitors

The pyridine moiety is a well-established pharmacophore that can interact with the ATP-binding site of protein kinases. The strategic placement of the bromo and hydroxymethyl groups in this compound allows for its use as a scaffold to build libraries of potential kinase inhibitors for targets such as Receptor Tyrosine Kinases (e.g., VEGFR, EGFR) and Serine/Threonine Kinases (e.g., p38 MAP kinase, CDKs).[7]

Potential as a Precursor for GPCR Antagonists

G-protein coupled receptors (GPCRs) are a major class of drug targets. Pyridine-containing molecules have been successfully developed as antagonists for various GPCRs. The synthetic versatility of this compound makes it a suitable starting material for the synthesis of novel ligands targeting GPCRs involved in a wide range of physiological processes.

General Synthetic Utility in Medicinal Chemistry

The dual functionality of this compound allows for a multi-directional approach in the synthesis of complex drug candidates. The logical relationship for its synthetic utility is depicted below.

G A This compound B Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) A->B C Functional Group Interconversion of Hydroxymethyl Group A->C D Diverse Aryl/Heteroaryl Substituted Pyridines B->D E Oxidation to Aldehyde/Carboxylic Acid C->E F Conversion to Amine C->F G Lead Compound Optimization D->G E->G F->G H Bioactive Molecules (e.g., Kinase Inhibitors, GPCR Ligands) G->H

References

An In-depth Technical Guide to (2-Bromopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (2-Bromopyridin-3-yl)methanol, a key building block in medicinal chemistry and drug discovery. This document details its chemical properties, synthesis, and applications, with a focus on its role in the development of novel therapeutics.

Chemical Identity and Properties

This compound, with the CAS number 131747-54-1, is a substituted pyridine derivative. Its structure features a bromine atom at the 2-position and a hydroxymethyl group at the 3-position of the pyridine ring, making it a versatile intermediate for a variety of chemical transformations.

Table 1: Chemical and Physical Properties

PropertyValueReference(s)
IUPAC Name This compound
Synonyms 2-BROMO-3-(HYDROXYMETHYL)PYRIDINE, 2-BROMONICOTINYL ALCOHOL[1]
CAS Number 131747-54-1[1]
Molecular Formula C₆H₆BrNO[1]
Molecular Weight 188.02 g/mol [1]
Appearance White to light yellow powder or crystal[1]
Melting Point 75 °C[1]
Boiling Point (Predicted) 307.4 ± 27.0 °C[1]
Solubility Soluble in methanol[1]
pKa (Predicted) 12.96 ± 0.10[1]

Table 2: Spectroscopic Data Summary

TechniqueDescription
¹H NMR The proton NMR spectrum is expected to show characteristic signals for the aromatic protons on the pyridine ring and the methylene protons of the hydroxymethyl group. The chemical shifts will be influenced by the electron-withdrawing bromine atom and the nitrogen in the pyridine ring.
¹³C NMR The carbon NMR spectrum will display six distinct signals corresponding to the five carbons of the pyridine ring and the carbon of the hydroxymethyl group.
Mass Spectrometry (MS) The mass spectrum will exhibit a characteristic isotopic pattern for a monobrominated compound, with two peaks of nearly equal intensity for the molecular ion [M]⁺ and [M+2]⁺, corresponding to the ⁷⁹Br and ⁸¹Br isotopes.
Infrared (IR) Spectroscopy The IR spectrum will show a broad absorption band in the region of 3200-3400 cm⁻¹ due to the O-H stretching of the hydroxyl group.[2] Characteristic C-H and C=N stretching vibrations of the pyridine ring will also be present.

Synthesis and Purification

A common synthetic route to this compound involves the diazotization of 2-amino-3-(hydroxymethyl)pyridine, followed by a Sandmeyer-type reaction with a bromide source. Alternatively, it can be prepared from 2-bromonicotinic acid or its esters via reduction.

This protocol is a representative method for the synthesis of this compound.

Materials:

  • 2-Bromonicotinic acid methyl ester

  • Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

  • Anhydrous tetrahydrofuran (THF) or Methanol

  • Diethyl ether

  • Saturated aqueous solution of sodium sulfate (Na₂SO₄)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate

Procedure:

  • Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere. The suspension is cooled to 0 °C in an ice bath.

  • Addition of Starting Material: A solution of 2-bromonicotinic acid methyl ester (1 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water, while cooling in an ice bath.

  • Work-up: The resulting mixture is filtered through a pad of Celite®, and the filter cake is washed with diethyl ether. The combined organic filtrates are dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude this compound is purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure product.

Applications in Drug Development

The dual functionality of this compound, possessing both a reactive bromine atom and a nucleophilic/modifiable hydroxymethyl group, makes it a valuable scaffold in medicinal chemistry. The bromine atom can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce diverse substituents, while the hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid, or converted to other functional groups.

Bromopyridine derivatives are key structural motifs in a multitude of kinase inhibitors.[3] Kinases are crucial regulators of cell signaling, and their dysregulation is implicated in cancer and inflammatory diseases. The pyridine core can act as a hinge-binder in the ATP-binding pocket of kinases. This compound serves as a starting material for the synthesis of more complex molecules that can be screened for kinase inhibitory activity.

Pyridine-containing compounds are prevalent in central nervous system (CNS) drug candidates due to their ability to cross the blood-brain barrier and interact with various receptors and enzymes. For instance, derivatives of pyridinyl methanol have been developed as potent and selective antagonists of the Transient Receptor Potential Vanilloid 3 (TRPV3), a channel involved in pain sensation and inflammation.

Signaling Pathways

Given its role as a precursor for kinase inhibitors, derivatives of this compound can modulate various kinase-mediated signaling pathways. A prominent example is the tyrosine kinase signaling pathway, which is often targeted in cancer therapy.

Kinase_Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds RAS RAS Receptor->RAS Activates Drug This compound Derivative (Kinase Inhibitor) RAF RAF Drug->RAF Inhibits RAS->RAF Activates MEK MEK RAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Activates Response Cellular Response (Proliferation, Survival) Transcription->Response Leads to

Caption: A representative tyrosine kinase signaling pathway that can be targeted by inhibitors derived from this compound.

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

Table 3: GHS Hazard Information

Hazard StatementDescription
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Precautionary Statements: P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules with potential therapeutic applications. Its utility in the construction of kinase inhibitors and neurological drug candidates highlights its importance in modern drug discovery and development. This guide provides essential information for researchers and scientists working with this compound, facilitating its effective use in the laboratory.

References

Physical and chemical properties of (2-Bromopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and safety information for (2-Bromopyridin-3-yl)methanol, a key building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Core Properties

This compound, with the CAS number 131747-54-1, is a substituted pyridine derivative. Its chemical structure features a bromine atom at the 2-position and a hydroxymethyl group at the 3-position of the pyridine ring. This unique arrangement of functional groups makes it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutics.

Physical and Chemical Data

The known physical and chemical properties of this compound are summarized in the table below for easy reference.

PropertyValueSource(s)
Molecular Formula C₆H₆BrNO[1]
Molecular Weight 188.02 g/mol [1]
Appearance White to light yellow powder/crystal[2]
Melting Point 75 °C[2]
Boiling Point 307.4 ± 27.0 °C (Predicted)[2]
Density 1.668 g/cm³[2]
Solubility Soluble in methanol[2]
pKa 12.96 ± 0.10 (Predicted)[2]
Storage Store at room temperature in an inert atmosphere.[2]

Synthesis

Proposed Experimental Protocol: Reduction of 2-Bromonicotinic Acid

This protocol outlines a potential method for the synthesis of this compound.

Materials and Reagents:

  • 2-Bromonicotinic acid

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Deionized water

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Esterification (Optional but Recommended): To a solution of 2-bromonicotinic acid in methanol, add a catalytic amount of concentrated sulfuric acid. Reflux the mixture to form the methyl ester, methyl 2-bromonicotinate. This step can improve the efficiency of the subsequent reduction.

  • Reduction: Dissolve the 2-bromonicotinic acid (or its methyl ester) in a mixture of methanol and tetrahydrofuran (THF) in a round-bottom flask.

  • Cool the solution in an ice bath and slowly add an excess of sodium borohydride in portions.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. The reaction can be gently heated to reflux to ensure completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching and Work-up: Once the reaction is complete, cool the mixture in an ice bath and cautiously quench the excess sodium borohydride by the slow addition of water, followed by dilute hydrochloric acid until the solution is acidic.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer multiple times with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Applications in Drug Discovery

This compound serves as a valuable building block for the synthesis of various heterocyclic compounds with potential biological activity. While the molecule itself has no documented intrinsic biological activity, its utility lies in its ability to be readily incorporated into larger, more complex molecules.[3] For instance, it is a key intermediate in the synthesis of pyrazolo[1,5-a]pyridine derivatives, a class of compounds known to exhibit a range of pharmacological activities.[3]

Safety and Handling

This compound should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn.

Hazard Statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]

  • P280: Wear protective gloves/eye protection/face protection.[2]

  • P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]

For more detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Visualizations

Proposed Synthetic Workflow for this compound

Synthesis_Workflow Start 2-Bromonicotinic Acid Reaction Reduction Start->Reaction Starting Material Reagents NaBH4, MeOH/THF Reagents->Reaction Reagents Workup Quenching & Work-up Reaction->Workup Crude Product Purification Purification (Column Chromatography) Workup->Purification Product This compound Purification->Product Final Product

Caption: Proposed synthetic workflow for this compound.

References

Technical Guide: Physicochemical Properties of (2-Bromopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting and boiling points of (2-Bromopyridin-3-yl)methanol (CAS No. 131747-54-1), a key intermediate in pharmaceutical and chemical synthesis. This document includes a summary of its physical properties, detailed experimental protocols for their determination, and a representative synthesis workflow.

Core Physicochemical Data

The accurate determination of melting and boiling points is crucial for the identification, purification, and handling of chemical compounds. The following table summarizes the reported physical properties of this compound.

PropertyValue
Melting Point 75 °C
71.0 - 76.0 °C
Boiling Point 307.384 °C (at 760 mmHg)
79 °C (at 6.5 mmHg)

Experimental Protocols

The following sections detail standardized laboratory procedures for the determination of melting and boiling points.

Melting Point Determination

The melting point of a solid is the temperature at which it changes state from solid to liquid. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

  • Melting point apparatus (e.g., Thiele tube or digital melting point apparatus)

  • Capillary tubes (sealed at one end)

  • Thermometer

  • Sample of this compound

Procedure:

  • Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube to a height of 2-3 mm. The tube is then gently tapped to pack the sample at the bottom.

  • Apparatus Setup: The capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned so that the bulb is level with the sample.

  • Heating: The apparatus is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal melts is recorded as the end of the melting range. For pure compounds, this range is typically narrow (0.5-1 °C).

Boiling Point Determination

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the gas above it.

Apparatus:

  • Thiele tube or similar heating bath

  • Small test tube

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heat source (e.g., Bunsen burner or heating mantle)

  • Liquid sample of this compound (if in liquid form) or a suitable high-boiling solvent to dissolve the solid.

Procedure:

  • Sample Preparation: A small amount of this compound is placed in a small test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube with the open end submerged in the sample.

  • Apparatus Setup: The test tube assembly is attached to a thermometer and immersed in a heating bath (e.g., a Thiele tube filled with mineral oil). The top of the test tube should be above the level of the heating fluid.

  • Heating: The heating bath is gently heated. As the temperature rises, air trapped in the capillary tube will bubble out.

  • Observation: The heating is continued until a steady stream of bubbles emerges from the capillary tube. The heat source is then removed, and the bath is allowed to cool slowly.

  • Boiling Point Reading: The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Representative Synthesis Workflow

While a specific, detailed synthesis protocol for this compound is not provided in the search results, a logical workflow for its synthesis can be inferred from related chemical transformations. A common route to such pyridyl methanols involves the reduction of the corresponding carboxylic acid or aldehyde. The following diagram illustrates a representative workflow for such a synthesis.

G cluster_start Starting Material Preparation cluster_hydrolysis Hydrolysis cluster_reduction Reduction cluster_purification Purification start 2-Bromo-3-cyanopyridine hydrolysis Acid or Base Hydrolysis start->hydrolysis Reaction intermediate 2-Bromonicotinic Acid hydrolysis->intermediate Forms reduction Reduction with a suitable reducing agent (e.g., LiAlH4) intermediate->reduction Is Reduced product This compound reduction->product Yields purification Work-up and Purification (e.g., Extraction, Chromatography) product->purification Is Purified final_product Pure this compound purification->final_product Final Product

Caption: Representative workflow for the synthesis of this compound.

Solubility Profile of (2-Bromopyridin-3-yl)methanol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (2-Bromopyridin-3-yl)methanol in various organic solvents. Understanding the solubility of this compound is critical for its application in synthesis, purification, formulation, and various analytical procedures. This document presents qualitative solubility information, a standardized experimental protocol for quantitative solubility determination, and a visual representation of the experimental workflow.

Quantitative Solubility Data

Precise quantitative solubility data for this compound across a wide range of organic solvents is not extensively available in published literature. However, based on its chemical structure—a polar hydroxymethyl group and a moderately polar bromopyridine ring—a general solubility profile can be anticipated. The compound is noted to be soluble in methanol with near transparency.[1][2] To provide a practical reference for researchers, the following table presents representative, albeit hypothetical, solubility data in common organic solvents at ambient temperature (25 °C).

SolventSolvent ClassPolarity IndexAnticipated Solubility ( g/100 mL)
MethanolAlcohol5.1> 10
EthanolAlcohol4.35 - 10
IsopropanolAlcohol3.91 - 5
AcetoneKetone4.35 - 10
Ethyl AcetateEster4.41 - 5
Diethyl EtherEther2.8< 1
TolueneAromatic Hydrocarbon2.4< 1
HexaneAliphatic Hydrocarbon0.1< 0.1

Note: These values are estimates based on chemical principles and the qualitative observation of solubility in methanol. Actual experimental values may vary.

Experimental Protocol for Solubility Determination

A standardized and reliable method for determining the equilibrium solubility of a compound is the shake-flask method. This protocol is widely accepted and recommended by regulatory bodies such as the World Health Organization (WHO).[3][4][5]

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specified temperature.

Materials:

  • This compound (solid)

  • Selected organic solvent (analytical grade)

  • Vials with screw caps

  • Orbital shaker or other mechanical agitator

  • Temperature-controlled environment (e.g., incubator, water bath)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Solvent Addition: Add a known volume of the selected organic solvent to each vial.

  • Equilibration: Tightly cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined experimentally.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a sufficient time to allow the excess solid to settle.

  • Sampling: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered solution with the same solvent to a concentration within the linear range of the analytical method.

  • Quantification: Analyze the concentration of this compound in the diluted solution using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

  • Calculation: Calculate the solubility of the compound in the solvent, typically expressed in mg/mL or g/100 mL, taking into account the dilution factor.

  • Replicates: Perform the experiment in triplicate to ensure the reliability of the results.

Experimental Workflow Visualization

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_result Result A Add excess solid This compound to vial B Add known volume of organic solvent A->B C Agitate at constant temperature (e.g., 24-48h) B->C D Allow solid to settle C->D E Filter supernatant D->E F Dilute sample E->F G Quantify concentration (HPLC/UV-Vis) F->G H Calculate solubility G->H

Caption: Experimental workflow for solubility determination.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is highly recommended to perform experimental solubility studies using the protocol outlined above to obtain precise quantitative data.

References

In-depth Technical Guide on the Safety of (2-Bromopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information available for (2-Bromopyridin-3-yl)methanol (CAS No. 131747-54-1). The information is compiled from various Safety Data Sheets (SDS) and chemical databases to ensure a thorough understanding of the potential hazards, handling procedures, and emergency responses associated with this compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This information is crucial for the safe handling, storage, and use of the compound in a laboratory setting.

PropertyValue
Molecular Formula C₆H₆BrNO
Molecular Weight 188.02 g/mol
Appearance White to light yellow powder/crystal
Melting Point 75 °C
Boiling Point 307.4 ± 27.0 °C (Predicted)
Solubility Soluble in methanol
Storage Temperature Inert atmosphere, Room Temperature

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification and associated hazard statements.

GHS ClassificationHazard Statement (H-code)Description
Skin Irritation (Category 2)H315Causes skin irritation.[1]
Serious Eye Irritation (Category 2A)H319Causes serious eye irritation.[1]
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory SystemH335May cause respiratory irritation.[1]
Signal Word Warning

Toxicological Information

Currently, there is no specific quantitative toxicological data, such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%), available for this compound in the reviewed literature and safety data sheets. The primary hazards identified are related to irritation of the skin, eyes, and respiratory system.

Experimental Protocols for Hazard Assessment

In the absence of specific toxicological studies for this compound, standard methodologies for assessing its identified hazards would be employed. The following are generalized protocols based on OECD (Organisation for Economic Co-operation and Development) guidelines, which are internationally recognized for chemical safety testing.

Skin Irritation/Corrosion Testing (OECD Guideline 439: In Vitro Skin Irritation)
  • Objective: To assess the potential of the substance to cause skin irritation.

  • Methodology: A reconstructed human epidermis (RhE) model is used. A small amount of the test substance is applied topically to the skin tissue model. After a defined exposure period, the substance is removed, and the tissue is incubated. Cell viability is then measured using a colorimetric assay (e.g., MTT assay). A reduction in cell viability below a certain threshold indicates that the substance is an irritant.

Serious Eye Damage/Eye Irritation Testing (OECD Guideline 492: Reconstructed human Cornea-like Epithelium (RhCE) test method)
  • Objective: To determine the potential of the substance to cause serious eye damage or irritation.

  • Methodology: The test substance is applied to the surface of a reconstructed human cornea-like epithelium (RhCE) model. Following the exposure period, the viability of the epithelial cells is determined. The level of cell viability is used to classify the substance's irritation potential.

Respiratory Irritation Assessment
  • Objective: To evaluate the potential for the substance to cause respiratory tract irritation.

  • Methodology: While in vivo animal studies (OECD Guideline 403) have traditionally been used, in vitro methods using reconstructed human respiratory tract models are gaining prominence. These models involve exposing the tissue to the substance and assessing various endpoints, including cytotoxicity, inflammatory responses (e.g., cytokine release), and tissue morphology changes.

First Aid Measures

The following diagram outlines the recommended first aid procedures in case of exposure to this compound.

FirstAidMeasures cluster_exposure Exposure Type cluster_action First Aid Action cluster_medical Medical Attention Inhalation Inhalation MoveToFreshAir Move to fresh air. If not breathing, give artificial respiration. Inhalation->MoveToFreshAir SkinContact Skin Contact WashWithSoap Wash off immediately with plenty of soap and water. Remove contaminated clothing. SkinContact->WashWithSoap EyeContact Eye Contact RinseWithWater Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. EyeContact->RinseWithWater Ingestion Ingestion DoNotInduceVomiting Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Ingestion->DoNotInduceVomiting SeekMedicalAttention Seek immediate medical advice/attention. MoveToFreshAir->SeekMedicalAttention WashWithSoap->SeekMedicalAttention RinseWithWater->SeekMedicalAttention DoNotInduceVomiting->SeekMedicalAttention HandlingAndStorageWorkflow cluster_ppe Personal Protective Equipment (PPE) cluster_handling Handling Procedures cluster_storage Storage Conditions WearGloves Wear protective gloves. AvoidContact Avoid contact with skin, eyes, and clothing. WearGloves->AvoidContact WearGoggles Wear safety glasses with side-shields or goggles. WearGoggles->AvoidContact WearLabCoat Wear a lab coat. WearLabCoat->AvoidContact UseRespirator Use a NIOSH-approved respirator if dust is generated. AvoidInhalation Avoid breathing dust. UseRespirator->AvoidInhalation WashThoroughly Wash hands thoroughly after handling. AvoidContact->WashThoroughly UseVentilation Use only in a well-ventilated area. AvoidInhalation->UseVentilation StoreInCoolDry Store in a cool, dry place. UseVentilation->StoreInCoolDry KeepContainerClosed Keep container tightly closed. WashThoroughly->KeepContainerClosed InertAtmosphere Store under an inert atmosphere. StoreInCoolDry->InertAtmosphere

References

A Technical Guide to (2-Bromopyridin-3-yl)methanol: Synthesis, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of (2-Bromopyridin-3-yl)methanol, a key building block in synthetic and medicinal chemistry. This document covers its nomenclature, physicochemical properties, a detailed synthesis protocol, and its applications in the development of novel chemical entities.

Nomenclature and Chemical Identity

This compound is a brominated pyridine derivative with a hydroxymethyl substituent. Its unique substitution pattern makes it a versatile intermediate for further chemical modifications.

Synonyms and Alternative Names:

  • 2-Bromo-3-(hydroxymethyl)pyridine

  • 2-Bromo-3-pyridinemethanol

  • (2-Bromo-3-pyridyl)methanol

  • 2-Bromonicotinyl alcohol

  • 3-Hydroxymethyl-2-bromopyridine

  • (2-BROMO-PYRIDIN-3-YL)-METHANOL

CAS Number: 131747-54-1

Physicochemical Properties

A comprehensive summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, storage, and use in chemical reactions.

PropertyValueSource
Molecular Formula C₆H₆BrNO--INVALID-LINK--
Molecular Weight 188.02 g/mol --INVALID-LINK--
Appearance White to off-white crystalline powder--INVALID-LINK--
Melting Point 75 °C--INVALID-LINK--
Boiling Point (Predicted) 307.4±27.0 °C--INVALID-LINK--
Solubility Soluble in methanol--INVALID-LINK--
Storage Store at room temperature under an inert atmosphere.--INVALID-LINK--

Synthesis and Experimental Protocols

While a specific, detailed, and publicly available experimental protocol for the synthesis of this compound is not readily found in the searched literature, a general approach can be inferred from the synthesis of related brominated pyridines. The synthesis of 2-bromopyridine from 2-aminopyridine via a diazotization reaction is a well-established method. A plausible synthetic route to this compound could involve the bromination of 3-(hydroxymethyl)pyridine or the reduction of a 2-bromonicotinic acid derivative.

A related experimental protocol for the synthesis of 2-bromopyridine is provided below as a reference for the types of reaction conditions that may be applicable.

Reference Experimental Protocol: Synthesis of 2-Bromopyridine [1]

This procedure details the diazotization of 2-aminopyridine followed by a Sandmeyer-type reaction.

Materials:

  • 2-Aminopyridine

  • 48% Hydrobromic acid

  • Bromine

  • Sodium nitrite

  • Sodium hydroxide

  • Ether

  • Solid potassium hydroxide

Equipment:

  • 5-L three-necked flask

  • Mechanical stirrer

  • Dropping funnel

  • Thermometer

  • Ice-salt bath

  • Vigreux column

Procedure:

  • A 5-L three-necked flask is charged with 790 mL (7 moles) of 48% hydrobromic acid and cooled to 10–20°C in an ice-salt bath.

  • 150 g (1.59 moles) of 2-aminopyridine is added over approximately 10 minutes.

  • While maintaining the temperature at 0°C or lower, 240 mL (4.7 moles) of bromine is added dropwise.

  • A solution of 275 g (4 moles) of sodium nitrite in 400 mL of water is then added dropwise over 2 hours, keeping the temperature at 0°C or lower.

  • After stirring for an additional 30 minutes, a solution of 600 g (15 moles) of sodium hydroxide in 600 mL of water is added at a rate that keeps the temperature below 20–25°C.

  • The reaction mixture is extracted four times with 250-mL portions of ether.

  • The combined ether extracts are dried over 100 g of solid potassium hydroxide for 1 hour.

  • The dried extract is distilled through a 15 cm Vigreux column to yield 2-bromopyridine (boiling point 74–75°C/13 mm).

Applications in Research and Drug Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. The bromine atom provides a reactive handle for various cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of diverse substituents. The hydroxymethyl group can be further modified, for example, through oxidation to an aldehyde or carboxylic acid, or conversion to an amine.

One documented application is its use as a reactant in the synthesis of 3-[2-bromophenyl(or pyridyl)methoxymethyl]benzo[][3]imidazo[2,1-b]thiazoles. This highlights its utility in constructing fused heterocyclic systems, which are common scaffolds in biologically active compounds.

While specific involvement in signaling pathways has not been detailed in the available literature for this compound itself, the broader class of brominated pyridines has been investigated for various biological activities. For instance, some (pyridin-2-yl)methanol derivatives have been explored as antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is implicated in pain sensation and inflammation.[4][5]

Logical Relationships and Experimental Workflows

The following diagram illustrates a potential synthetic workflow starting from this compound, showcasing its versatility as a chemical intermediate.

G Synthetic Utility of this compound A This compound B Oxidation A->B E Cross-Coupling Reactions (e.g., Suzuki, Sonogashira) A->E G Conversion to Halide/Tosylate A->G C 2-Bromo-3-pyridinecarboxaldehyde B->C D Further Derivatization (e.g., Reductive Amination) C->D F Aryl/Alkynyl Substituted 3-(hydroxymethyl)pyridines E->F H 2-Bromo-3-(halomethyl)pyridine or 2-Bromo-3-(tosyloxymethyl)pyridine G->H I Nucleophilic Substitution H->I

Caption: Synthetic pathways originating from this compound.

This guide provides a foundational understanding of this compound for researchers and professionals in drug development. Further investigation into specific reaction conditions and biological applications will be crucial for leveraging the full potential of this versatile chemical intermediate.

References

Initial Synthesis Routes for (2-Bromopyridin-3-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining (2-Bromopyridin-3-yl)methanol, a key building block in the development of novel pharmaceuticals. The methodologies detailed herein are based on established chemical transformations and offer scalable pathways for the synthesis of this important intermediate.

Core Synthesis Strategies

The synthesis of this compound can be approached through several key strategies, primarily involving the reduction of a carbonyl precursor at the C3 position of the 2-bromopyridine scaffold, or the formation of a carbon-carbon bond at this position using organometallic reagents. The most common and effective routes include:

  • Reduction of 2-Bromopyridine-3-carbaldehyde: This is a straightforward and high-yielding method that involves the selective reduction of the aldehyde functionality.

  • Lithiation of a 2,3-Dihalopyridine Precursor: This route involves the selective deprotonation or halogen-metal exchange at the C3 position, followed by quenching with an appropriate electrophile.

  • Grignard Reaction: This classic organometallic approach allows for the formation of the target alcohol through the reaction of a pyridyl Grignard reagent with formaldehyde.

This guide will focus on the most direct and well-documented of these methods: the reduction of 2-bromopyridine-3-carbaldehyde.

Quantitative Data Summary

The following table summarizes the key quantitative data for the primary synthesis route to this compound.

ParameterValue
Starting Material 2-Bromopyridine-3-carbaldehyde
Product This compound
Molecular Formula C₆H₆BrNO
Molecular Weight 188.02 g/mol
Reducing Agent Sodium Borohydride (NaBH₄)
Solvent Methanol (MeOH)
Reaction Temperature 0 °C to Room Temperature
Reaction Time Approximately 1-2 hours
Reported Yield Up to 95% (for analogous reductions)[1]

Experimental Protocols

Primary Synthesis Route: Reduction of 2-Bromopyridine-3-carbaldehyde

This protocol details the reduction of 2-bromopyridine-3-carbaldehyde using sodium borohydride, a mild and selective reducing agent.[1][2]

Materials and Reagents:

  • 2-Bromopyridine-3-carbaldehyde

  • Sodium Borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-bromopyridine-3-carbaldehyde (1.0 equivalent) in anhydrous methanol.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Reducing Agent: While maintaining the temperature at 0 °C, slowly add sodium borohydride (1.1 equivalents) portion-wise to the stirred solution.

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of deionized water at 0 °C.

  • Solvent Removal: Remove the methanol from the reaction mixture by evaporation under reduced pressure using a rotary evaporator.

  • Extraction: Transfer the resulting residue to a separatory funnel and extract with ethyl acetate (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: If necessary, the crude product can be purified by flash column chromatography on silica gel.

Alternative Synthetic Pathways

While the reduction of the corresponding aldehyde is a primary route, other organometallic-based methods are also viable for the synthesis of this compound.

Lithiation of 2,3-Dihalopyridines

This approach involves the selective lithiation of a 2,3-dihalopyridine at the 3-position, followed by the introduction of the hydroxymethyl group via reaction with formaldehyde.[3][4]

Logical Workflow:

  • Deprotonation: A suitable 2,3-dihalopyridine (e.g., 2-chloro-3-bromopyridine) is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C) to selectively deprotonate the 4-position, which can be followed by a "halogen dance" to the 3-position.

  • Electrophilic Quench: The resulting 3-lithiated pyridine intermediate is then quenched with formaldehyde (or a synthetic equivalent like paraformaldehyde) to introduce the hydroxymethyl group.

  • Workup: An aqueous workup is performed to yield this compound.

Grignard Reaction

A Grignard reaction provides another pathway to the target molecule, starting from a dihalo-substituted pyridine.

Logical Workflow:

  • Grignard Reagent Formation: A Grignard reagent is prepared from a suitable dihalopyridine, such as 2,3-dibromopyridine, by reacting it with magnesium metal in an ethereal solvent like THF.[5][6] The more reactive bromine at the 2-position is expected to form the Grignard reagent preferentially.

  • Reaction with Formaldehyde: The freshly prepared pyridyl Grignard reagent is then reacted with formaldehyde.[7][8]

  • Acidic Workup: The reaction is quenched with an acidic aqueous solution (e.g., saturated aqueous ammonium chloride) to protonate the alkoxide and yield this compound.

Visualizations

The following diagrams illustrate the primary synthesis workflow and the logical relationships of the alternative synthetic pathways.

Synthesis_Workflow Primary Synthesis Workflow for this compound cluster_start Starting Material cluster_reaction Reduction Reaction cluster_workup Workup and Purification cluster_product Final Product start 2-Bromopyridine-3-carbaldehyde reduction 1. Dissolve in MeOH 2. Cool to 0 °C start->reduction add_nabh4 Add NaBH4 reduction->add_nabh4 stir Stir at RT add_nabh4->stir quench Quench with H2O stir->quench extract Extract with Ethyl Acetate quench->extract dry Dry and Concentrate extract->dry purify Purify (optional) dry->purify product This compound purify->product Alternative_Pathways Alternative Synthetic Pathways cluster_lithiation Lithiation Route cluster_grignard Grignard Route dihalopyridine_li 2,3-Dihalopyridine lithiation Lithiation (e.g., LDA) dihalopyridine_li->lithiation quench_formaldehyde_li Quench with Formaldehyde lithiation->quench_formaldehyde_li product This compound quench_formaldehyde_li->product dihalopyridine_mg 2,3-Dibromopyridine grignard_formation Form Grignard Reagent (Mg, THF) dihalopyridine_mg->grignard_formation react_formaldehyde_mg React with Formaldehyde grignard_formation->react_formaldehyde_mg react_formaldehyde_mg->product

References

The Ascending Trajectory of Bromopyridine Derivatives in Drug Discovery: A Technical Guide to Their Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold, a ubiquitous heterocyclic motif in medicinal chemistry, continues to be a focal point for the development of novel therapeutic agents. The strategic introduction of a bromine atom onto the pyridine ring profoundly influences the molecule's physicochemical properties, often enhancing its biological efficacy and unlocking diverse mechanisms of action. This technical guide provides an in-depth exploration of the multifaceted biological activities of bromopyridine derivatives, offering a comprehensive resource encompassing their anticancer, antimicrobial, and anti-inflammatory potential. This document details quantitative biological data, comprehensive experimental protocols, and visual representations of key signaling pathways and workflows to empower researchers in their drug discovery endeavors.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Bromopyridine derivatives have emerged as a promising class of compounds exhibiting potent cytotoxic and antiproliferative effects against a spectrum of cancer cell lines. Their mechanisms of action are often intricate, involving the modulation of critical signaling pathways that govern cancer cell proliferation, survival, and angiogenesis.

Quantitative Anticancer Data

The following table summarizes the in vitro anticancer activity of selected bromopyridine derivatives, presenting their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

Compound/Derivative ClassCancer Cell LineIC50 (µM)Reference CompoundReference IC50 (µM)
4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrileHeLa (Cervical)34.3 ± 2.6--
4-(1-benzyl-2-ethylthio-5-imidazolyl)-6-(4-bromophenyl)-2-imino-1,2-dihydropyridine-3-carbonitrileMCF-7 (Breast)50.18 ± 1.11--
Pyridine-urea derivative 8eMCF-7 (Breast)0.22Doxorubicin1.93
Pyridine-urea derivative 8nMCF-7 (Breast)1.88Doxorubicin1.93
(+)-nopinone-based 2-amino-3-cyanopyridine 4fA549 (Lung)23.78--
(+)-nopinone-based 2-amino-3-cyanopyridine 4fMKN45 (Gastric)67.61--
(+)-nopinone-based 2-amino-3-cyanopyridine 4fMCF-7 (Breast)53.87--
Phenanthridine derivative 8aMCF-7 (Breast)0.28--
Key Signaling Pathways in Anticancer Activity

1. p53 and JNK Signaling Pathway:

Certain bromopyridine derivatives have been shown to induce cell cycle arrest at the G2/M phase and promote apoptosis through the upregulation of the tumor suppressor protein p53 and the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1] Activation of p53 can halt the cell cycle to facilitate DNA repair or, in cases of severe damage, trigger programmed cell death.[1] The JNK pathway, a critical component of the mitogen-activated protein kinase (MAPK) signaling cascade, is also instrumental in regulating apoptosis in response to cellular stress.[1]

p53_JNK_pathway Bromopyridine Bromopyridine Derivative Stress Cellular Stress Bromopyridine->Stress p53 p53 Upregulation Stress->p53 JNK JNK Activation Stress->JNK p21 p21 p53->p21 Apoptosis Apoptosis p53->Apoptosis G2M_Arrest G2/M Cell Cycle Arrest p21->G2M_Arrest JNK->Apoptosis

Activation of p53 and JNK signaling pathways by bromopyridine derivatives.

2. VEGFR-2 Signaling Pathway:

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Several pyridine derivatives have been identified as potent inhibitors of VEGFR-2 kinase activity. By competing with ATP for the binding site in the VEGFR-2 tyrosine kinase domain, these compounds inhibit receptor autophosphorylation and downstream signaling, ultimately leading to a reduction in tumor angiogenesis.

VEGFR2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Dimerization Dimerization & Autophosphorylation VEGFR2->Dimerization Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) Dimerization->Downstream Angiogenesis Angiogenesis Downstream->Angiogenesis Bromopyridine Bromopyridine Derivative Bromopyridine->VEGFR2 Inhibits

Inhibition of the VEGFR-2 signaling pathway by bromopyridine derivatives.

3. Wnt/β-catenin Signaling Pathway:

The Wnt/β-catenin signaling pathway plays a crucial role in cell proliferation and differentiation. Its aberrant activation is a hallmark of many cancers. In the absence of a Wnt signal, β-catenin is targeted for degradation by a destruction complex. Upon Wnt binding to its receptor, this complex is inhibited, leading to the accumulation and nuclear translocation of β-catenin, where it activates target gene expression, promoting cell proliferation. Some novel imidazopyridine derivatives have been shown to inhibit this pathway.

Wnt_pathway cluster_off Wnt OFF cluster_on Wnt ON cluster_nucleus Destruction_Complex Destruction Complex (Axin, APC, GSK3β) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylates Degradation Degradation beta_catenin_off->Degradation Wnt Wnt Receptor Frizzled/LRP Wnt->Receptor Dsh Dishevelled Receptor->Dsh Destruction_Complex_Inhibited Inhibited Destruction Complex Dsh->Destruction_Complex_Inhibited Inhibits beta_catenin_on β-catenin (Accumulates) Nucleus Nucleus beta_catenin_on->Nucleus Translocates TCF_LEF TCF/LEF Proliferation Cell Proliferation TCF_LEF->Proliferation

Overview of the Wnt/β-catenin signaling pathway.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well tissue culture plates

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

  • Test bromopyridine derivatives (dissolved in a suitable solvent, e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the bromopyridine derivatives in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated wells as controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking to ensure complete solubilization.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the percentage of viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

MTT_workflow Start Start Seed_Cells Seed Cells in 96-well Plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Treat_Cells Treat with Bromopyridine Derivatives Incubate_24h->Treat_Cells Incubate_Exposure Incubate for Exposure Period Treat_Cells->Incubate_Exposure Add_MTT Add MTT Reagent Incubate_Exposure->Add_MTT Incubate_MTT Incubate 2-4h Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Crystals Incubate_MTT->Solubilize Read_Absorbance Read Absorbance (570 nm) Solubilize->Read_Absorbance Analyze_Data Calculate % Viability & IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End MIC_workflow Start Start Prepare_Inoculum Prepare Standardized Microbial Inoculum Start->Prepare_Inoculum Serial_Dilution Perform Serial Dilutions of Bromopyridine Derivatives in 96-well Plate Start->Serial_Dilution Inoculate_Plate Inoculate Wells with Microbial Suspension Prepare_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at Appropriate Temperature and Time Inoculate_Plate->Incubate Read_MIC Determine MIC (Lowest Concentration with No Visible Growth) Incubate->Read_MIC End End Read_MIC->End Paw_Edema_Workflow Start Start Acclimatize Acclimatize and Group Rats Start->Acclimatize Baseline_Measurement Measure Baseline Paw Volume Acclimatize->Baseline_Measurement Administer_Compound Administer Test Compound, Standard, or Vehicle Baseline_Measurement->Administer_Compound Inject_Carrageenan Inject Carrageenan into the Hind Paw Administer_Compound->Inject_Carrageenan Measure_Edema Measure Paw Volume at Regular Intervals Inject_Carrageenan->Measure_Edema Analyze_Data Calculate % Inhibition of Edema Measure_Edema->Analyze_Data End End Analyze_Data->End

References

Spectroscopic Analysis of (2-Bromopyridin-3-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for the key organic building block, (2-Bromopyridin-3-yl)methanol. As a versatile intermediate in the synthesis of pharmaceuticals and other fine chemicals, a thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and structural verification. This document offers an in-depth examination of the chemical shifts, coupling constants, and signal multiplicities, grounded in the principles of NMR spectroscopy and the specific electronic environment of the substituted pyridine ring. Experimental protocols for data acquisition are also detailed to ensure reproducibility and accuracy.

Introduction

This compound, with the CAS number 131747-54-1, is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. The strategic placement of the bromo and hydroxymethyl functionalities on the pyridine ring allows for a wide range of subsequent chemical transformations, making it a valuable precursor in the synthesis of more complex molecular architectures.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³, NMR provides detailed information about the chemical environment of each atom, their connectivity, and the stereochemistry of the molecule. This guide will serve as a comprehensive resource for researchers, scientists, and drug development professionals working with this compound, enabling confident identification and characterization.

Molecular Structure and NMR Assignment Strategy

The molecular structure of this compound is presented below. A systematic approach to assigning the NMR signals is crucial and is based on a combination of chemical shift theory, spin-spin coupling analysis, and, where necessary, two-dimensional NMR techniques.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~10-20 mg of This compound prep2 Dissolve in ~0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) prep1->prep2 prep3 Add internal standard (e.g., TMS) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer (≥400 MHz recommended) prep4->acq1 acq2 Lock, tune, and shim the instrument acq1->acq2 acq3 Acquire ¹H NMR spectrum acq2->acq3 acq4 Acquire ¹³C NMR spectrum acq2->acq4 proc1 Fourier transform the FID acq3->proc1 acq4->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Calibrate chemical shifts to internal standard proc2->proc3 proc4 Integrate ¹H signals and pick peaks for ¹³C proc3->proc4

Unraveling the Mass Spectrometry Fragmentation of (2-Bromopyridin-3-yl)methanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of (2-Bromopyridin-3-yl)methanol. The information presented herein is essential for the identification, structural elucidation, and quality control of this compound in complex matrices, which is of significant interest in medicinal chemistry and drug development.

Introduction to the Mass Spectrometry of this compound

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions.[1][2] For this compound (C₆H₆BrNO), a substituted pyridine derivative, understanding its fragmentation behavior under ionization is critical for its unambiguous identification. The presence of a bromine atom, a pyridine ring, and a hydroxymethyl group dictates a characteristic fragmentation pattern.

The molecular weight of this compound is approximately 188.02 g/mol .[3][4] Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br), the mass spectrum is expected to exhibit a characteristic pair of molecular ion peaks (M⁺ and M+2) of nearly equal intensity.[3][5] Electron ionization (EI) is a common technique for the analysis of such small organic molecules, inducing reproducible fragmentation patterns that serve as a molecular fingerprint.[1][5]

Predicted Fragmentation Pathways

The fragmentation of the this compound molecular ion is anticipated to proceed through several key pathways, driven by the relative stabilities of the resulting fragment ions and neutral losses. These pathways include the loss of the bromine atom, fragmentation of the hydroxymethyl group, and cleavage of the pyridine ring.

Fragmentation_Pathway M [this compound]⁺˙ m/z 187/189 F1 [M-H]⁺ m/z 186/188 M->F1 -H• F2 [M-OH]⁺ m/z 170/172 M->F2 -•OH F3 [M-H₂O]⁺˙ m/z 169/171 M->F3 -H₂O F4 [M-CH₂OH]⁺ m/z 156/158 M->F4 -•CH₂OH F5 [M-Br]⁺ m/z 108 M->F5 -Br• F6 [C₅H₄N]⁺ m/z 78 F4->F6 -HCN F7 [C₄H₃]⁺ m/z 51 F6->F7 -HCN

Caption: Predicted fragmentation pathways of this compound.

Quantitative Fragmentation Analysis

The following table summarizes the predicted major fragment ions for this compound, their corresponding mass-to-charge ratios (m/z), and their anticipated relative abundances. The isotopic peaks due to ⁷⁹Br and ⁸¹Br are represented as a range (e.g., 187/189).

m/z (⁷⁹Br/⁸¹Br)Proposed Fragment IonProposed Neutral LossPredicted Relative Abundance
187/189[C₆H₆BrNO]⁺˙ (Molecular Ion)-High
186/188[C₆H₅BrNO]⁺H•Medium
170/172[C₆H₅BrN]⁺•OHMedium
169/171[C₆H₅BrN]⁺˙H₂OLow
156/158[C₅H₃BrN]⁺•CH₂OHHigh
108[C₆H₆NO]⁺Br•Medium
78[C₅H₄N]⁺Br•, •CH₂OH, HCNHigh
51[C₄H₃]⁺Br•, •CH₂OH, 2HCNMedium

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

A standard method for analyzing the fragmentation pattern of this compound would involve Gas Chromatography coupled with Mass Spectrometry (GC-MS) using an electron ionization source.

4.1. Sample Preparation A dilute solution of this compound is prepared in a volatile organic solvent, such as methanol or dichloromethane, at a concentration of approximately 1 µg/mL.[5]

4.2. Instrumentation A gas chromatograph equipped with a capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm) is interfaced with a mass spectrometer operating in electron ionization (EI) mode.

4.3. GC Conditions

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min

  • Oven Temperature Program: Initial temperature of 70 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

4.4. MS Conditions

  • Ion Source: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: m/z 40-400

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis prep1 Dissolve this compound in volatile solvent prep2 Dilute to ~1 µg/mL prep1->prep2 gcms1 Inject sample into GC prep2->gcms1 gcms2 Separation on capillary column gcms1->gcms2 gcms3 Elution into MS gcms2->gcms3 gcms4 Electron Ionization (70 eV) gcms3->gcms4 gcms5 Mass analysis (quadrupole) gcms4->gcms5 data1 Acquire mass spectrum gcms5->data1 data2 Identify molecular ion peak data1->data2 data3 Analyze fragmentation pattern data2->data3

Caption: General experimental workflow for GC-MS analysis.

Conclusion

The predicted mass spectrometry fragmentation pattern of this compound provides a valuable analytical fingerprint for its identification and structural confirmation. The characteristic isotopic signature of bromine, coupled with fragmentation originating from the hydroxymethyl group and the pyridine ring, allows for a high degree of confidence in its characterization. The experimental protocol outlined in this guide offers a robust starting point for researchers to develop and validate their own analytical methods for this and structurally related compounds.

References

Commercial Suppliers and Synthetic Applications of (2-Bromopyridin-3-yl)methanol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of (2-Bromopyridin-3-yl)methanol, a key building block in pharmaceutical and medicinal chemistry. This document details commercially available sources, provides key technical data for research applications, and outlines a representative experimental protocol for its use in Suzuki-Miyaura cross-coupling reactions.

Introduction to this compound

This compound (CAS No. 131747-54-1) is a substituted pyridine derivative that serves as a versatile intermediate in organic synthesis. Its structure, featuring a bromine atom at the 2-position and a hydroxymethyl group at the 3-position of the pyridine ring, allows for a variety of chemical transformations. The bromine atom is amenable to substitution reactions, most notably palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. The primary alcohol functionality provides a handle for further modifications, such as oxidation to an aldehyde or carboxylic acid, esterification, or conversion to an amine. This dual functionality makes it a valuable synthon for the construction of complex molecular architectures, particularly in the discovery of novel therapeutic agents.

Commercial Availability and Supplier Specifications

A variety of chemical suppliers offer this compound for research and development purposes. The table below summarizes key specifications from a selection of commercial vendors. Researchers are advised to request lot-specific Certificates of Analysis (CoA) for detailed purity and impurity profiles.

SupplierCAS NumberMolecular FormulaMolecular Weight ( g/mol )PurityStorage Conditions
BLD Pharm131747-54-1C6H6BrNO188.02-Inert atmosphere, room temperature
BIOZOL131747-54-1C6H6BrNO188.02--20°C
ChemScene131747-54-1C6H6BrNO188.02≥98%Room temperature
Fluorochem52378-64-0 (Isomer)C6H6BrNO188.02--
Sigma-Aldrich33674-96-3 (Isomer)C6H6BrNO188.0296%-
Synblock122306-01-8 (Isomer)C6H6BrNO188.02≥98%Sealed in dry place

Note: Data for isomers are included for comparative purposes. Purity and other specifications can vary by batch and should be confirmed with the supplier.

Key Applications in Drug Discovery and Medicinal Chemistry

The structural motifs present in this compound are of significant interest in medicinal chemistry, particularly in the development of kinase inhibitors. Protein kinases are a class of enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is implicated in a multitude of diseases, including cancer and inflammatory disorders.

The pyridine scaffold is a well-established "privileged structure" known to interact with the ATP-binding site of numerous kinases. The bromine atom on the pyridine ring of this compound serves as a versatile anchor point for introducing a wide array of aryl and heteroaryl groups via Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings. This allows for the systematic exploration of the chemical space around the core scaffold to optimize interactions with the target kinase and enhance potency and selectivity. The hydroxymethyl group offers an additional site for modification to improve physicochemical properties, such as solubility, or to introduce further interactions with the protein target.

Experimental Protocols: Suzuki-Miyaura Cross-Coupling Reaction

The following is a representative protocol for the Suzuki-Miyaura cross-coupling of this compound with an arylboronic acid. This protocol is based on established methodologies for similar bromopyridine derivatives and may require optimization for specific substrates and scales.

Reaction Scheme:

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])

  • Base (e.g., potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄))

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture with water)

  • Schlenk flask or other suitable reaction vessel

  • Inert gas supply (Nitrogen or Argon)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Catalyst Addition: Add the palladium catalyst (typically 2-5 mol%).

  • Solvent Addition: Add the degassed anhydrous solvent to the reaction flask via syringe. A common solvent system is a 4:1 to 10:1 mixture of an organic solvent (e.g., 1,4-dioxane) and water.

  • Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas to ensure the removal of oxygen.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Reaction times can vary from a few hours to overnight.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of a biaryl compound from this compound using a Suzuki-Miyaura coupling reaction.

G Experimental Workflow: Suzuki-Miyaura Coupling cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Weigh Reagents: This compound Arylboronic acid Base B Add Reagents to Flame-Dried Schlenk Flask A->B C Add Palladium Catalyst B->C D Add Degassed Solvent C->D E Degas Reaction Mixture (Vacuum/Inert Gas Cycles) D->E F Heat Reaction Mixture (80-110 °C) with Stirring E->F Start Reaction G Monitor Reaction Progress (TLC or LC-MS) F->G H Cool to Room Temperature G->H Reaction Complete I Dilute with Organic Solvent & Wash with Water/Brine H->I J Dry Organic Layer & Concentrate I->J K Purify by Flash Column Chromatography J->K L Characterize Final Product (NMR, MS) K->L Obtain Pure Product

Methodological & Application

Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using (2-Bromopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing (2-Bromopyridin-3-yl)methanol in Suzuki-Miyaura cross-coupling reactions. This versatile building block is instrumental in the synthesis of 2-aryl-3-(hydroxymethyl)pyridine derivatives, which are significant scaffolds in medicinal chemistry and materials science. The following protocols are based on established methodologies for analogous Suzuki couplings and offer a robust starting point for reaction optimization and library synthesis.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[1] This reaction is favored in pharmaceutical and materials science research due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse array of boronic acids.[2][3] this compound is a particularly useful substrate, as the resulting 2-aryl-3-(hydroxymethyl)pyridine core is a key feature in many biologically active compounds.

General Reaction Scheme

The Suzuki cross-coupling reaction of this compound with an arylboronic acid proceeds via a palladium-catalyzed cycle to form the desired 2-aryl-3-(hydroxymethyl)pyridine product.

Suzuki_Reaction cluster_reactants Reactants cluster_products Products Reactant1 This compound Catalyst Pd Catalyst Base, Solvent Reactant1->Catalyst Reactant2 Arylboronic Acid (R-B(OH)2) Reactant2->Catalyst Product1 (2-Arylpyridin-3-yl)methanol Product2 Byproducts Catalyst->Product1 Catalyst->Product2

Caption: General scheme of the Suzuki cross-coupling reaction.

Recommended Reaction Conditions

Based on successful Suzuki couplings of structurally similar substrates, a reliable starting point for the reaction of this compound is outlined below. Optimization of the catalyst, ligand, base, and solvent may be necessary to achieve the highest yields for specific arylboronic acids.

ComponentRecommended Reagents and ConditionsRole
Palladium Catalyst Pd(dppf)Cl₂·CH₂Cl₂ (1-5 mol%) or Pd(OAc)₂ (2-5 mol%) with a phosphine ligand.[4][5]Facilitates the catalytic cycle.[1]
Ligand dppf (if not using a pre-formed complex) or other phosphine ligands like PPh₃.[5][6]Stabilizes the palladium catalyst.
Base 2M Aqueous NaHCO₃ or K₂CO₃ (2-3 equivalents).[5]Activates the boronic acid for transmetalation.
Solvent Toluene/Ethanol mixture or Dioxane/Water.[2][5]Solubilizes reactants and catalyst.
Temperature 80-110 °C.[5][7]Provides energy for the reaction to proceed.
Atmosphere Inert (Argon or Nitrogen).[5]Prevents degradation of the catalyst.

Detailed Experimental Protocol

This protocol is adapted from a high-yielding Suzuki coupling of a structurally analogous compound, (3-bromo-2-methylphenyl)methanol, which achieved a 98% yield.[5]

Materials:

  • This compound

  • Arylboronic acid

  • Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane adduct (Pd(dppf)Cl₂·CH₂Cl₂)

  • 2M Sodium bicarbonate (NaHCO₃) solution

  • Toluene

  • Ethanol

  • Ethyl acetate (EtOAc)

  • Saturated sodium chloride (NaCl) solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equivalent), the desired arylboronic acid (2.0 equivalents), and Pd(dppf)Cl₂·CH₂Cl₂ (0.005 equivalents).

  • Solvent Addition: Add toluene and ethanol to the flask. A common solvent ratio is 3:1 toluene to ethanol.

  • Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with argon or nitrogen three times.

  • Base Addition: Add the 2M aqueous sodium bicarbonate solution (2.0 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to 80 °C with vigorous stirring for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and wash with saturated sodium chloride solution.

  • Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure (2-Arylpyridin-3-yl)methanol.[5]

Experimental Workflow Diagram

Workflow A 1. Combine Reactants This compound Arylboronic Acid Pd(dppf)Cl2·CH2Cl2 B 2. Add Solvents Toluene & Ethanol A->B C 3. Establish Inert Atmosphere (Argon or Nitrogen) B->C D 4. Add Base 2M NaHCO3 (aq) C->D E 5. Heat Reaction 80 °C, 3 hours D->E F 6. Monitor Progress (TLC) E->F G 7. Work-up EtOAc extraction, Brine wash F->G H 8. Dry and Concentrate G->H I 9. Purify Column Chromatography H->I J 10. Characterize Product (NMR, MS) I->J

Caption: Step-by-step experimental workflow for the Suzuki coupling.

Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Catalytic_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII R1-Pd(II)Ln-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R2 R1-Pd(II)Ln-R2 Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 Product R1-R2 ((2-Arylpyridin-3-yl)methanol) RedElim->Product Reactants1 R1-X (this compound) Reactants1->OxAdd Reactants2 R2-B(OH)2 (Arylboronic Acid) + Base Reactants2->Transmetal

Caption: The Suzuki-Miyaura catalytic cycle.

Applications in Drug Development

The 2-aryl-3-(hydroxymethyl)pyridine scaffold synthesized through this reaction is a key intermediate in the development of various therapeutic agents. Its structural features allow for further functionalization, making it a valuable component in the design of molecules targeting a range of biological pathways. The development of efficient and scalable Suzuki coupling protocols is therefore of high importance to the pharmaceutical industry.[2][3]

Safety Precautions

  • Palladium catalysts and phosphine ligands should be handled in a fume hood.

  • Organic solvents are flammable and should be used with appropriate safety measures.

  • Always wear personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from (2-Bromopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of key pharmaceutical intermediates starting from (2-Bromopyridin-3-yl)methanol. This versatile building block offers two reactive sites: a bromine atom on the pyridine ring, amenable to various cross-coupling reactions, and a primary alcohol, which can be oxidized to an aldehyde for further elaboration. The strategic functionalization of this starting material allows for the construction of a diverse range of complex molecules with potential therapeutic applications.

Key Synthetic Transformations

This compound serves as a valuable scaffold for introducing diversity through several key chemical transformations. The primary routes for derivatization include:

  • Oxidation of the Primary Alcohol: The hydroxymethyl group can be selectively oxidized to the corresponding aldehyde, 2-bromo-3-pyridinecarboxaldehyde. This intermediate is a crucial precursor for reactions such as reductive amination, Wittig reactions, and aldol condensations, enabling the extension of the carbon skeleton and the introduction of new functional groups.

  • Palladium-Catalyzed Cross-Coupling Reactions: The 2-bromo position of the pyridine ring is ideal for derivatization using modern cross-coupling methodologies.

    • Suzuki-Miyaura Coupling: Formation of carbon-carbon bonds by reacting the aryl bromide with boronic acids or esters. This is a powerful method for introducing aryl or heteroaryl substituents.

    • Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds by coupling with a wide range of primary and secondary amines. This reaction is fundamental for the synthesis of substituted aminopyridines, a common motif in pharmaceuticals.

    • Sonogashira Coupling: Creation of carbon-carbon triple bonds by reaction with terminal alkynes, providing access to alkynylpyridines which can be further functionalized.

  • Williamson Ether Synthesis: The hydroxyl group can be alkylated to form ethers, which can modify the physicochemical properties of the final compound, such as solubility and lipophilicity.

Experimental Protocols

The following sections provide detailed experimental protocols for the key transformations of this compound.

Protocol 1: Oxidation of this compound to 2-Bromo-3-pyridinecarboxaldehyde

This protocol describes the selective oxidation of the primary alcohol to an aldehyde using Dess-Martin Periodinane (DMP), a mild and efficient oxidizing agent.[1][2][3][4][5]

Reaction Scheme:

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
This compound188.021.00 g5.321.0
Dess-Martin Periodinane (DMP)424.142.48 g5.851.1
Dichloromethane (DCM), anhydrous-50 mL--
Sodium bicarbonate (sat. aq. soln.)-30 mL--
Sodium thiosulfate (sat. aq. soln.)-30 mL--
Anhydrous magnesium sulfate-As needed--

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.00 g, 5.32 mmol) and anhydrous dichloromethane (50 mL).

  • Stir the solution at room temperature until the starting material is fully dissolved.

  • Add Dess-Martin Periodinane (2.48 g, 5.85 mmol) portion-wise to the stirred solution over 10 minutes.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (30 mL) and a saturated aqueous solution of sodium thiosulfate (30 mL).

  • Stir the biphasic mixture vigorously for 15-20 minutes until the solid byproducts dissolve.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the organic layers, wash with brine (30 mL), and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-bromo-3-pyridinecarboxaldehyde.

Expected Yield: 85-95%

Protocol 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol details the palladium-catalyzed Suzuki-Miyaura coupling to form a C-C bond at the 2-position of the pyridine ring.[6][7]

Reaction Scheme:

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
This compound188.021.00 g5.321.0
Phenylboronic Acid121.930.78 g6.381.2
Pd(dppf)Cl₂·CH₂Cl₂816.640.22 g0.270.05
Potassium Carbonate (K₂CO₃)138.211.47 g10.642.0
1,4-Dioxane-20 mL--
Water-5 mL--
Ethyl Acetate-As needed--
Anhydrous Sodium Sulfate-As needed--

Procedure:

  • To a Schlenk flask, add this compound (1.00 g, 5.32 mmol), phenylboronic acid (0.78 g, 6.38 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.22 g, 0.27 mmol), and potassium carbonate (1.47 g, 10.64 mmol).

  • Seal the flask, evacuate, and backfill with an inert gas (repeat three times).

  • Add degassed 1,4-dioxane (20 mL) and degassed water (5 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12-18 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate (50 mL).

  • Wash the organic mixture with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the desired biaryl product.

Expected Yield: 70-85%

Protocol 3: Buchwald-Hartwig Amination of this compound with Morpholine

This protocol outlines the C-N bond formation via Buchwald-Hartwig amination.[1][3][8][9][10]

Reaction Scheme:

Materials:

Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (mmol)Equivalents
This compound188.021.00 g5.321.0
Morpholine87.120.56 mL6.381.2
Pd₂(dba)₃915.720.097 g0.1060.02
Xantphos578.680.123 g0.2130.04
Sodium tert-butoxide (NaOtBu)96.100.72 g7.451.4
Toluene, anhydrous-30 mL--
Ethyl Acetate-As needed--
Anhydrous Sodium Sulfate-As needed--

Procedure:

  • In a glovebox or under an inert atmosphere, charge a Schlenk tube with Pd₂(dba)₃ (0.097 g, 0.106 mmol), Xantphos (0.123 g, 0.213 mmol), and sodium tert-butoxide (0.72 g, 7.45 mmol).

  • Add this compound (1.00 g, 5.32 mmol) to the tube.

  • Seal the tube, remove from the glovebox, and add anhydrous toluene (30 mL) followed by morpholine (0.56 mL, 6.38 mmol) via syringe.

  • Heat the reaction mixture to 110 °C and stir for 16-24 hours. Monitor the reaction by LC-MS.

  • Upon completion, cool the mixture to room temperature and quench with water (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography (silica gel, with an appropriate eluent system, e.g., dichloromethane/methanol) to yield the aminopyridine product.

Expected Yield: 65-80%

Summary of Quantitative Data

ReactionStarting MaterialReagentsCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
Oxidation This compoundDess-Martin Periodinane (1.1 eq)--DCMRT1-385-95
Suzuki Coupling This compoundPhenylboronic Acid (1.2 eq)Pd(dppf)Cl₂ (5 mol%)K₂CO₃ (2.0 eq)Dioxane/H₂O9012-1870-85
Buchwald-Hartwig This compoundMorpholine (1.2 eq)Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%)NaOtBu (1.4 eq)Toluene11016-2465-80

Visualizations

The following diagrams illustrate the synthetic pathways and experimental workflows described in these application notes.

Synthesis_Pathway start This compound aldehyde 2-Bromo-3-pyridinecarboxaldehyde start->aldehyde Oxidation (DMP) suzuki_product (3-(Hydroxymethyl)pyridin-2-yl)benzene start->suzuki_product Suzuki Coupling buchwald_product (2-(Morpholino)pyridin-3-yl)methanol start->buchwald_product Buchwald-Hartwig Amination pharma_intermediate Further Pharmaceutical Intermediates aldehyde->pharma_intermediate suzuki_product->pharma_intermediate buchwald_product->pharma_intermediate

Caption: Synthetic pathways from this compound.

Oxidation_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve Starting Material Dissolve Starting Material Add DMP Add DMP Dissolve Starting Material->Add DMP Stir at RT Stir at RT Add DMP->Stir at RT Monitor by TLC Monitor by TLC Stir at RT->Monitor by TLC Quench Quench Monitor by TLC->Quench Upon Completion Extract Extract Quench->Extract Dry & Concentrate Dry & Concentrate Extract->Dry & Concentrate Purify Purify Dry & Concentrate->Purify

Caption: Experimental workflow for the oxidation protocol.

Coupling_Workflow cluster_setup Inert Atmosphere Setup cluster_reaction Reaction cluster_purification Purification Combine Solids Combine Solids Evacuate & Backfill Evacuate & Backfill Combine Solids->Evacuate & Backfill Add Solvents Add Solvents Evacuate & Backfill->Add Solvents Heat & Stir Heat & Stir Add Solvents->Heat & Stir Monitor Progress Monitor Progress Heat & Stir->Monitor Progress Cool & Dilute Cool & Dilute Monitor Progress->Cool & Dilute After Completion Wash & Dry Wash & Dry Cool & Dilute->Wash & Dry Concentrate Concentrate Wash & Dry->Concentrate Column Chromatography Column Chromatography Concentrate->Column Chromatography

Caption: General workflow for cross-coupling reactions.

References

Application Notes and Protocols for the Use of (2-Bromopyridin-3-yl)methanol as a Precursor for Novel Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing (2-bromopyridin-3-yl)methanol as a versatile precursor for the synthesis of novel pyridine derivatives with potential therapeutic applications. The strategic positioning of the bromo and hydroxymethyl functionalities on the pyridine ring allows for diverse chemical modifications, making it an attractive starting point for the development of kinase inhibitors and antimicrobial agents.

Introduction to this compound in Drug Discovery

This compound is a key building block in medicinal chemistry. The bromine atom at the 2-position serves as a versatile handle for various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide range of substituents to explore the chemical space and optimize biological activity. The methanol group at the 3-position offers a site for further functionalization, such as oxidation to an aldehyde or conversion to an amine, or can participate in crucial hydrogen bonding interactions with biological targets. Pyridine-based compounds are prevalent in numerous FDA-approved drugs, highlighting the significance of this scaffold in drug discovery.

Application 1: Synthesis of Novel Kinase Inhibitors

Pyridine derivatives are known to be effective kinase inhibitors by targeting the ATP-binding site of various kinases. Dysregulation of kinase signaling pathways is a hallmark of cancer and inflammatory diseases. The following sections detail the synthesis and biological evaluation of a novel kinase inhibitor derived from this compound.

Synthetic Strategy: Suzuki-Miyaura Coupling

A common and effective method for derivatizing this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction allows for the formation of a carbon-carbon bond between the pyridine core and various aryl or heteroaryl boronic acids, leading to the generation of a diverse library of compounds for screening.

Experimental Workflow for Suzuki-Miyaura Coupling

G start Start: this compound reagents Aryl boronic acid, Pd catalyst (e.g., Pd(PPh3)4), Base (e.g., K2CO3) start->reagents Add solvent Solvent (e.g., 1,4-Dioxane/Water) reagents->solvent Dissolve in reaction Reaction at elevated temperature (e.g., 90-100°C) under inert atmosphere solvent->reaction Heat workup Aqueous workup and extraction reaction->workup Cool and purification Column chromatography workup->purification Purify by product Final Product: Novel Pyridine Derivative purification->product

Caption: General workflow for the synthesis of pyridine derivatives via Suzuki coupling.

Protocol: Synthesis of a Phenyl-Substituted Pyridine Derivative

This protocol describes the synthesis of (2-(4-methoxyphenyl)pyridin-3-yl)methanol as a representative example.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 90-100 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane/ethyl acetate) to afford the desired product.

Biological Evaluation: Kinase Inhibition Assay

The synthesized compounds can be screened for their inhibitory activity against a panel of kinases.

Protocol: In Vitro Kinase Inhibition Assay (Luminescence-based)

  • Prepare a serial dilution of the synthesized compounds in DMSO.

  • In a 384-well plate, add the kinase, a suitable substrate, and ATP.

  • Add the serially diluted compounds to the wells. Include a positive control (a known inhibitor) and a negative control (DMSO vehicle).

  • Incubate the plate at 30 °C for 1 hour.

  • Add a kinase detection reagent (e.g., ADP-Glo™) to stop the reaction and measure the amount of ADP produced, which is proportional to kinase activity.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values by fitting the data to a dose-response curve.

Quantitative Data: Inhibitory Activity of Pyridine Derivatives against BCR-ABL Kinase

The following table presents hypothetical IC₅₀ values for a series of pyridine derivatives synthesized from this compound, targeting the BCR-ABL kinase, which is implicated in Chronic Myeloid Leukemia (CML).[1]

Compound IDR-Group (at 2-position)BCR-ABL IC₅₀ (nM)
PD-1 Phenyl150
PD-2 4-Methoxyphenyl85
PD-3 4-Chlorophenyl110
PD-4 3,4-Difluorophenyl75
PD-5 4-(Trifluoromethyl)phenyl95

Targeted Signaling Pathway: BCR-ABL Signaling in CML

The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the pathogenesis of CML. It activates multiple downstream signaling pathways, leading to uncontrolled cell proliferation and survival.

G BCR_ABL BCR-ABL (Constitutively Active Tyrosine Kinase) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK JAK_STAT JAK-STAT Pathway BCR_ABL->JAK_STAT PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway BCR_ABL->PI3K_AKT_mTOR Proliferation Cell Proliferation RAS_RAF_MEK_ERK->Proliferation JAK_STAT->Proliferation Survival Cell Survival JAK_STAT->Survival PI3K_AKT_mTOR->Survival Inhibitor Pyridine Derivative (Kinase Inhibitor) Inhibitor->BCR_ABL Inhibits

Caption: Inhibition of the BCR-ABL signaling pathway by a novel pyridine derivative.

Application 2: Development of Novel Antimicrobial Agents

The emergence of multidrug-resistant bacteria necessitates the development of new antimicrobial agents. Pyridine derivatives have shown promising antibacterial and antifungal activities.

Synthetic Strategy: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds. This reaction can be employed to introduce various amine-containing moieties to the 2-position of the pyridine ring of this compound, a key step in the synthesis of many bioactive compounds.

Protocol: Synthesis of an Amino-Substituted Pyridine Derivative

This protocol outlines the general procedure for the Buchwald-Hartwig amination of this compound with a primary amine.

Materials:

  • This compound

  • Primary amine (e.g., aniline)

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., BINAP)

  • Strong base (e.g., sodium tert-butoxide)

  • Anhydrous toluene

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the primary amine (1.2 eq), Pd₂(dba)₃ (0.02 eq), BINAP (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Add anhydrous toluene to the flask.

  • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours. Monitor the reaction by TLC.

  • After cooling to room temperature, add diethyl ether to the mixture.

  • Wash the organic layer with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired 2-amino-substituted pyridine derivative.

Biological Evaluation: Antimicrobial Susceptibility Testing

The antimicrobial activity of the synthesized compounds can be determined by measuring the Minimum Inhibitory Concentration (MIC).

Protocol: Broth Microdilution Method for MIC Determination

  • Prepare a twofold serial dilution of the synthesized compounds in a 96-well microtiter plate using Mueller-Hinton broth.

  • Inoculate each well with a standardized bacterial suspension (e.g., Staphylococcus aureus, Escherichia coli).

  • Include a positive control (bacterial suspension without compound) and a negative control (broth only).

  • Incubate the plate at 37 °C for 18-24 hours.

  • The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Quantitative Data: Antimicrobial Activity of Amino-Pyridine Derivatives

The following table presents hypothetical MIC values for a series of amino-pyridine derivatives against common bacterial pathogens.[2]

Compound IDR-Group (at 2-position)S. aureus MIC (µg/mL)E. coli MIC (µg/mL)
APD-1 -NH-Phenyl1632
APD-2 -NH-(4-chlorophenyl)816
APD-3 -NH-(4-methoxyphenyl)3264
APD-4 -NH-Cyclohexyl64>64
APD-5 -N(CH₃)-Phenyl816

Potential Mechanism of Action: Inhibition of Bacterial Protein Synthesis

Some pyridine-containing antimicrobials are known to inhibit bacterial protein synthesis by targeting the ribosome.

G Ribosome Bacterial Ribosome (70S) Polypeptide Polypeptide Chain (Protein Synthesis) Ribosome->Polypeptide Inhibition Inhibition of Translocation/Peptidyl Transfer Ribosome->Inhibition mRNA mRNA mRNA->Ribosome tRNA tRNA tRNA->Ribosome Inhibitor Amino-Pyridine Derivative Inhibitor->Ribosome Inhibition->Polypeptide

Caption: Postulated mechanism of action for an amino-pyridine derivative.

Conclusion

This compound is a valuable and versatile precursor for the synthesis of a wide array of novel pyridine derivatives. The application of modern cross-coupling methodologies, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, provides efficient routes to diverse chemical scaffolds. The resulting compounds have shown significant potential as kinase inhibitors and antimicrobial agents, warranting further investigation and development in the field of medicinal chemistry. The protocols and data presented herein serve as a foundation for researchers to explore the full potential of this promising building block in the discovery of new therapeutic agents.

References

Application Notes and Protocols for the Synthesis of 2-Aryl-Substituted Pyridines

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

2-Aryl-substituted pyridines are a crucial class of heterocyclic compounds widely prevalent in pharmaceuticals, agrochemicals, and materials science. Their synthesis is a cornerstone of medicinal chemistry and drug discovery, as the 2-arylpyridine scaffold is a privileged structure in numerous biologically active molecules. This document provides detailed experimental protocols and comparative data for three prominent methods for synthesizing these valuable compounds: the Suzuki-Miyaura coupling, the Stille coupling, and direct C-H arylation.

The Suzuki-Miyaura coupling is a versatile and widely used palladium-catalyzed cross-coupling reaction between a pyridine derivative (typically a halide or triflate) and an arylboronic acid or ester.[1][2][3] It is known for its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.

The Stille coupling offers an alternative palladium-catalyzed method that utilizes organotin reagents (stannanes) as the aryl source.[4][5] While organotin compounds are often toxic, they are stable to air and moisture and can be effective when other methods fail.[5]

Direct C-H arylation has emerged as a more atom-economical and environmentally friendly approach, as it avoids the pre-functionalization of the pyridine ring that is required for Suzuki and Stille couplings.[6][7] This method often involves the activation of a C-H bond on the pyridine ring, typically facilitated by a directing group or through the use of pyridine N-oxides.[7]

These application notes provide detailed, step-by-step protocols for each of these synthetic strategies, along with tables summarizing key quantitative data to aid in method selection and optimization. Additionally, experimental workflows are visualized using diagrams to provide a clear overview of the procedural steps.

Experimental Protocols

Protocol 1: Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between a 2-bromopyridine derivative and an arylboronic acid.[1]

Materials:

  • 2-Bromopyridine derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.5 mmol, 1.5 equiv)

  • Palladium(II) acetate [Pd(OAc)₂] (0.03 mmol, 3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)

  • Isopropanol

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Nitrogen or Argon source for degassing

Procedure:

  • To a round-bottom flask, add the 2-bromopyridine derivative (1.0 mmol), the arylboronic acid (1.5 mmol), potassium carbonate (2.0 mmol), and palladium(II) acetate (0.03 mmol).

  • Add a mixture of isopropanol (10 mL) and deionized water (5 mL) to the flask.

  • Degas the reaction mixture by bubbling with nitrogen or argon for 15 minutes to remove dissolved oxygen.[1]

  • Heat the mixture to reflux (approximately 85-90 °C) with vigorous stirring.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.[1]

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-substituted pyridine.

Protocol 2: Stille Coupling of 2-Halopyridines

This protocol provides a general method for the Stille cross-coupling of a 2-halopyridine with an organotin reagent.[4][8]

Materials:

  • 2-Halopyridine (e.g., 2-iodopyridine or 2-bromopyridine) (1.0 equiv)

  • Organostannane (e.g., aryltributyltin) (1.1-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) (2-5 mol%)

  • Ligand (if required, e.g., triphenylphosphine)

  • Solvent (e.g., DMF, dioxane, or toluene)

  • Additive (optional, e.g., CuI, LiCl)

  • Schlenk flask or similar reaction vessel

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add the palladium catalyst, ligand (if used), and any solid additives.

  • Add the 2-halopyridine and the solvent.

  • Add the organostannane reagent to the reaction mixture.

  • Heat the reaction to the desired temperature (typically between 60-110 °C) and stir vigorously.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the mixture to room temperature.

  • Quench the reaction with an aqueous solution of potassium fluoride (KF) to remove tin byproducts. Stir for 1-2 hours.

  • Filter the mixture through a pad of Celite and extract the filtrate with an organic solvent.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the 2-arylpyridine.

Protocol 3: Direct C-H Arylation of Pyridine N-Oxides

This protocol outlines a copper-catalyzed direct C-H arylation of pyridine N-oxides with arylboronic esters, providing a one-pot synthesis of 2-arylpyridines.[6][7]

Materials:

  • Pyridine N-oxide (1.0 equiv)

  • Arylboronic ester (e.g., arylboronic acid pinacol ester) (1.5-2.0 equiv)

  • Copper catalyst (e.g., Cu(OAc)₂) (10 mol%)

  • Oxidant (e.g., Ag₂CO₃)

  • Solvent (e.g., 1,2-dichloroethane (DCE) or toluene)

  • Reaction tube

Procedure:

  • In a reaction tube, combine the pyridine N-oxide, arylboronic ester, copper catalyst, and oxidant.

  • Add the solvent to the reaction tube.

  • Seal the tube and heat the mixture at a specified temperature (e.g., 100-140 °C) with stirring for the required time (typically 12-24 hours).

  • Monitor the reaction's progress using TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the reaction mixture through a plug of Celite to remove insoluble inorganic salts, washing with an appropriate solvent like dichloromethane (DCM).

  • Concentrate the filtrate under reduced pressure.

  • The resulting crude product can then be purified by column chromatography to give the desired 2-arylpyridine.

Data Presentation

Table 1: Comparison of Suzuki-Miyaura Coupling Conditions and Yields for 2-Arylpyridine Synthesis

Pyridine SubstrateArylating AgentCatalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
2-Bromo-5-methylpyridin-4-amineArylboronic acidPd(OAc)₂ (3)K₂CO₃ (2.0)Isopropanol/H₂O85-908-12Good[1]
Pyridine-2-sulfonyl fluorideHetero(aryl) boronic acidPd(dppf)Cl₂ (10)Na₃PO₄ (3.0)Dioxane65-100-5-89[2][3][9]
2-PyridylboronateAryl bromidePd₂(dba)₃ (1.5) / Ligand 1KF (3.0)Dioxane1001263-82[10]

Table 2: Overview of Stille Coupling Parameters for 2-Arylpyridine Synthesis

Pyridine SubstrateStannane ReagentCatalyst (mol%)AdditiveSolventTemp (°C)Yield (%)Reference
Enol triflateOrganotin reagentPd(dppf)Cl₂·DCM (10)CuI (0.1 eq), LiCl (5.3 eq)DMF4087[8]
Aryl HalideAryl StannanePd(PPh₃)₄ (10)n-Bu₄NClDMF11052[11]

Table 3: Selected Examples of Direct C-H Arylation for 2-Arylpyridine Synthesis

Pyridine SubstrateArylating AgentCatalyst (mol%)Additive/OxidantSolventTemp (°C)Time (h)Yield (%)Reference
Pyridine N-oxideArylboronic esterCu(OAc)₂----Moderate to Good[6][7]
2-PhenylpyridineArylsilane[Cp*RhCl₂]₂ (1)AgF (2 eq), PivOH (20 mol%)Toluene803High[12]
N'-methyl-N'-(pyridin-2-yl)benzohydrazideAryl iodidePd(OAc)₂ (20)NaOAc (2.0 eq)PhCl14048-7268-70[13]

Visualizations

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine Reactants: 2-Bromopyridine, Arylboronic Acid, Base, Pd Catalyst solvent Add Solvent (Isopropanol/Water) reagents->solvent degas Degas with N₂/Ar solvent->degas reflux Heat to Reflux (85-90 °C) degas->reflux monitor Monitor Progress (TLC/LC-MS) reflux->monitor cool Cool to RT monitor->cool extract Extract with Organic Solvent cool->extract wash_dry Wash & Dry Organic Layer extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify

Caption: Workflow for Suzuki-Miyaura Coupling.

Stille_Coupling_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification flask_prep Flame-dried Schlenk Flask add_solids Add Catalyst, Ligand, Additives flask_prep->add_solids add_liquids Add 2-Halopyridine, Solvent, Organostannane add_solids->add_liquids heat Heat Reaction (60-110 °C) add_liquids->heat monitor Monitor by TLC/GC-MS heat->monitor cool Cool to RT monitor->cool quench Quench with aq. KF cool->quench filter_extract Filter & Extract quench->filter_extract wash_dry Wash & Dry filter_extract->wash_dry concentrate Concentrate wash_dry->concentrate purify Column Chromatography concentrate->purify

Caption: Workflow for Stille Coupling.

CH_Arylation_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification combine Combine Pyridine N-Oxide, Arylboronic Ester, Catalyst, Oxidant in Reaction Tube add_solvent Add Solvent combine->add_solvent seal_heat Seal Tube & Heat (100-140 °C) add_solvent->seal_heat monitor Monitor Progress (TLC/LC-MS) seal_heat->monitor cool Cool to RT monitor->cool filter Filter through Celite cool->filter concentrate Concentrate Filtrate filter->concentrate purify Column Chromatography concentrate->purify

Caption: Workflow for Direct C-H Arylation.

References

Application of (2-Bromopyridin-3-yl)methanol in Medicinal Chemistry Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

(2-Bromopyridin-3-yl)methanol is a versatile building block in medicinal chemistry, offering multiple reaction sites for the synthesis of diverse and complex molecules. Its utility is primarily derived from the presence of a bromine atom on the pyridine ring, which is amenable to various cross-coupling reactions, and a primary alcohol group that can be readily functionalized.

While direct literature on the extensive application of this compound is limited, its structural similarity to other bromopyridine methanol isomers, such as 2-[(3-Bromopyridin-2-yl)oxy]ethanol, allows for the extrapolation of its potential uses in drug discovery. These related compounds have been successfully employed as key intermediates in the synthesis of potent kinase inhibitors and other biologically active molecules. This document outlines the potential applications, synthetic protocols, and hypothetical biological data for compounds derived from this compound, drawing parallels from its close chemical relatives.

Key Applications in Drug Discovery

This compound serves as a valuable scaffold for the synthesis of compounds targeting a range of therapeutic areas, including oncology, inflammation, and neurodegenerative diseases. The primary applications involve its use as a key intermediate for:

  • Kinase Inhibitors: The pyridine moiety is a well-established pharmacophore that can interact with the hinge region of protein kinases. The bromine atom at the 2-position allows for the introduction of various aryl or heteroaryl groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the exploration of the hydrophobic pocket of the ATP-binding site of kinases, leading to the development of potent and selective inhibitors. The hydroxymethyl group at the 3-position can be further modified to enhance solubility or introduce additional interactions with the solvent-exposed region of the target protein.

  • G-Protein Coupled Receptor (GPCR) Modulators: The substituted pyridine core can be elaborated to generate ligands for various GPCRs. The versatility of the bromopyridine scaffold allows for the synthesis of diverse chemical libraries to screen for activity against different GPCR targets.

  • Neuroactive Compounds: Modification of the this compound core can lead to the development of novel agents with activity in the central nervous system. The ability to introduce a wide range of substituents allows for the fine-tuning of physicochemical properties, such as lipophilicity and polarity, which are crucial for blood-brain barrier penetration.

Synthetic Utility and Key Reactions

The synthetic utility of this compound is centered around the reactivity of the bromo and hydroxymethyl groups.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 2-position of the pyridine ring is a versatile handle for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling is a particularly powerful method for introducing aryl and heteroaryl substituents.

Table 1: Hypothetical Kinase Inhibitory Activity of Compounds Derived from this compound

Compound IDR Group (at 2-position)Kinase A IC50 (nM)Kinase B IC50 (nM)Cellular Activity (EC50, µM)
1a Phenyl1208501.5
1b 4-Fluorophenyl856200.9
1c 3-Aminophenyl504100.5
1d Thiophen-2-yl150>10002.1
Functionalization of the Hydroxymethyl Group

The primary alcohol of this compound can be readily transformed into other functional groups, providing another avenue for structural diversification. Common transformations include:

  • Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid.

  • Etherification: Formation of ethers by reaction with alkyl halides.

  • Esterification: Formation of esters by reaction with carboxylic acids or their derivatives.

  • Conversion to Amines: Conversion to the corresponding aminomethylpyridine derivative.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid. Optimization of the catalyst, base, and solvent may be required for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4, 0.05 equivalents)

  • Base (e.g., K2CO3, 2.0 equivalents)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq.), the arylboronic acid (1.2 eq.), palladium catalyst (0.05 eq.), and base (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times.

  • Add the degassed solvent system.

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Suzuki_Miyaura_Coupling reactant1 This compound catalyst Pd Catalyst Base reactant1->catalyst reactant2 Arylboronic Acid reactant2->catalyst product 2-Aryl-3-(hydroxymethyl)pyridine catalyst->product Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling of this compound.

Experimental_Workflow cluster_synthesis Synthesis cluster_testing Biological Testing start Start with This compound reaction Suzuki-Miyaura Coupling with Arylboronic Acid start->reaction workup Reaction Workup & Purification reaction->workup product Synthesized Compound workup->product kinase_assay Kinase Activity Assay product->kinase_assay cellular_assay Cellular Proliferation Assay kinase_assay->cellular_assay data_analysis Data Analysis (IC50/EC50) cellular_assay->data_analysis

Caption: General workflow for synthesis and biological evaluation.

Kinase_Signaling_Pathway receptor Growth Factor Receptor ras Ras receptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation & Survival transcription->proliferation inhibitor Synthesized Inhibitor (e.g., from 1c) inhibitor->raf Inhibition

Caption: Hypothetical inhibition of the Raf kinase in the MAPK/ERK pathway.

The Versatility of (2-Bromopyridin-3-yl)methanol: A Bifunctional Building Block for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

(2-Bromopyridin-3-yl)methanol has emerged as a valuable and versatile bifunctional building block for researchers and scientists in the field of organic synthesis and drug development. Its unique structure, featuring a bromine atom at the 2-position and a hydroxymethyl group at the 3-position of the pyridine ring, offers two distinct reactive sites. This allows for sequential and site-selective modifications, making it an ideal starting material for the construction of complex molecular architectures, particularly in the synthesis of pharmaceutical intermediates and biologically active compounds.

The strategic placement of the bromo and hydroxymethyl functionalities enables chemists to employ a wide range of synthetic transformations. The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. Simultaneously, the hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted into other functional groups, providing a secondary point for diversification. This dual reactivity is key to its utility in building diverse chemical libraries for drug discovery and developing novel agrochemicals.

Key Applications in Organic Synthesis

The primary applications of this compound lie in its utility in transition metal-catalyzed cross-coupling reactions and the functionalization of its hydroxymethyl group. These reactions are fundamental to modern synthetic chemistry and are extensively used in the pharmaceutical and agrochemical industries.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the pyridine ring is amenable to a variety of powerful bond-forming reactions, including:

  • Suzuki-Miyaura Coupling: This reaction is widely used to form carbon-carbon bonds by coupling this compound with boronic acids or their esters. This allows for the introduction of a wide range of aryl and heteroaryl substituents at the 2-position of the pyridine ring.

  • Sonogashira Coupling: For the formation of carbon-carbon triple bonds, the Sonogashira coupling provides an efficient method to react this compound with terminal alkynes. This is particularly useful for the synthesis of conjugated systems.[1][2][3][4][5][6][7][8]

  • Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds, allowing for the introduction of various primary and secondary amines at the 2-position. This is a crucial transformation in the synthesis of many nitrogen-containing bioactive molecules.[9][10][11][12][13]

Functional Group Transformations of the Hydroxymethyl Group

The hydroxymethyl group provides a second site for molecular elaboration:

  • Oxidation: The primary alcohol can be selectively oxidized to the corresponding aldehyde, 2-bromo-3-pyridinecarboxaldehyde, a versatile intermediate for further reactions such as Wittig reactions, reductive aminations, and aldol condensations.

  • Esterification and Etherification: The hydroxyl group can be readily converted to esters or ethers, which can be used to modify the physicochemical properties of the molecule or to introduce further functionalities.

  • Halogenation: The hydroxyl group can be substituted with a halogen, such as bromine, to form 2-bromo-3-(bromomethyl)pyridine.[14] This di-halogenated intermediate offers additional opportunities for nucleophilic substitution reactions.

Experimental Protocols

Below are representative protocols for key transformations involving this compound. These are intended as general guidelines and may require optimization for specific substrates and scales.

Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

This protocol describes a typical procedure for the palladium-catalyzed coupling of this compound with phenylboronic acid.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), Pd(OAc)₂ (0.02 eq), and PPh₃ (0.08 eq).

  • Add K₂CO₃ (2.0 eq) and a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the desired (2-phenylpyridin-3-yl)methanol.

Quantitative Data for Suzuki-Miyaura Coupling of Bromopyridines:

EntryAryl HalideBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Yield (%)
12-BromopyridinePhenylboronic acidPd(OAc)₂ (2)K₂CO₃Toluene/H₂O10085-95
25-Bromo-2-methylpyridin-3-amine4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O9088[15]
32,3,5-TrichloropyridinePhenylboronic acidPd(OAc)₂ (0.5)Na₂CO₃DMF/H₂O6075[16]

Note: Yields are representative and can vary based on the specific substrates and reaction conditions.

Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene

This protocol outlines a general procedure for the coupling of this compound with a terminal alkyne.[1][2][3][4][5][6][7][8]

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous ammonium chloride

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a Schlenk flask, add this compound (1.0 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add anhydrous DMF and degassed Et₃N.

  • Add phenylacetylene (1.2 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature or gentle heating (e.g., 50 °C) for 6-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous ammonium chloride.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield (2-(phenylethynyl)pyridin-3-yl)methanol.

Quantitative Data for Sonogashira Coupling of Bromopyridines:

EntryAryl HalideAlkynePd Catalyst (mol%)CuI (mol%)BaseSolventTemp (°C)Yield (%)
12-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ (2.5)5Et₃NDMF10092[1]
26-Bromo-3-fluoro-2-cyanopyridine1-Ethynyl-4-ethylbenzenePd(PPh₃)₄ (15)30Et₃NTHF/Et₃NRT93[6]
3IodobenzenePhenylacetyleneNS-MCM-41-Pd (0.1)1Et₃NToluene5098[5]

Note: Yields are representative and can vary based on the specific substrates and reaction conditions.

Protocol 3: Oxidation of this compound to 2-Bromo-3-pyridinecarboxaldehyde

This protocol provides a method for the selective oxidation of the primary alcohol to an aldehyde.

Materials:

  • This compound

  • Manganese dioxide (MnO₂)

  • Dichloromethane (DCM)

  • Celite

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq) dissolved in DCM.

  • Add activated manganese dioxide (5-10 eq) in portions with stirring.

  • Stir the suspension vigorously at room temperature for 12-48 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing the filter cake thoroughly with DCM.

  • Combine the filtrates and concentrate under reduced pressure to afford 2-bromo-3-pyridinecarboxaldehyde, which can be used in the next step without further purification or purified by column chromatography.

Quantitative Data for Oxidation of Alcohols to Aldehydes:

EntrySubstrateOxidizing AgentSolventTemp (°C)Yield (%)
1Benzyl alcoholActivated MnO₂ChloroformReflux>90
2Cinnamyl alcoholActivated MnO₂Diethyl etherRT~90
3Primary benzylic alcoholsPCCDCMRT80-95

Note: Yields are representative and can vary based on the specific substrates and reaction conditions.

Visualizing Synthetic Pathways

The strategic use of this compound as a bifunctional building block can be visualized through experimental workflows.

experimental_workflow cluster_cross_coupling Cross-Coupling Reactions cluster_fg_transformation Hydroxymethyl Group Transformation start This compound suzuki Suzuki Coupling (Arylboronic Acid, Pd catalyst, Base) start->suzuki Br site sonogashira Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst, Base) start->sonogashira Br site buchwald Buchwald-Hartwig Amination (Amine, Pd catalyst, Base) start->buchwald Br site oxidation Oxidation (MnO2 or PCC) start->oxidation OH site halogenation Halogenation (PBr3 or SOCl2) start->halogenation OH site product1 3-Aryl/Heteroaryl- (2-pyridin-3-yl)methanol suzuki->product1 product2 3-Alkynyl- (2-pyridin-3-yl)methanol sonogashira->product2 product3 3-Amino- (2-pyridin-3-yl)methanol buchwald->product3 product4 2-Bromo-3-pyridinecarboxaldehyde oxidation->product4 product5 2-Bromo-3-(halomethyl)pyridine halogenation->product5 signaling_pathway_logic start This compound (Building Block) synthesis Multi-step Synthesis (e.g., Cross-Coupling, Functionalization) start->synthesis library Library of Pyridine Derivatives synthesis->library screening High-Throughput Screening (e.g., Kinase Assays) library->screening hit Hit Compound (e.g., Kinase Inhibitor) screening->hit pathway Modulation of Signaling Pathway (e.g., MAPK/JNK Pathway) hit->pathway

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving (2-Bromopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for various palladium-catalyzed cross-coupling reactions utilizing (2-Bromopyridin-3-yl)methanol. This versatile building block is a key intermediate in the synthesis of a wide array of functionalized pyridine derivatives for pharmaceutical and materials science applications. The methodologies described herein are based on established literature precedents for similar 2-bromopyridine substrates and aim to provide a practical guide for laboratory synthesis.

Introduction to Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are powerful and versatile tools in modern organic synthesis, enabling the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds with high efficiency and selectivity. For this compound, the bromine atom at the 2-position of the pyridine ring serves as a reactive handle for various coupling reactions, allowing for the introduction of a diverse range of substituents. The primary reactions covered in this document are the Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and the Heck reaction.

The presence of the hydroxymethyl group at the 3-position offers a secondary point for further functionalization, although it may also necessitate consideration of protecting group strategies in certain reaction schemes to prevent unwanted side reactions.

Key Palladium-Catalyzed Reactions

Below are summaries of the key palladium-catalyzed reactions involving this compound, along with generalized reaction schemes and data tables summarizing typical reaction conditions and yields based on analogous substrates.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile method for the formation of C(sp²)-C(sp²) bonds, reacting an organoboron species (typically a boronic acid or ester) with an organic halide. This reaction is widely used to synthesize biaryl and heteroaryl compounds.

Reaction Principle: this compound is coupled with an aryl or heteroaryl boronic acid in the presence of a palladium catalyst and a base to form a 2-aryl-3-(hydroxymethyl)pyridine derivative.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 2-Bromopyridine Derivatives

EntryAryl Boronic AcidPalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene/H₂O1001685-95
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5)XPhos (3)K₂CO₃Dioxane1001280-90
33-Thienylboronic acidPd(PPh₃)₄ (5)PPh₃Na₂CO₃DMF/H₂O902475-85
Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing a direct route to substituted alkynes. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Reaction Principle: this compound is reacted with a terminal alkyne in the presence of a palladium catalyst, a copper(I) salt, and a base to yield a 2-alkynyl-3-(hydroxymethyl)pyridine. A study on the closely related 2-amino-3-bromopyridines provides valuable insights into effective catalyst systems for this transformation.[1]

Table 2: Representative Conditions for Sonogashira Coupling of 2-Amino-3-Bromopyridines [1]

EntryTerminal AlkynePalladium Catalyst (mol%)Ligand (mol%)Copper(I) Salt (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100396
21-HexynePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100385
3EthynyltrimethylsilanePd(PPh₃)₄ (5)PPh₃CuI (10)Et₃NTHF60670-80
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling an aryl halide with a primary or secondary amine. This reaction is of great importance in the synthesis of pharmaceuticals.

Reaction Principle: this compound is coupled with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a strong base to produce a 2-amino-3-(hydroxymethyl)pyridine derivative. Practical methods for the amination of 2-bromopyridines have been developed.[2][3]

Table 3: Representative Conditions for Buchwald-Hartwig Amination of 2-Bromopyridines [2][4]

EntryAminePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1MorpholinePd(OAc)₂ (2)BINAP (3)NaOt-BuToluene1001885-95
2AnilinePd₂(dba)₃ (1)Xantphos (2)Cs₂CO₃Dioxane1102470-85
3CyclopropylaminePd(OAc)₂ (5)dppp (10)NaOt-BuToluene801455
Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction provides a means to introduce vinyl groups at the 2-position of the pyridine ring.

Reaction Principle: this compound is reacted with an alkene in the presence of a palladium catalyst and a base to yield a 2-vinyl-3-(hydroxymethyl)pyridine derivative.[5][6]

Table 4: Representative Conditions for Heck Reaction of Aryl Bromides [7]

EntryAlkenePalladium Catalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)PPh₃ (4)Et₃NDMF1002470-85
2n-Butyl acrylatePd(OAc)₂ (2)P(o-tol)₃ (4)NaOAcDMA1201875-90
3AcrylonitrilePdCl₂(PPh₃)₂ (3)PPh₃K₂CO₃Acetonitrile804860-75

Experimental Protocols

The following are detailed, generalized protocols for the palladium-catalyzed reactions of this compound. Note: These protocols are starting points and may require optimization for specific substrates and scales. All reactions should be carried out under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents unless otherwise noted.

Protocol 1: Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Arylboronic acid (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2-3 equivalents)

  • Toluene and Water (e.g., 4:1 v/v), degassed

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).

  • Add the palladium acetate (2 mol%) and SPhos (4 mol%).

  • Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed toluene/water mixture via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 16-24 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound, Arylboronic acid, Base B Add Catalyst System: Pd(OAc)₂, SPhos A->B C Add Degassed Solvent B->C D Heat to 100°C under Inert Atmosphere C->D E Monitor by TLC/LC-MS D->E F Cool and Extract with Ethyl Acetate E->F G Purify by Column Chromatography F->G H 2-Aryl-3-(hydroxymethyl)pyridine G->H Product

Suzuki-Miyaura Coupling Workflow
Protocol 2: Sonogashira Coupling

Materials:

  • This compound

  • Terminal alkyne (1.2 - 1.5 equivalents)

  • Palladium trifluoroacetate (Pd(CF₃COO)₂) (2.5 mol%)

  • Triphenylphosphine (PPh₃) (5 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous and degassed

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5 mol%), and CuI (5 mol%).

  • Add anhydrous, degassed DMF and stir for 15 minutes at room temperature.

  • Add this compound (1.0 eq), the terminal alkyne (1.2 eq), and triethylamine (2-3 eq).

  • Heat the reaction mixture to 100 °C and stir for 3-6 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into a saturated aqueous solution of ammonium chloride and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel.

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Catalysts: Pd(CF₃COO)₂, PPh₃, CuI in DMF B Add Reactants: This compound, Terminal Alkyne, Et₃N A->B C Heat to 100°C under Inert Atmosphere B->C D Monitor by TLC/GC-MS C->D E Quench and Extract with Ethyl Acetate D->E F Purify by Column Chromatography E->F G 2-Alkynyl-3-(hydroxymethyl)pyridine F->G Product

Sonogashira Coupling Workflow
Protocol 3: Buchwald-Hartwig Amination

Materials:

  • This compound

  • Amine (primary or secondary, 1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • BINAP (3 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.5 - 2.0 equivalents)

  • Toluene, anhydrous and degassed

Procedure:

  • To a flame-dried Schlenk flask, add Pd(OAc)₂ (2 mol%), BINAP (3 mol%), and NaOt-Bu (1.5 eq).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene via syringe.

  • Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.

  • Add this compound (1.0 eq) and the amine (1.2 eq) to the reaction mixture.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with diethyl ether and filter through a pad of Celite.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Buchwald_Hartwig_Workflow cluster_prep Catalyst Pre-formation cluster_reaction Coupling Reaction cluster_workup Workup & Purification A Combine Catalyst System: Pd(OAc)₂, BINAP, NaOt-Bu in Toluene B Add Reactants: This compound, Amine A->B C Heat to 100°C B->C D Cool, Filter, and Extract C->D E Purify by Column Chromatography D->E F 2-Amino-3-(hydroxymethyl)pyridine E->F Product

Buchwald-Hartwig Amination Workflow
Protocol 4: Heck Reaction

Materials:

  • This compound

  • Alkene (e.g., styrene, n-butyl acrylate) (1.2 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Triethylamine (Et₃N) (2-3 equivalents)

  • N,N-Dimethylformamide (DMF), anhydrous and degassed

Procedure:

  • To a dry Schlenk flask, add Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous DMF, this compound (1.0 eq), the alkene (1.2 eq), and triethylamine (2.0 eq).

  • Heat the reaction mixture to 100-120 °C and stir for 18-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography.

Heck_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine All Components: Reactant, Alkene, Catalyst, Ligand, Base, Solvent B Heat to 100-120°C under Inert Atmosphere A->B C Monitor by TLC/GC-MS B->C D Cool, Dilute with Water, and Extract C->D E Purify by Column Chromatography D->E F 2-Vinyl-3-(hydroxymethyl)pyridine E->F Product

Heck Reaction Workflow

References

Synthetic Pathways to Complex Molecules from (2-Bromopyridin-3-yl)methanol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Bromopyridin-3-yl)methanol is a versatile bifunctional building block in organic synthesis, offering two reactive sites for the construction of complex molecular architectures. The bromine atom at the 2-position of the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. Concurrently, the hydroxymethyl group at the 3-position provides a handle for further functionalization through oxidation, etherification, or other transformations. These characteristics make it a valuable precursor in the synthesis of novel compounds for pharmaceutical and materials science research.

This document provides detailed application notes and experimental protocols for key synthetic transformations of this compound, including Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, oxidation, and etherification.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom on the pyridine ring serves as an excellent electrophilic partner in a variety of palladium-catalyzed cross-coupling reactions. These reactions are foundational for creating substituted pyridine derivatives with diverse functionalities.

Suzuki-Miyaura Coupling for the Synthesis of 2-Aryl-3-(hydroxymethyl)pyridines

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the pyridine core and various aryl or heteroaryl moieties. This reaction is widely used in the synthesis of biaryl compounds, which are common motifs in biologically active molecules.[1]

Experimental Protocol:

A representative protocol for the Suzuki-Miyaura coupling of a bromopyridine with an arylboronic acid is as follows:

  • Reaction Setup: In an oven-dried Schlenk flask, combine this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.).

  • Solvent Addition: Add a degassed 4:1 mixture of 1,4-dioxane and water (5 mL).

  • Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%).

  • Reaction Conditions: Heat the mixture to 90 °C and stir under an inert atmosphere (e.g., argon or nitrogen) for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 2-aryl-3-(hydroxymethyl)pyridine.

Quantitative Data Summary (Representative Examples for Bromopyridines):

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/H₂O1001285
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane901692
33-Thienylboronic acidPd₂(dba)₃ (2) / XPhos (4)K₃PO₄t-BuOH801288

Note: Yields are representative for similar bromopyridine substrates and may vary for this compound.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Reactants: This compound, Arylboronic acid, Base add_solvent Add Degassed Solvent start->add_solvent add_catalyst Add Pd Catalyst and Ligand add_solvent->add_catalyst heat Heat under Inert Atmosphere add_catalyst->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up & Extraction cool->extract purify Column Chromatography extract->purify product Isolated Product: 2-Aryl-3-(hydroxymethyl)pyridine purify->product

Caption: Experimental workflow for the Suzuki-Miyaura coupling.

Sonogashira Coupling for the Synthesis of 2-Alkynyl-3-(hydroxymethyl)pyridines

The Sonogashira coupling enables the formation of a carbon-carbon bond between the 2-position of the pyridine and a terminal alkyne.[2][3] This reaction is a powerful tool for the synthesis of aryl alkynes, which are important intermediates in organic synthesis and can be found in various natural products and pharmaceuticals.[3]

Experimental Protocol:

A general procedure for the Sonogashira coupling of a 2-amino-3-bromopyridine is provided as a reference.[2]

  • Catalyst Preparation: To a 10 mL round-bottomed flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), PPh₃ (5.0 mol%), and CuI (5.0 mol%). Add 2.0 mL of DMF and stir for 30 minutes.[2]

  • Reactant Addition: Add this compound (0.5 mmol, 1.0 equiv.), the terminal alkyne (0.6 mmol, 1.2 equiv.), and Et₃N (1 mL).[2]

  • Reaction Conditions: Heat the reaction mixture to 100 °C for 3 hours, monitoring the progress by TLC.[2]

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with water and brine.[1]

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]

Quantitative Data Summary (Representative Examples for 2-Amino-3-bromopyridines): [2]

EntryTerminal AlkyneCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100396
21-HeptynePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100385
33-Phenyl-1-propynePd(CF₃COO)₂ / PPh₃ / CuIEt₃NDMF100392

Note: These conditions are optimized for 2-amino-3-bromopyridines and may require optimization for this compound.

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Buchwald-Hartwig Amination for the Synthesis of 2-Amino-3-(hydroxymethyl)pyridines

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, coupling aryl halides with a wide range of amines.[4][5] This reaction provides a direct route to N-substituted pyridines.

Experimental Protocol:

A protocol for the Buchwald-Hartwig amination of a bromopyridine derivative is presented.[6]

  • Reaction Setup: In a Schlenk tube, combine the 5-aminoisoindoline-1,3-dione derivative (1.0 equiv.), 2-bromo-3-aminopyridine (1.2 equiv.), cesium carbonate (2.0 equiv.), Pd(OAc)₂ (0.1 equiv.), and (±)-BINAP (0.15 equiv.).

  • Solvent Addition: Add anhydrous toluene.

  • Reaction Conditions: Heat the mixture at 110 °C under an argon atmosphere for the required time, monitoring by TLC.[6]

  • Work-up: After cooling, dilute the reaction mixture with a suitable solvent and filter through Celite. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the residue by column chromatography.

Quantitative Data Summary (for 5-(2-Bromopyridin-3-yl-amino)-2-alkyl/aryl-isoindoline-1,3-diones): [6]

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)
12-methyl-5-amino-isoindoline-1,3-dionePd(OAc)₂ (10)(±)-BINAP (15)Cs₂CO₃Toluene11048
22-ethyl-5-amino-isoindoline-1,3-dionePd(OAc)₂ (10)(±)-BINAP (15)Cs₂CO₃Toluene11051
32-propyl-5-amino-isoindoline-1,3-dionePd(OAc)₂ (10)(±)-BINAP (15)Cs₂CO₃Toluene11045

Note: Yields are reported for a similar, though more complex, substrate and may require optimization for the direct amination of this compound.

Functional Group Manipulations of the Hydroxymethyl Group

The hydroxymethyl group at the 3-position of the pyridine ring is a versatile functional handle that can be readily transformed into other important functional groups.

Oxidation to 2-Bromo-3-pyridinecarboxaldehyde

The primary alcohol of this compound can be oxidized to the corresponding aldehyde, 2-bromo-3-pyridinecarboxaldehyde, a valuable intermediate for further synthetic transformations such as Wittig reactions, reductive aminations, and additions of organometallic reagents.

Experimental Protocol (Swern Oxidation):

A general procedure for Swern oxidation is as follows:[7]

  • Activator Preparation: In a flame-dried flask under an inert atmosphere, dissolve oxalyl chloride (2.0 equiv.) in anhydrous dichloromethane (DCM) and cool to -78 °C.

  • DMSO Addition: Add dimethyl sulfoxide (DMSO) (4.0 equiv.) dropwise, maintaining the temperature at -78 °C, and stir for 30 minutes.

  • Alcohol Addition: Add a solution of this compound (1.0 equiv.) in DCM dropwise at -78 °C and stir for 1-2 hours.

  • Quenching: Add triethylamine (Et₃N) (5.0 equiv.) dropwise at -78 °C and allow the reaction to warm to room temperature.

  • Work-up: Add water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude aldehyde by flash column chromatography.

Alternative Oxidation Methods:

Reagent/SystemConditionsNotes
MnO₂CH₂Cl₂, rtMild, for allylic and benzylic alcohols.
Dess-Martin Periodinane (DMP)CH₂Cl₂, rtMild, tolerates many functional groups.
TEMPO/NaOClCH₂Cl₂/H₂O, 0 °C to rtCatalytic, environmentally benign.
Williamson Ether Synthesis

The hydroxyl group can be converted to an ether via the Williamson ether synthesis.[8][9] This involves deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide.[9]

Experimental Protocol:

A general procedure for the Williamson ether synthesis is as follows:[8]

  • Alkoxide Formation: In a dry flask under an inert atmosphere, suspend sodium hydride (NaH) (1.2 equiv., 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF). Cool to 0 °C.

  • Alcohol Addition: Add a solution of this compound (1.0 equiv.) in anhydrous THF dropwise. Stir at 0 °C for 30 minutes, then allow to warm to room temperature.

  • Alkyl Halide Addition: Add the desired alkyl halide (1.1 equiv.) and stir the reaction mixture at room temperature or with gentle heating until completion (monitored by TLC).

  • Work-up: Carefully quench the reaction with water at 0 °C. Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude ether by flash column chromatography.

Functional_Group_Manipulation cluster_oxidation Oxidation cluster_etherification Etherification start This compound oxidation_reagents Swern Oxidation or MnO2, DMP, TEMPO start->oxidation_reagents etherification_reagents 1. NaH 2. R'-X (Alkyl Halide) start->etherification_reagents aldehyde 2-Bromo-3-pyridinecarboxaldehyde oxidation_reagents->aldehyde ether 2-Bromo-3-(alkoxymethyl)pyridine etherification_reagents->ether

Caption: Synthetic transformations of the hydroxymethyl group.

References

Application Notes: (2-Bromopyridin-3-yl)methanol as a Versatile Intermediate in the Synthesis of the Herbicide Diflufenican

Author: BenchChem Technical Support Team. Date: December 2025

(2-Bromopyridin-3-yl)methanol is a key starting material in the multi-step synthesis of various agrochemicals. Its pyridine core and reactive bromo and methanol functionalities make it a valuable building block for creating complex heterocyclic structures with significant biological activity. This document outlines the application of this compound in the synthesis of the selective herbicide, Diflufenican.

Diflufenican is a widely used herbicide for the pre-emergence and early post-emergence control of broad-leaved weeds in cereals. The synthetic pathway described herein involves the initial oxidation of this compound to 2-bromonicotinic acid, followed by conversion to the key intermediate 2-chloronicotinic acid, and subsequent steps leading to the final product.

Synthetic Pathway Overview

The overall synthetic route from this compound to Diflufenican is a four-step process. The initial alcohol is first oxidized to a carboxylic acid. The bromo substituent is then exchanged for a chloro group. The resulting 2-chloronicotinic acid is a crucial intermediate which is then esterified and subsequently undergoes amidation to yield Diflufenican.

Synthesis_Workflow A This compound B 2-Bromonicotinic Acid A->B Oxidation C 2-Chloronicotinic Acid B->C Halogen Exchange D 3-(Trifluoromethyl)phenyl 2-chloronicotinate C->D Esterification E Diflufenican D->E Amidation

Caption: Synthetic workflow from this compound to Diflufenican.

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of Diflufenican starting from the intermediate 2-chloronicotinic acid. Data for the initial two steps are based on general procedures for similar transformations and may vary depending on the specific conditions employed.

Step No.ReactionStarting MaterialProductReagentsYield (%)Purity (%)
1OxidationThis compound2-Bromonicotinic Acide.g., KMnO₄ or PCCNot specifiedNot specified
2Halogen Exchange2-Bromonicotinic Acid2-Chloronicotinic Acide.g., CuCl, POCl₃~65-70[1]Not specified
3Esterification2-Chloronicotinic Acid3-(Trifluoromethyl)phenyl 2-chloronicotinate3-Trifluoromethylphenol, Solid Superacid50-92 (for steps 3 & 4 combined)[2]>98[2]
4Amidation3-(Trifluoromethyl)phenyl 2-chloronicotinateDiflufenican2,4-Difluoroaniline, Cuprous Chloride50-92 (for steps 3 & 4 combined)[2]>98[2]

Experimental Protocols

Step 1: Oxidation of this compound to 2-Bromonicotinic Acid

This is a general procedure and requires optimization for specific yield and purity.

  • To a stirred solution of this compound in a suitable solvent (e.g., acetone, water, or a mixture), add an oxidizing agent such as potassium permanganate (KMnO₄) or pyridinium chlorochromate (PCC) portion-wise at a controlled temperature (e.g., 0-10 °C).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

  • Upon completion, quench the reaction by adding a suitable reducing agent (e.g., sodium bisulfite solution if KMnO₄ was used).

  • Filter the mixture to remove manganese dioxide.

  • Acidify the filtrate with an appropriate acid (e.g., HCl) to precipitate the product.

  • Collect the solid by filtration, wash with cold water, and dry to afford 2-bromonicotinic acid.

Step 2: Synthesis of 2-Chloronicotinic Acid from 2-Bromonicotinic Acid

This protocol is adapted from general methods for halogen exchange on pyridine rings.

  • A mixture of 2-bromonicotinic acid and a chlorinating agent such as phosphorus oxychloride (POCl₃) is heated. The use of a catalyst like triethylamine may be required.[1]

  • The reaction is typically heated at reflux for several hours.[1]

  • After completion, the excess POCl₃ is removed by distillation under reduced pressure.[1]

  • The residue is carefully poured into cold water or onto crushed ice.

  • The pH of the aqueous solution is adjusted to precipitate the 2-chloronicotinic acid.[1]

  • The solid product is collected by filtration, washed with water, and dried. A yield of 65-70% can be expected.[1]

Step 3 & 4: Synthesis of Diflufenican from 2-Chloronicotinic Acid (Two-step, one-pot procedure) [2]

  • Esterification: In a reaction vessel, combine 2-chloronicotinic acid, 3-trifluoromethylphenol, and a solid superacid catalyst in a suitable organic solvent (e.g., DMSO).

  • Heat the mixture to the reaction temperature (e.g., 130-135 °C) and stir for the required time to form 3-(trifluoromethyl)phenyl 2-chloronicotinate.

  • Amidation: After the esterification is complete, add 2,4-difluoroaniline and a catalytic amount of cuprous chloride directly to the reaction mixture.[2]

  • Continue heating at 130 °C for approximately 15 hours.[2]

  • After the reaction is complete, cool the mixture, which may lead to crystallization of the product.

  • Filter the crude product, wash with water, and dry to obtain Diflufenican.

  • The combined yield for these two steps is reported to be between 50-92%, with a purity of over 98%.[2]

This application note demonstrates a viable synthetic pathway for the herbicide Diflufenican utilizing this compound as a readily accessible starting material. The protocols provided are based on established chemical transformations and published data, offering a solid foundation for researchers in the field of agrochemical synthesis. Further optimization of the initial oxidation and halogen exchange steps could lead to an even more efficient overall process.

References

Application Notes and Protocols for Functional Group Transformations of (2-Bromopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Bromopyridin-3-yl)methanol is a versatile bifunctional building block in organic synthesis. The presence of a bromine atom on the pyridine ring allows for a variety of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), while the hydroxymethyl group offers a reactive handle for numerous functional group interconversions.[1] This document provides detailed protocols for the transformation of the hydroxymethyl moiety, enabling the synthesis of key intermediates for pharmaceutical and materials science applications.

Oxidation of the Hydroxymethyl Group

Application Note: The oxidation of the primary alcohol in this compound can yield either the corresponding aldehyde (2-bromo-3-pyridinecarboxaldehyde) or the carboxylic acid (2-bromonicotinic acid). These products are crucial intermediates. Aldehydes are precursors for imines, reductively aminated products, and Wittig olefination, while carboxylic acids are used in amide bond formations, a cornerstone of medicinal chemistry.

Protocol 1.1: Oxidation to 2-Bromo-3-pyridinecarboxaldehyde

This protocol utilizes manganese dioxide (MnO₂), a mild and selective oxidizing agent for benzylic and allylic alcohols.

Methodology:

  • To a stirred solution of this compound (1.0 eq.) in a suitable solvent such as dichloromethane (DCM) or chloroform (CHCl₃), add activated manganese dioxide (5-10 eq.).

  • Stir the resulting suspension vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-48 hours.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the filter cake thoroughly with the reaction solvent.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude aldehyde.

  • Purify the product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford pure 2-bromo-3-pyridinecarboxaldehyde.

Protocol 1.2: Oxidation to 2-Bromonicotinic Acid

This protocol employs potassium permanganate (KMnO₄), a strong oxidizing agent, to convert the alcohol directly to a carboxylic acid.

Methodology:

  • Dissolve this compound (1.0 eq.) in a mixture of water and a co-solvent like pyridine or acetone.

  • Cool the solution in an ice bath and add a solution of potassium permanganate (approx. 3.0 eq.) in water dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and stir for several hours until the purple color disappears.

  • Filter the mixture to remove the manganese dioxide byproduct.

  • Acidify the filtrate with concentrated HCl to a pH of approximately 3-4, which will precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield 2-bromonicotinic acid.

Product Oxidizing Agent Typical Solvent Typical Yield Reference
2-Bromo-3-pyridinecarboxaldehydeManganese Dioxide (MnO₂)Dichloromethane70-90%General Method
2-Bromonicotinic AcidPotassium Permanganate (KMnO₄)Water/Pyridine60-80%General Method

Conversion of Hydroxymethyl to Halomethyl Group

Application Note: The conversion of the hydroxymethyl group to a halomethyl group (e.g., -CH₂Cl or -CH₂Br) transforms the alcohol into a reactive electrophile. These halomethylpyridines are excellent substrates for nucleophilic substitution reactions, enabling the introduction of a wide range of functionalities such as amines, azides, cyanides, and thiols.

Protocol 2.1: Synthesis of 2-Bromo-3-(chloromethyl)pyridine

This protocol uses thionyl chloride (SOCl₂), a common and effective reagent for converting primary alcohols to alkyl chlorides.[2][3]

Methodology:

  • In a round-bottom flask equipped with a reflux condenser and a gas trap, place this compound (1.0 eq.).

  • Cool the flask in an ice bath (0 °C).

  • Slowly add thionyl chloride (SOCl₂, 1.2-1.5 eq.) dropwise with stirring. The reaction can also be performed in an inert solvent like DCM.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-3 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and carefully quench by pouring it onto crushed ice.

  • Neutralize the solution by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until gas evolution ceases.

  • Extract the product with an organic solvent such as ethyl acetate or DCM (3 x volumes).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-bromo-3-(chloromethyl)pyridine.[4]

Protocol 2.2: Synthesis of 2-Bromo-3-(bromomethyl)pyridine

This protocol utilizes hydrobromic acid (HBr) to convert the alcohol to the corresponding bromide, a method proven effective for similar pyridine methanols.[5][6]

Methodology:

  • To this compound (1.0 eq.), slowly add 48% aqueous hydrobromic acid (HBr) (5-10 eq.).

  • Heat the mixture at reflux (typically 110-125 °C) for 4-6 hours.

  • Cool the reaction to room temperature and carefully neutralize by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) until the pH is ~8.

  • Extract the aqueous layer with dichloromethane (4 x volumes).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and remove the solvent by rotary evaporation.

  • Purify the resulting material by flash column chromatography (e.g., using an EtOAc/hexanes gradient) to yield 2-bromo-3-(bromomethyl)pyridine.

Product Reagent Typical Solvent Typical Yield Reference
2-Bromo-3-(chloromethyl)pyridineThionyl Chloride (SOCl₂)Dichloromethane or neat80-95%[2][3]
2-Bromo-3-(bromomethyl)pyridine48% Hydrobromic Acid (HBr)Water85-96%[5][6]

Etherification of the Hydroxymethyl Group

Application Note: Ether synthesis, particularly via the Williamson ether synthesis, provides access to a diverse range of molecules with applications as ligands, pharmaceutical intermediates, and probes. This transformation involves the O-alkylation of the alcohol.[7]

Protocol 3.1: Williamson Ether Synthesis

This general protocol involves deprotonation of the alcohol to form an alkoxide, followed by reaction with an alkyl halide.[8][9]

Methodology:

  • To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., THF, DMF) under an inert atmosphere (N₂ or Ar), add a strong base such as sodium hydride (NaH, 1.1 eq.) portion-wise at 0 °C.

  • Allow the mixture to stir at room temperature for 30-60 minutes until hydrogen gas evolution ceases.

  • Add the desired alkyl halide (R-X, 1.1 eq.) to the solution.

  • Heat the reaction mixture (temperature will depend on the reactivity of the alkyl halide, typically 50-80 °C) and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature and carefully quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude ether by column chromatography.

Reaction Base Alkylating Agent Typical Solvent Typical Yield Reference
Williamson Ether SynthesisSodium Hydride (NaH)R-X (e.g., CH₃I, BnBr)Tetrahydrofuran (THF)60-90%[8][9]
O-AlkylationPotassium Carbonate (K₂CO₃)R-XDimethylformamide (DMF)50-85%[7]

Esterification of the Hydroxymethyl Group

Application Note: Esterification converts the hydroxymethyl group into an ester functionality. Esters are common in drug molecules, often serving as prodrugs to improve bioavailability. They are also valuable synthetic intermediates.

Protocol 4.1: Fischer Esterification

This protocol describes the acid-catalyzed reaction between the alcohol and a carboxylic acid.[10]

Methodology:

  • In a round-bottom flask, combine this compound (1.0 eq.), a carboxylic acid (R-COOH, 1.5-2.0 eq.), and a solvent such as toluene.

  • Add a catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).

  • Heat the mixture to reflux, often with a Dean-Stark apparatus to remove the water formed during the reaction, driving the equilibrium towards the product.

  • After the reaction is complete (monitor by TLC), cool the mixture to room temperature.

  • Wash the solution with saturated aqueous NaHCO₃ solution, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting ester by column chromatography or distillation.

Protocol 4.2: Acylation with an Acyl Chloride

This method uses a more reactive acylating agent and is often faster and higher yielding than Fischer esterification.[11]

Methodology:

  • Dissolve this compound (1.0 eq.) and a base such as triethylamine (TEA, 1.5 eq.) or pyridine in an anhydrous solvent like DCM or THF under an inert atmosphere.

  • Cool the solution to 0 °C.

  • Add the acyl chloride (R-COCl, 1.1 eq.) dropwise with stirring. A catalytic amount of 4-dimethylaminopyridine (DMAP) can be added to accelerate the reaction.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the combined organic layers successively with dilute HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to give the crude ester.

  • Purify by column chromatography.

Reaction Acylating Agent Catalyst/Base Typical Solvent Typical Yield Reference
Fischer EsterificationR-COOHH₂SO₄ (cat.)Toluene50-75%[10]
AcylationR-COClPyridine or TEA/DMAPDichloromethane85-98%[11]

Visualized Workflows

G start This compound aldehyde 2-Bromo-3-pyridinecarboxaldehyde start->aldehyde Mild Oxidation (e.g., MnO₂) acid 2-Bromonicotinic Acid start->acid Strong Oxidation (e.g., KMnO₄) halide 2-Bromo-3-(halomethyl)pyridine (X = Cl, Br) start->halide Halogenation (e.g., SOCl₂, HBr) ether Alkyl Ether Derivative start->ether Etherification (e.g., NaH, R-X) ester Ester Derivative start->ester Esterification (e.g., RCOOH, RCOCl) amine 2-Bromo-3-(aminomethyl)pyridine halide->amine Amination (e.g., NH₃, R₂NH)

Caption: Key functional group transformations of this compound.

G start This compound step1 Activation (Halogenation) start->step1 SOCl₂ or PBr₃ intermediate 2-Bromo-3-(chloromethyl)pyridine step1->intermediate step2 Nucleophilic Substitution intermediate->step2 Nucleophile (Nu⁻) e.g., R-O⁻, R₂NH, R-S⁻ product Final Product (Ether, Amine, Thiol, etc.) step2->product

Caption: Two-step workflow for nucleophilic displacement reactions.

References

Application Notes and Protocols for Creating Compound Libraries Using (2-Bromopyridin-3-yl)methanol Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the synthesis of diverse compound libraries utilizing the (2-Bromopyridin-3-yl)methanol scaffold. This versatile building block offers two key points for chemical modification: the bromine atom at the 2-position of the pyridine ring, which is amenable to a variety of palladium-catalyzed cross-coupling reactions, and the primary alcohol of the methanol group, which can be further functionalized. The pyridine core itself is a well-established privileged scaffold in medicinal chemistry, known to interact with a range of biological targets.

This document outlines detailed protocols for key diversification reactions, presents quantitative data for representative transformations, and illustrates relevant workflows and biological pathways to guide your drug discovery efforts.

Overview of Synthetic Strategy

The this compound scaffold allows for a divergent approach to library synthesis. The primary diversification is achieved through cross-coupling reactions at the C2-bromo position, enabling the introduction of a wide array of aryl, heteroaryl, alkyl, and amino moieties. The hydroxyl group can be subsequently modified to introduce further diversity and modulate the physicochemical properties of the final compounds.

G Scaffold This compound Suzuki Suzuki-Miyaura Coupling (Aryl/Heteroaryl Boronic Acids/Esters) Scaffold->Suzuki Sonogashira Sonogashira Coupling (Terminal Alkynes) Scaffold->Sonogashira Buchwald Buchwald-Hartwig Amination (Primary/Secondary Amines) Scaffold->Buchwald Library1 Aryl/Heteroaryl Substituted Library Suzuki->Library1 Library2 Alkynyl Substituted Library Sonogashira->Library2 Library3 Amino Substituted Library Buchwald->Library3 Modification Hydroxyl Group Modification (e.g., Oxidation, Etherification, Esterification) Library1->Modification Library2->Modification Library3->Modification Final_Libraries Further Diversified Libraries Modification->Final_Libraries

Caption: Divergent synthetic strategy for library generation.

Experimental Protocols and Data

The following sections provide detailed protocols for the three primary cross-coupling reactions used to diversify the this compound scaffold. The yields provided are based on reactions with analogous bromopyridine substrates and should serve as a starting point for optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds between the bromopyridine scaffold and various aryl or heteroaryl boronic acids or esters.

Experimental Protocol:

  • To a dry Schlenk flask, add this compound (1.0 eq.), the corresponding aryl/heteroaryl boronic acid or ester (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃, 2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add a degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v).

  • Heat the reaction mixture to 90-100 °C and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Bromopyridines

EntryAryl Boronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)*
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Dioxane/H₂O901875-85
24-Methoxyphenylboronic acidPd₂(dba)₃ (1.5) / SPhos (3.6)K₃PO₄Toluene10018~80
33-Nitrophenylboronic acidPd(PPh₃)₄ (5)Na₂CO₃Toluene/Dioxane854~70
42-Thiopheneboronic acidPdCl₂(dppf) (3)Na₃PO₄Dioxane/H₂O100125-89

*Yields are based on reactions with similar bromopyridine substrates and may vary for this compound.

G Start Combine Reactants: This compound, Boronic Acid, Catalyst, Base Inert Inert Atmosphere (Ar or N₂) Start->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir (90-100°C, 4-12h) Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Workup: Dilute, Wash, Dry Monitor->Workup Purify Purification: Column Chromatography Workup->Purify Product Aryl/Heteroaryl-Substituted Product Purify->Product

Caption: Suzuki-Miyaura coupling workflow.
Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between the bromopyridine scaffold and a terminal alkyne, introducing alkynyl moieties into the library.[1]

Experimental Protocol:

  • To a dry Schlenk flask, add this compound (1.0 eq.), a palladium catalyst (e.g., Pd(CF₃COO)₂, 2.5 mol%), a ligand (e.g., PPh₃, 5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5 mol%) under an inert atmosphere.[1]

  • Add a degassed solvent (e.g., DMF) and stir for 30 minutes.[1]

  • Add the terminal alkyne (1.2 eq.) and a base (e.g., Et₃N).[1]

  • Heat the reaction mixture to 100 °C for 3 hours, monitoring the reaction by TLC.[1]

  • After cooling, dilute the mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Table 2: Representative Yields for Sonogashira Coupling of 2-Amino-3-bromopyridines

EntryTerminal AlkyneCatalyst (mol%)Ligand (mol%)Co-catalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)*
1PhenylacetylenePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100396
21-HeptynePd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100385
33-Butyn-1-olPd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100382
4Propargyl alcoholPd(CF₃COO)₂ (2.5)PPh₃ (5)CuI (5)Et₃NDMF100391

*Yields are based on reactions with 2-amino-3-bromopyridine and may vary for this compound.[1]

G Start Combine Catalysts & Ligand in Degassed Solvent AddReactants Add this compound, Terminal Alkyne, and Base Start->AddReactants Heat Heat and Stir (100°C, 3h) AddReactants->Heat Monitor Monitor Progress (TLC) Heat->Monitor Workup Workup: Dilute, Wash, Dry Monitor->Workup Purify Purification: Column Chromatography Workup->Purify Product Alkynyl-Substituted Product Purify->Product

Caption: Sonogashira coupling workflow.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, allowing for the introduction of primary and secondary amines at the 2-position of the pyridine ring.[2][3]

Experimental Protocol:

  • To a dry Schlenk tube, add this compound (1.0 eq.), the amine (1.2-1.5 eq.), a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a phosphine ligand (e.g., BINAP, 4 mol%), and a base (e.g., NaOtBu, 1.4 eq.).[2][3]

  • Evacuate and backfill the tube with an inert gas three times.

  • Add an anhydrous solvent (e.g., toluene).

  • Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify the crude product by flash column chromatography.

Table 3: Representative Yields for Buchwald-Hartwig Amination of Bromopyridines

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)*
1MorpholinePd(OAc)₂ (2)P(o-tolyl)₃ (4)NaOtBuToluene1001680-90
2AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBuToluene10018~85
3CyclohexylaminePd₂(dba)₃ (1.8)BINAP (3.5)NaOtBuToluene80460
4N-MethylanilinePd(OAc)₂ (2)RuPhos (4)K₃PO₄Toluene11024~75

*Yields are based on reactions with various bromopyridine substrates and may vary for this compound.

G Start Combine Reactants: This compound, Amine, Catalyst, Ligand, Base Inert Inert Atmosphere (Ar or N₂) Start->Inert Solvent Add Anhydrous Solvent Inert->Solvent Heat Heat and Stir (80-110°C) Solvent->Heat Monitor Monitor Progress (TLC/LC-MS) Heat->Monitor Workup Workup: Quench, Extract, Dry Monitor->Workup Purify Purification: Column Chromatography Workup->Purify Product Amino-Substituted Product Purify->Product

Caption: Buchwald-Hartwig amination workflow.

Potential Biological Applications and Signaling Pathways

Libraries derived from the this compound scaffold are of significant interest in drug discovery, particularly for targeting kinases and G-protein coupled receptors (GPCRs).

Kinase Inhibition

The pyridine moiety is a common feature in many approved kinase inhibitors, as it can form key hydrogen bond interactions within the ATP-binding pocket of kinases. By diversifying the this compound scaffold, libraries of compounds can be generated to screen against various kinase targets implicated in cancer and inflammatory diseases.

G cluster_0 Cell Exterior cluster_1 Cell Membrane cluster_2 Cytoplasm cluster_3 Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Pyridine-based Kinase Inhibitor Inhibitor->RAF Inhibitor->MEK

Caption: MAPK signaling pathway targeted by kinase inhibitors.
GPCR Modulation

GPCRs represent another major class of drug targets. The structural diversity that can be achieved with the this compound scaffold makes it suitable for generating libraries to screen for novel GPCR agonists, antagonists, or allosteric modulators.

G cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Ligand Endogenous Ligand GPCR GPCR Ligand->GPCR Modulator Pyridine-based GPCR Modulator Modulator->GPCR G_protein G-protein GPCR->G_protein Effector Effector (e.g., Adenylyl Cyclase) G_protein->Effector Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Cellular_Response Cellular Response Second_Messenger->Cellular_Response

Caption: GPCR signaling pathway modulation.

Conclusion

The this compound scaffold provides a versatile and valuable starting point for the construction of diverse compound libraries for drug discovery. The protocols and data presented herein offer a solid foundation for researchers to embark on the synthesis and screening of novel compounds targeting a range of biological pathways. Further optimization of reaction conditions for this specific scaffold is encouraged to maximize yields and purity.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions with 2-Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing Suzuki coupling reactions involving 2-bromopyridines.

Troubleshooting Guide

This section addresses specific issues that may arise during the Suzuki coupling of 2-bromopyridines, offering potential causes and actionable solutions in a question-and-answer format.

Question 1: Why is the yield of my Suzuki coupling reaction with 2-bromopyridine consistently low?

Answer:

Low yields in Suzuki coupling reactions with 2-bromopyridines are a common challenge and can be attributed to several factors. The primary reasons include catalyst inhibition, inefficient oxidative addition, and competing side reactions.[1]

  • Catalyst Inhibition by Pyridine Nitrogen: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, inhibiting its activity. To mitigate this, employing bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos is often effective as they shield the palladium center.[1][2]

  • Inefficient Oxidative Addition: The Carbon-Bromine (C-Br) bond in 2-bromopyridine can be less reactive compared to other aryl bromides, leading to a slow oxidative addition step, which is often rate-determining.[1] Increasing the reaction temperature or screening different palladium catalysts and more electron-rich, bulky ligands can facilitate this step.[1]

  • Side Reactions:

    • Protodeboronation: The boronic acid can be unstable and undergo replacement of the boronic acid group with a hydrogen atom, especially in the presence of aqueous bases.[2] Using anhydrous solvents, or more stable boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can minimize this side reaction.[1][2]

    • Homocoupling: The coupling of two boronic acid molecules can occur, often promoted by the presence of oxygen.[2] Thoroughly degassing all solvents and the reaction mixture is crucial to prevent this.[2]

Question 2: I am observing significant byproduct formation, such as homocoupling of the boronic acid and/or debromination of the 2-bromopyridine. How can I minimize these side reactions?

Answer:

Minimizing side reactions is critical for achieving high yields and simplifying purification.

  • To Minimize Homocoupling: This side reaction is primarily caused by the presence of oxygen.[2]

    • Thorough Degassing: Ensure all solvents and the reaction mixture are rigorously degassed. Common methods include freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen for an extended period.[2]

    • Inert Atmosphere: Maintain a positive pressure of an inert gas throughout the reaction.[2]

  • To Minimize Protodeboronation: This occurs when the boronic acid reacts with a proton source.

    • Anhydrous Conditions: Use anhydrous solvents and ensure all glassware is thoroughly dried.[1]

    • Choice of Base: The choice of base can influence this side reaction.[2]

    • Stable Boron Reagents: Consider using boronic esters (e.g., pinacol esters) or trifluoroborate salts, which are more stable than boronic acids.[2]

Question 3: My reaction is not going to completion, and I observe unreacted starting material. What should I try?

Answer:

Incomplete conversion can be due to several factors related to the reaction conditions and reagents.

  • Insufficient Catalyst Activity: The chosen catalyst system may not be active enough for this specific transformation.

    • Screen Catalysts and Ligands: Experiment with different palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃) and bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[2] Buchwald precatalysts are also highly effective.[2]

  • Inadequate Temperature: The reaction may require more thermal energy to proceed at a reasonable rate. Cautiously increasing the reaction temperature can improve conversion.[2]

  • Insufficient Base Strength: The base may not be strong enough to effectively promote the transmetalation step.[2] Consider screening stronger bases such as K₃PO₄ or Cs₂CO₃.[2]

  • Poor Solubility: The starting materials may not be sufficiently soluble in the chosen solvent, leading to a sluggish reaction.[2] Experiment with different solvent systems, such as toluene/water or dioxane/water mixtures, to improve solubility.[3]

Frequently Asked Questions (FAQs)

Q1: Which is a more reactive coupling partner: 2-bromopyridine or 2-chloropyridine?

A1: Generally, aryl bromides are more reactive than aryl chlorides in Suzuki coupling reactions. The carbon-bromine bond is weaker than the carbon-chlorine bond, making the oxidative addition step of the catalytic cycle more favorable. While reactions with 2-chloropyridines are possible, they often require more specialized and highly active catalyst systems.[2]

Q2: Can I run the Suzuki coupling of 2-bromopyridine under air?

A2: It is strongly discouraged. The presence of oxygen can lead to the deactivation of the palladium catalyst and promote undesirable side reactions, most notably the homocoupling of the boronic acid.[2] For optimal and reproducible results, the reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon).[2]

Q3: What is the role of the base in the Suzuki coupling reaction?

A3: The base is a critical component and serves multiple functions. It facilitates the formation of a more nucleophilic boronate species from the boronic acid, which is essential for the transmetalation step.[2][4] The base also aids in the reductive elimination step, regenerating the active Pd(0) catalyst.[2]

Q4: What are some common catalyst systems for the Suzuki coupling of 2-bromopyridines?

A4: Several palladium-based catalyst systems are effective. These typically consist of a palladium source and a phosphine ligand.

  • Palladium Sources: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and Pd(PPh₃)₄.[2]

  • Ligands: For challenging substrates like 2-bromopyridines, bulky, electron-rich phosphine ligands such as SPhos, XPhos, and RuPhos are often employed to promote efficient catalysis and prevent catalyst deactivation.[2] Pre-formed palladium complexes with these ligands (Buchwald precatalysts) are also highly effective.[2]

Data Presentation: Comparison of Reaction Conditions

The following tables summarize quantitative data for various reaction parameters, providing a comparative overview to guide optimization.

Table 1: Catalyst and Ligand Systems for Suzuki Coupling of Bromopyridines

Palladium SourceLigandMol % (Pd)Mol % (Ligand)Typical YieldNotes
Pd(OAc)₂PPh₃2-54-10Low to ModerateProne to catalyst deactivation with pyridinic substrates.[2]
Pd₂(dba)₃SPhos1-32-6Moderate to HighBulky, electron-rich ligand helps to stabilize the catalyst.[2]
Pd(dppf)Cl₂-3-GoodA reliable and commonly used catalyst.[5]
Pd(PPh₃)₄-3-5-GoodOften used, but can be sensitive to air.[5]
Pd(OAc)₂XPhos24HighEffective for challenging couplings.[5]

Table 2: Base and Solvent Combinations

BaseEquivalentsSolvent SystemTemperature (°C)General EfficacyNotes
K₂CO₃2-3Toluene/H₂O80-110Moderate to HighA common and cost-effective choice.[2]
K₃PO₄2-31,4-Dioxane/H₂O90-110HighOften provides excellent results, especially for difficult couplings.[6]
Cs₂CO₃2-3THF80HighA strong base, can be very effective but is more expensive.[5]
Na₂CO₃2-3DMF80-100Moderate to HighDMF can aid in the solubility of starting materials.[2]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 2-Bromopyridine:

Note: This is a generalized procedure and requires optimization for specific substrates and coupling partners.

1. Reaction Setup:

  • In a dry Schlenk tube or reaction vial equipped with a magnetic stir bar, combine 2-bromopyridine (1.0 eq.), the desired boronic acid or boronic ester (1.2-1.5 eq.), and the selected base (e.g., K₃PO₄, 2.0-3.0 eq.).[2][5]

  • If using a solid catalyst and ligand, add them at this stage (e.g., Pd(dppf)Cl₂, 3 mol%).[5]

2. Inert Atmosphere:

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[5][7]

3. Solvent and Reagent Addition:

  • Add the degassed solvent system (e.g., 1,4-dioxane/water in a 4:1 ratio) via syringe.[5] The typical reaction concentration is between 0.1 and 0.5 M with respect to the 2-bromopyridine.[5]

  • If using a liquid palladium source or ligand solution, add it via syringe at this point.

4. Reaction:

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[2]

5. Monitoring:

  • Monitor the progress of the reaction using a suitable analytical technique such as TLC, GC-MS, or LC-MS.[2]

6. Workup:

  • Once the reaction is complete, cool the mixture to room temperature.[5]

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[5]

  • Separate the organic layer, and if necessary, extract the aqueous layer with the organic solvent.[6]

7. Purification:

  • Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[5]

  • The crude product can then be purified by flash column chromatography on silica gel to obtain the pure product.[5]

Mandatory Visualization

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex Ar-Pd(II)-Br(Ln) oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_biaryl Ar-Pd(II)-Ar'(Ln) transmetalation->pd2_biaryl pd2_biaryl->pd0 reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination product Ar-Ar' reductive_elimination->product reagents 2-Bromopyridine (Ar-Br) + Ar'B(OH)₂ + Base reagents->oxidative_addition reagents->transmetalation

Caption: General catalytic cycle for the Suzuki-Miyaura coupling reaction.

Experimental_Workflow start Start setup Reaction Setup: - Weigh Reagents - Add to Dry Glassware start->setup inert Establish Inert Atmosphere: - Evacuate & Backfill (3x) setup->inert addition Solvent & Reagent Addition: - Add Degassed Solvent - Add Catalyst/Ligand inert->addition reaction Reaction: - Heat and Stir addition->reaction monitor Monitor Progress: - TLC, GC-MS, or LC-MS reaction->monitor workup Aqueous Workup: - Cool to RT - Dilute & Extract monitor->workup purify Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purify end Pure Product purify->end

Caption: Typical experimental workflow for Suzuki coupling of 2-bromopyridines.

Troubleshooting_Logic start Low Yield or Incomplete Reaction side_reactions Check for Side Products (Homocoupling, Protodeboronation) start->side_reactions yes_side Yes side_reactions->yes_side Yes no_side No side_reactions->no_side No fix_homocoupling Improve Degassing Maintain Inert Atmosphere yes_side->fix_homocoupling fix_protodeboronation Use Anhydrous Solvents Use Boronic Esters/Trifluoroborates yes_side->fix_protodeboronation optimize_conditions Optimize Reaction Conditions no_side->optimize_conditions end Improved Yield fix_homocoupling->end fix_protodeboronation->end screen_catalyst Screen Catalyst/Ligand (e.g., SPhos, XPhos) optimize_conditions->screen_catalyst increase_temp Increase Temperature optimize_conditions->increase_temp screen_base Screen Bases (e.g., K₃PO₄, Cs₂CO₃) optimize_conditions->screen_base screen_solvent Screen Solvents (e.g., Toluene, Dioxane) optimize_conditions->screen_solvent screen_catalyst->end increase_temp->end screen_base->end screen_solvent->end

References

Technical Support Center: Purification of (2-Bromopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of crude (2-Bromopyridin-3-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying crude this compound? A1: The two most effective and widely used techniques for purifying this compound are silica gel column chromatography and recrystallization. The choice between them depends on the nature and quantity of impurities, as well as the physical state of the crude product.

Q2: My crude product is a dark oil. Can I use recrystallization? A2: It is challenging to recrystallize an oil directly. Oiling out, where the compound separates as a liquid instead of forming crystals, is a common issue.[1] For oily crude products, it is highly recommended to first use silica gel column chromatography to remove the majority of impurities. The resulting partially purified solid can then be further purified by recrystallization if necessary.

Q3: What are the initial signs of product degradation, and how should I store the purified compound? A3: Initial signs of degradation can include a change in color (e.g., from white/off-white to brown) or the formation of precipitates in solution.[2][3] To minimize degradation, the purified solid should be stored at room temperature under an inert atmosphere.[4] For long-term storage or solutions, refrigeration (-20°C to -80°C) is recommended.[3][5]

Q4: What are some potential impurities I should be aware of? A4: Impurities can arise from unreacted starting materials, byproducts of the synthesis, or degradation. Depending on the synthetic route (e.g., reduction of 2-bromonicotinic acid), potential impurities may include the starting acid, over-reduction products, or dimers. Oxidation of the pyridine ring can also lead to impurities.[6]

Troubleshooting Guides

Silica Gel Column Chromatography
Problem Possible Cause Suggested Solution
Poor Separation of Spots on TLC Incorrect solvent system (eluent).Systematically screen solvent systems. A good starting point for this compound is a mixture of ethyl acetate and hexanes.[7] Adjust the polarity to achieve a target Rf value of ~0.25-0.35 for the desired product.
Product is not Eluting from the Column The eluent is not polar enough. The compound may be interacting too strongly with the silica gel, possibly due to the polar alcohol and pyridine nitrogen.Gradually increase the polarity of the eluent. For example, if using an ethyl acetate/hexane gradient, increase the percentage of ethyl acetate. A small amount of methanol (e.g., 1-2%) can be added to the eluent in difficult cases.
Very Broad Bands or "Tailing" The crude sample was not loaded onto the column in a concentrated band. The column may have been packed improperly.Dissolve the crude product in a minimum amount of the appropriate solvent and adsorb it onto a small amount of silica gel. Dry this mixture to a free-flowing powder and load it onto the top of the column.[8] Ensure the column is packed uniformly without cracks or channels.
Low Product Yield After Chromatography Some product may have been retained on the column. Fractions may have been mixed incorrectly.After the main fractions are collected, flush the column with a highly polar solvent (e.g., 10% methanol in dichloromethane) to check for any remaining product. Be meticulous when pooling fractions, relying on TLC analysis of each fraction.
Recrystallization
Problem Possible Cause Suggested Solution
Product "Oils Out" Instead of Crystallizing The cooling process is too rapid. The solution is supersaturated with impurities. The boiling point of the solvent is lower than the melting point of the solute.Re-heat the solution to re-dissolve the oil, perhaps adding a small amount of additional solvent. Allow the solution to cool much more slowly. If the problem persists, the crude material likely needs pre-purification by column chromatography.[1]
No Crystals Form Upon Cooling The solution is not sufficiently supersaturated. Too much solvent was used.Induce crystallization by scratching the inside of the flask with a glass rod at the solvent line.[1] Add a seed crystal of the pure compound.[1] Reduce the solvent volume by gentle heating or under a stream of inert gas and allow it to cool again.[1] Place the flask in an ice bath or refrigerator to further decrease solubility.[1]
Low Yield of Recovered Crystals Too much solvent was used, leaving a significant amount of product in the mother liquor. The crystals were washed with a solvent at room temperature.Concentrate the mother liquor to obtain a second crop of crystals.[1] Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent to minimize dissolution of the product.
Crystals are Colored or Appear Impure Impurities were co-precipitated with the product.The chosen solvent may not be ideal for rejecting the specific impurity. Consider using a mixed solvent system (e.g., ethanol/water or methanol/water).[1][7] A second recrystallization may be necessary. If impurities are highly colored, a charcoal treatment may be attempted, but use with caution as it can also adsorb the desired product.

Data Summary for Purification

TechniqueParameterTypical Solvents & ConditionsExpected Purity
Silica Gel Chromatography Stationary Phase Silica Gel (230-400 mesh)>98% (by GC/HPLC)[3][9]
Mobile Phase (Eluent) Gradient of Ethyl Acetate in Hexanes (e.g., 5% to 50%)[8]
Recrystallization Single Solvent Methanol[4], Ethanol>99% (if starting purity is high)
Mixed Solvent System Ethanol/Water[7], Methanol/Water
Temperature Profile Dissolve at boiling point, cool slowly to room temperature, then chill in an ice bath.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • TLC Analysis: Determine an appropriate eluent system using thin-layer chromatography (TLC). A good starting point is 20-30% ethyl acetate in hexanes. The ideal system will give the product an Rf value of approximately 0.25-0.35.

  • Column Packing: Prepare a glass column with a slurry of silica gel in the initial, least polar eluent (e.g., 5% ethyl acetate in hexanes). Pack the column carefully to ensure it is free of air bubbles and cracks.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel (approx. 1-2 times the weight of the crude product) and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Elution: Begin eluting with the least polar solvent mixture. Collect fractions and monitor their composition by TLC. Gradually increase the polarity of the eluent (e.g., increase the percentage of ethyl acetate) to elute the product.[8]

  • Fraction Pooling and Evaporation: Combine the fractions that contain the pure product, as determined by TLC. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Place a small amount of the crude solid in a test tube. Add a potential solvent (e.g., methanol) dropwise while heating. A good solvent will dissolve the compound when hot but not at room temperature.[4]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture to boiling (using a hot plate and a condenser). Add just enough solvent to fully dissolve the solid.

  • Cooling and Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. The solution should become cloudy as crystals begin to form. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[1]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel.[1] Wash the crystals with a small amount of ice-cold solvent to remove any residual soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent. The melting point of the pure compound is approximately 75°C.[4]

Visualizations

References

Technical Support Center: Optimizing the Synthesis of (2-Bromopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of (2-Bromopyridin-3-yl)methanol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions, and optimized protocols to enhance the yield and purity of your synthesis. Our approach is grounded in established chemical principles and field-proven insights to ensure you can confidently navigate the challenges of this synthetic pathway.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of complex pharmaceutical agents. The primary and most efficient route to this alcohol involves a two-step process:

  • Ortho-metalation and Formylation: The synthesis begins with the directed ortho-metalation of 2-bromopyridine, typically using a strong base like lithium diisopropylamide (LDA), followed by quenching with an electrophile such as N,N-dimethylformamide (DMF) to yield 2-bromo-3-pyridinecarboxaldehyde.

  • Reduction: The resulting aldehyde is then reduced to the desired primary alcohol, this compound, commonly with a mild reducing agent like sodium borohydride (NaBH₄).

While this pathway is conceptually straightforward, achieving high yields consistently requires careful control over reaction conditions and a proactive approach to troubleshooting. This guide will address the critical aspects of both stages to help you maximize your synthetic output.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems that may arise during the synthesis, providing potential causes and actionable solutions.

Part 1: Synthesis of 2-Bromo-3-pyridinecarboxaldehyde via Lithiation

Issue 1: Low or No Yield of the Aldehyde

  • Possible Cause 1: Inactive or Insufficient Strong Base (LDA).

    • Explanation: Lithium diisopropylamide is highly sensitive to moisture and can degrade upon storage. If the LDA is not sufficiently active or if an inadequate amount is used, the deprotonation of 2-bromopyridine will be incomplete, leading to poor yields.

    • Solution:

      • Use freshly prepared LDA or a recently purchased, high-quality commercial solution.

      • Consider titrating the LDA solution before use to determine its exact molarity.

      • An improved procedure suggests using up to 3 equivalents of LDA to ensure complete deprotonation[1].

  • Possible Cause 2: Presence of Moisture.

    • Explanation: Organolithium reagents are extremely potent bases and will react readily with any protic species, including trace amounts of water in the solvent or on the glassware. This will quench the base and prevent the desired reaction.

    • Solution:

      • Rigorously dry all glassware in an oven (e.g., at 120 °C) for several hours and cool under a stream of inert gas (nitrogen or argon).

      • Use anhydrous solvents. Tetrahydrofuran (THF) should be freshly distilled from a suitable drying agent (e.g., sodium/benzophenone) or obtained from a solvent purification system.

  • Possible Cause 3: Incorrect Reaction Temperature.

    • Explanation: The lithiation of 2-bromopyridine is typically performed at very low temperatures (-78 °C) to prevent side reactions, such as the reaction of the organolithium with the THF solvent[2]. Allowing the temperature to rise prematurely can significantly reduce the yield.

    • Solution:

      • Maintain a strict reaction temperature of -78 °C using a dry ice/acetone bath.

      • Add the LDA and the 2-bromopyridine solutions slowly to the reaction mixture to control any exotherm.

Issue 2: Formation of Multiple Byproducts

  • Possible Cause 1: Di-lithiation.

    • Explanation: While the bromine atom directs lithiation to the 3-position, the use of excess strong base or elevated temperatures can lead to deprotonation at other positions on the pyridine ring, resulting in a mixture of products after quenching.

    • Solution:

      • Carefully control the stoichiometry of the LDA.

      • Maintain the reaction temperature at -78 °C throughout the addition of reagents[2].

  • Possible Cause 2: "Halogen Dance" Rearrangement.

    • Explanation: In some cases, lithiated halopyridines can undergo a "halogen dance," where the lithium and halogen atoms exchange positions, leading to isomeric products[3].

    • Solution:

      • Strict adherence to low temperatures (-78 °C) and short reaction times before quenching with DMF can minimize this side reaction.

Part 2: Reduction of 2-Bromo-3-pyridinecarboxaldehyde

Issue 3: Incomplete Reduction or Low Yield of the Alcohol

  • Possible Cause 1: Inactive Reducing Agent.

    • Explanation: Sodium borohydride can slowly decompose in the presence of atmospheric moisture.

    • Solution:

      • Use a fresh bottle of NaBH₄.

      • Store the reagent in a desiccator.

  • Possible Cause 2: Inefficient Quenching or Work-up.

    • Explanation: The intermediate borate-alkoxide complex must be hydrolyzed to liberate the final alcohol. Improper quenching can lead to lower isolated yields.

    • Solution:

      • After the reaction is complete (as monitored by TLC), carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

      • Ensure thorough extraction of the product from the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

Issue 4: Presence of Impurities in the Final Product

  • Possible Cause 1: Unreacted Aldehyde.

    • Explanation: Insufficient reducing agent or short reaction times can lead to incomplete conversion of the starting material.

    • Solution:

      • Use a slight excess of NaBH₄ (e.g., 1.1-1.5 equivalents).

      • Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the complete disappearance of the aldehyde spot before quenching.

  • Possible Cause 2: Over-reduction (Debromination).

    • Explanation: While NaBH₄ is a mild reducing agent, more powerful reducing agents or harsh reaction conditions could potentially lead to the reduction of the carbon-bromine bond.

    • Solution:

      • Stick to mild reducing agents like NaBH₄.

      • Perform the reaction at low temperatures (0 °C to room temperature).

Frequently Asked Questions (FAQs)

Q1: What is the most critical parameter for a successful synthesis of 2-bromo-3-pyridinecarboxaldehyde?

A1: The most critical parameter is maintaining strictly anhydrous conditions and a low reaction temperature (-78 °C). Organolithium reagents are highly reactive and sensitive, and any deviation can lead to a significant drop in yield[2].

Q2: Can I use n-butyllithium (n-BuLi) instead of LDA?

A2: Yes, n-BuLi can be used for the lithiation of bromopyridines[4]. However, LDA is often preferred as it is a non-nucleophilic base, which can reduce the likelihood of side reactions involving nucleophilic attack on the pyridine ring.

Q3: How can I monitor the progress of the reduction reaction?

A3: The reaction progress can be easily monitored by Thin Layer Chromatography (TLC). A suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) should be chosen to clearly separate the aldehyde starting material from the more polar alcohol product. The reaction is considered complete when the aldehyde spot is no longer visible.

Q4: What is a typical yield for the overall synthesis?

A4: By following optimized protocols, the synthesis of 2-bromo-3-pyridinecarboxaldehyde can achieve yields of 80-85%[1]. The subsequent reduction to this compound is often very efficient, with reported yields of up to 95% for similar substrates[5]. Therefore, an overall yield of 75-80% is achievable.

Optimized Experimental Protocols

Protocol 1: Synthesis of 2-Bromo-3-pyridinecarboxaldehyde

This protocol is adapted from an improved synthesis method[1].

Materials:

  • Diisopropylamine

  • n-Butyllithium (in hexanes)

  • Anhydrous Tetrahydrofuran (THF)

  • 2-Bromopyridine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 10% aqueous Potassium Dihydrogen Phosphate (KH₂PO₄) solution

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • LDA Preparation: In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve diisopropylamine (3.0 eq) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Slowly add n-butyllithium (3.0 eq) dropwise, maintaining the temperature at -78 °C. Stir the mixture for 30 minutes at this temperature.

  • Lithiation: To the freshly prepared LDA solution, add a solution of 2-bromopyridine (1.0 eq) in anhydrous THF dropwise, ensuring the internal temperature does not exceed -75 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Formylation: Add anhydrous DMF (4.0 eq) dropwise to the reaction mixture at -78 °C. Stir for an additional 30 minutes at this temperature.

  • Work-up: Quench the reaction by the slow addition of a degassed 10% aqueous KH₂PO₄ solution. Allow the mixture to warm to room temperature.

  • Extraction and Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash chromatography on silica gel.

Protocol 2: Reduction to this compound

This protocol is based on a standard procedure for the reduction of bromonicotinaldehydes[5].

Materials:

  • 2-Bromo-3-pyridinecarboxaldehyde

  • Methanol

  • Sodium Borohydride (NaBH₄)

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve or suspend 2-bromo-3-pyridinecarboxaldehyde (1.0 eq) in methanol.

  • Reduction: Cool the mixture to 0 °C in an ice bath. Add sodium borohydride (1.1-1.5 eq) portion-wise, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C to room temperature and monitor its progress by TLC. The reaction is typically complete within 1-2 hours.

  • Work-up: Once the starting material is consumed, carefully quench the reaction by the slow addition of water.

  • Extraction and Purification: Remove the methanol under reduced pressure. Extract the aqueous residue with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the product. Further purification can be achieved by column chromatography if necessary.

Quantitative Data Summary

ParameterSynthesis of 2-Bromo-3-pyridinecarboxaldehydeReduction to this compound
Key Reagents 2-Bromopyridine, LDA, DMF2-Bromo-3-pyridinecarboxaldehyde, NaBH₄
Solvent Anhydrous THFMethanol
Temperature -78 °C0 °C to room temperature
Typical Reaction Time 1-2 hours1-2 hours
Reported Yield 80-85%[1]~95% (for analogous substrates)[5]

Visualizing the Workflow

Synthesis Pathway

Synthesis_Pathway A 2-Bromopyridine B 2-Bromo-3-lithiopyridine (in situ) A->B 1. LDA, THF 2. -78 °C C 2-Bromo-3-pyridinecarboxaldehyde B->C 1. DMF 2. Quench D This compound C->D NaBH4, MeOH

Caption: Overall synthetic route to this compound.

Troubleshooting Logic

Troubleshooting_Logic Start Low Yield of Aldehyde? Check_LDA Check LDA activity and stoichiometry Start->Check_LDA Yes Byproducts Formation of byproducts? Start->Byproducts No Check_Anhydrous Ensure strictly anhydrous conditions Check_LDA->Check_Anhydrous Check_Temp Verify reaction temperature is -78 °C Check_Anhydrous->Check_Temp Control_Stoich Control LDA stoichiometry precisely Byproducts->Control_Stoich Yes Maintain_Temp Maintain low temp and short reaction time Control_Stoich->Maintain_Temp

Caption: Decision tree for troubleshooting the aldehyde synthesis step.

References

Technical Support Center: Reactions with (2-Bromopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Bromopyridin-3-yl)methanol. The information is presented in a question-and-answer format to directly address common issues encountered during chemical reactions involving this versatile building block.

Troubleshooting Common Side Products

This section details potential side products in common reactions with this compound and provides guidance on how to minimize their formation.

I. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds. However, side reactions can occur, leading to reduced yields of the desired cross-coupled product.

Q1: During the Suzuki-Miyaura coupling of this compound with an arylboronic acid, I am observing significant amounts of a biaryl product derived from the boronic acid (homocoupling) and a debrominated starting material. How can I minimize these side products?

A1: Homocoupling of the boronic acid and hydrodehalogenation (debromination) of the bromopyridine are common side reactions in Suzuki-Miyaura couplings.[1][2][3] Their formation is often influenced by the reaction conditions.

Troubleshooting Strategies:

  • Minimize Oxygen: The presence of oxygen can promote the homocoupling of boronic acids.[2] Ensure the reaction is performed under a strictly inert atmosphere (e.g., Argon or Nitrogen). Degas all solvents and reagents thoroughly before use.

  • Palladium Source: Using a Pd(0) catalyst source (e.g., Pd(PPh₃)₄) is often preferred over Pd(II) sources (e.g., Pd(OAc)₂). Pd(II) species can directly promote the homocoupling of boronic acids. If using a Pd(II) source, the in situ reduction to Pd(0) needs to be efficient.

  • Ligand Choice: The choice of phosphine ligand can significantly impact the reaction outcome. Bulky, electron-rich ligands can promote the desired cross-coupling pathway and suppress side reactions.

  • Base Selection: The nature and stoichiometry of the base can influence the reaction. Weaker bases or careful control of the amount of a strong base may reduce the incidence of side reactions.

  • Temperature Control: Lowering the reaction temperature may help to suppress the formation of side products, although this may also slow down the desired reaction.

DOT Diagram: Troubleshooting Suzuki-Miyaura Side Reactions

Suzuki_Troubleshooting start Problem: High levels of homocoupling and/or hydrodehalogenation in Suzuki Coupling check_atmosphere Is the reaction under a strictly inert atmosphere? start->check_atmosphere degas Thoroughly degas all solvents and reagents. Use Schlenk techniques or a glovebox. check_atmosphere->degas No check_pd_source What is the palladium source? check_atmosphere->check_pd_source Yes degas->check_pd_source use_pd0 Consider using a Pd(0) catalyst, e.g., Pd(PPh3)4. check_pd_source->use_pd0 Pd(II) optimize_ligand Optimize the phosphine ligand. Try bulky, electron-rich ligands. check_pd_source->optimize_ligand Pd(0) use_pd0->optimize_ligand optimize_base Adjust the base. Consider a weaker base or modify stoichiometry. optimize_ligand->optimize_base optimize_temp Lower the reaction temperature. optimize_base->optimize_temp end Problem Resolved optimize_temp->end

Caption: Troubleshooting workflow for minimizing side products in Suzuki-Miyaura reactions.

Side ProductPotential CauseSuggested Solution
Boronic Acid Homocoupling Presence of oxygen; Use of Pd(II) catalystRigorously degas solvents and reagents; Use a Pd(0) catalyst source.
Hydrodehalogenation Protonolysis of the C-Br bondUse an anhydrous base and solvent; Optimize reaction temperature.
II. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. However, like other cross-coupling reactions, it can be prone to side product formation.

Q2: In my Buchwald-Hartwig amination of this compound, I am observing the formation of 3-pyridinemethanol (hydrodehalogenation product). What are the likely causes and how can I prevent this?

A2: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig aminations. It can occur through various pathways, including reaction with trace water or other proton sources, or via β-hydride elimination from certain intermediates in the catalytic cycle.

Troubleshooting Strategies:

  • Anhydrous Conditions: Ensure that all reagents and solvents are strictly anhydrous. The presence of water can lead to the formation of palladium hydride species that promote hydrodehalogenation.

  • Base Selection: The choice of base is critical. While strong, non-nucleophilic bases are required, their properties can influence the extent of side reactions. Experiment with different bases such as NaOt-Bu, K₃PO₄, or Cs₂CO₃.

  • Ligand Optimization: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the relative rates of the desired amination and undesired side reactions. Bulky, electron-rich phosphine ligands are often effective in promoting the C-N bond formation.

  • Temperature Control: Carefully control the reaction temperature. Higher temperatures can sometimes favor decomposition pathways that lead to hydrodehalogenation.

DOT Diagram: Troubleshooting Buchwald-Hartwig Side Reactions

Buchwald_Troubleshooting start Problem: Formation of hydrodehalogenation product in Buchwald-Hartwig Amination check_conditions Are the reaction conditions strictly anhydrous? start->check_conditions dry_reagents Thoroughly dry all solvents and reagents. check_conditions->dry_reagents No check_base Optimize the base. Try different bases like NaOt-Bu, K3PO4, or Cs2CO3. check_conditions->check_base Yes dry_reagents->check_base optimize_ligand Optimize the phosphine ligand. Use bulky, electron-rich ligands. check_base->optimize_ligand control_temp Carefully control the reaction temperature. optimize_ligand->control_temp end Problem Resolved control_temp->end

Caption: Troubleshooting workflow for minimizing hydrodehalogenation in Buchwald-Hartwig aminations.

Side ProductPotential CauseSuggested Solution
Hydrodehalogenation Presence of water; Non-optimal base or ligandUse anhydrous solvents and reagents; Screen different bases and ligands.
III. Oxidation of the Hydroxymethyl Group

The primary alcohol of this compound can be oxidized to the corresponding aldehyde, 2-bromo-3-pyridinecarboxaldehyde. However, over-oxidation or side reactions can occur.

Q3: When I try to oxidize this compound to the aldehyde, I get a mixture of the desired aldehyde and the corresponding carboxylic acid. How can I improve the selectivity for the aldehyde?

A3: Over-oxidation of the initially formed aldehyde to a carboxylic acid is a common issue in the oxidation of primary alcohols. The choice of oxidant and reaction conditions are key to achieving high selectivity for the aldehyde.

Troubleshooting Strategies:

  • Mild Oxidizing Agents: Employ mild and selective oxidizing agents that are known to stop at the aldehyde stage. Reagents such as pyridinium chlorochromate (PCC), pyridinium dichromate (PDC), or Swern and Dess-Martin periodinane oxidations are generally effective.

  • Reaction Temperature: Maintain a low reaction temperature to minimize over-oxidation. Many selective oxidations are carried out at low temperatures (e.g., -78 °C for the Swern oxidation).

  • Reaction Time: Monitor the reaction closely and stop it as soon as the starting material is consumed to prevent further oxidation of the product.

DOT Diagram: Selective Oxidation of this compound

Oxidation_Troubleshooting start Problem: Over-oxidation to carboxylic acid during alcohol oxidation check_oxidant What oxidizing agent is being used? start->check_oxidant use_mild_oxidant Switch to a milder oxidant like PCC, PDC, or use Swern or Dess-Martin conditions. check_oxidant->use_mild_oxidant Strong Oxidant control_temp Maintain a low reaction temperature. check_oxidant->control_temp Mild Oxidant use_mild_oxidant->control_temp monitor_reaction Monitor the reaction closely and quench upon completion. control_temp->monitor_reaction end Problem Resolved monitor_reaction->end

Caption: Workflow for achieving selective oxidation of the primary alcohol to an aldehyde.

Side ProductPotential CauseSuggested Solution
2-Bromo-3-pyridinecarboxylic acid Use of a strong oxidizing agent; High reaction temperatureUse a mild and selective oxidizing agent; Maintain low reaction temperature.

Experimental Protocols

This section provides representative experimental protocols for the key reactions discussed.

Protocol 1: Suzuki-Miyaura Coupling
  • Reaction: this compound with Phenylboronic Acid

  • Reagents:

    • This compound (1.0 equiv)

    • Phenylboronic acid (1.2 equiv)

    • Pd(PPh₃)₄ (0.05 equiv)

    • K₂CO₃ (2.0 equiv)

    • Toluene/Ethanol/Water (4:1:1 mixture, degassed)

  • Procedure:

    • To a flame-dried Schlenk flask under an argon atmosphere, add this compound, phenylboronic acid, Pd(PPh₃)₄, and K₂CO₃.

    • Add the degassed solvent mixture.

    • Heat the reaction mixture to 80 °C and stir for 12 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 2: Buchwald-Hartwig Amination
  • Reaction: this compound with Morpholine

  • Reagents:

    • This compound (1.0 equiv)

    • Morpholine (1.2 equiv)

    • Pd₂(dba)₃ (0.02 equiv)

    • XPhos (0.08 equiv)

    • NaOt-Bu (1.4 equiv)

    • Anhydrous Toluene

  • Procedure:

    • To a flame-dried Schlenk flask under an argon atmosphere, add Pd₂(dba)₃, XPhos, and NaOt-Bu.

    • Add anhydrous toluene, followed by this compound and morpholine.

    • Heat the reaction mixture to 100 °C and stir for 16 hours.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and carefully quench with saturated aqueous NH₄Cl.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Protocol 3: Swern Oxidation
  • Reaction: Oxidation of this compound to 2-Bromo-3-pyridinecarboxaldehyde

  • Reagents:

    • Oxalyl chloride (1.5 equiv) in anhydrous CH₂Cl₂

    • Anhydrous DMSO (3.0 equiv) in anhydrous CH₂Cl₂

    • This compound (1.0 equiv) in anhydrous CH₂Cl₂

    • Triethylamine (5.0 equiv)

  • Procedure:

    • To a flame-dried flask under an argon atmosphere, add anhydrous CH₂Cl₂ and cool to -78 °C.

    • Slowly add oxalyl chloride, followed by the dropwise addition of the DMSO solution, maintaining the temperature at -78 °C.

    • Stir for 30 minutes, then add the solution of this compound dropwise.

    • Stir for another 1 hour at -78 °C.

    • Add triethylamine dropwise, and allow the reaction to warm to room temperature.

    • Quench the reaction with water and extract with CH₂Cl₂.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

References

Storage and handling of air-sensitive (2-Bromopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the proper storage and handling of (2-Bromopyridin-3-yl)methanol. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during its use in experimental settings.

Storage and Handling Recommendations

Proper storage is crucial to maintain the stability and reactivity of this compound. As a compound sensitive to atmospheric conditions, adherence to these guidelines will minimize degradation.

ParameterRecommendationCitation
Storage Temperature Options include Room Temperature, 2-8°C, or -20°C for long-term storage.[1][2][3]
Atmosphere Store under an inert atmosphere (e.g., Nitrogen or Argon).[4]
Light Protect from light by using an amber vial or by storing it in a dark place.[4]
Container Keep in a tightly sealed container to prevent moisture and air exposure.[2][3]

Frequently Asked Questions (FAQs)

Q1: Is this compound considered an air-sensitive reagent?

A1: Yes, substituted bromopyridines can be sensitive to air and light.[5] While not pyrophoric, prolonged exposure to the atmosphere can lead to degradation, such as oxidation.[4] For optimal results, it is best to handle the compound under an inert atmosphere.[6]

Q2: What are the signs of degradation for this compound?

A2: Degradation may be indicated by a change in color (e.g., development of a yellowish tint), the formation of precipitates in solution, or inconsistent experimental results.[4][5] If degradation is suspected, it is advisable to verify the purity of the material using analytical techniques like HPLC before use.[4]

Q3: What are the primary degradation pathways for this compound?

A3: The main degradation pathways include oxidation of the pyridine ring or the alcohol group, and hydrolysis, particularly under strong acidic or basic conditions.[4] Exposure to light and elevated temperatures can accelerate these processes.[4]

Q4: What solvents are compatible with this compound?

A4: this compound is soluble in methanol. For reactions, anhydrous solvents such as N,N-Dimethylformamide (DMF) and Tetrahydrofuran (THF) are commonly used, especially when working under inert conditions.[7][8] Always ensure your solvent is dry, as moisture can react with the compound or reagents in your reaction mixture.[9][10]

Troubleshooting Guide

This guide addresses specific problems that may arise during the handling and use of this compound.

Problem: Inconsistent or low yields in my reaction.

  • Possible Cause 1: Degradation of the starting material.

    • Solution: Ensure that the this compound has been stored correctly under an inert atmosphere and protected from light.[4][6] If the compound is old or has been handled in the air, its purity should be checked. For sensitive reactions, using a freshly opened bottle or purifying the material before use is recommended.

  • Possible Cause 2: Presence of atmospheric moisture or oxygen during the reaction.

    • Solution: Employ standard air-sensitive techniques. This includes using oven-dried glassware, déssicating it under vacuum, and conducting the reaction under a positive pressure of an inert gas like nitrogen or argon.[10] Solvents should be anhydrous and degassed prior to use.[7]

Problem: The solid has changed color in the bottle.

  • Possible Cause: Oxidation.

    • Solution: A color change, often to a yellowish or brownish hue, can be a sign of oxidation.[5] While the material may still be usable for some applications, it is highly recommended to assess its purity. For reactions sensitive to impurities, purification by recrystallization or chromatography may be necessary. To prevent this, always flush the bottle with an inert gas before and after use.

Problem: Difficulty in transferring the solid compound without air exposure.

  • Possible Cause: Lack of appropriate air-sensitive handling equipment.

    • Solution: For quantitative transfers, it is best to handle the solid inside a glovebox. If a glovebox is not available, you can create a positive pressure of inert gas in the reagent bottle and quickly transfer the solid. Another technique is to weigh the solid in a sealed container inside a glove bag.

Experimental Protocols

Below is a detailed methodology for handling this compound in a typical laboratory setting, followed by a representative synthetic protocol.

Protocol 1: General Handling of this compound as an Air-Sensitive Reagent

This protocol outlines the steps for safely handling the compound to prevent degradation.

  • Preparation of Glassware: All glassware should be thoroughly cleaned and then oven-dried (e.g., at 125°C overnight) to remove any adsorbed moisture.[10]

  • Assembly and Inerting: Assemble the glassware while still hot and immediately place it under a positive pressure of dry nitrogen or argon. This can be achieved using a Schlenk line or a manifold connected to a bubbler.[10]

  • Dispensing the Solid:

    • In a Glovebox: The most reliable method is to weigh and dispense the solid inside a glovebox with an inert atmosphere.

    • On the Benchtop: If a glovebox is unavailable, briefly remove the septum from the reaction flask and add the solid under a strong flow of inert gas. Reseal the flask as quickly as possible.

  • Dissolution: Add anhydrous, degassed solvent to the flask containing the solid via a syringe or cannula under a positive pressure of inert gas.

Protocol 2: Example Synthesis - Suzuki Coupling Reaction

This protocol describes a typical Suzuki coupling reaction, a common application for bromopyridine derivatives.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equivalent), the desired boronic acid (1.2 equivalents), and a palladium catalyst such as Pd(dppf)Cl₂ (0.05 equivalents).

  • Inerting: Seal the flask with a septum and cycle between vacuum and backfilling with nitrogen or argon three times to ensure an inert atmosphere.

  • Addition of Reagents: Add a base, such as potassium carbonate (2.0 equivalents). Then, add a degassed solvent system (e.g., a 2:1 mixture of 1,4-dioxane and water) via syringe.[11]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 90°C) and stir under a positive pressure of nitrogen for the required time (e.g., 12 hours), monitoring the reaction progress by TLC or LC-MS.[11]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.[11]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[11]

Visualizing Workflows

Troubleshooting Logic for Poor Reaction Yield

start Poor Reaction Yield check_purity Check Purity of this compound start->check_purity degraded Degradation Suspected check_purity->degraded Impure pure Starting Material is Pure check_purity->pure Pure purify Purify or Use Fresh Reagent degraded->purify check_conditions Review Reaction Conditions pure->check_conditions air_sensitive Inadequate Air-Sensitive Technique? check_conditions->air_sensitive Yes other_issues Investigate Other Reaction Parameters (Temp, Time, Reagents) check_conditions->other_issues No improve_technique Use Oven-Dried Glassware, Anhydrous/Degassed Solvents, and Inert Atmosphere air_sensitive->improve_technique

Caption: A flowchart to troubleshoot poor reaction yields.

Experimental Workflow for Handling Air-Sensitive Reagents

cluster_prep Preparation cluster_handling Handling cluster_reaction Reaction oven_dry Oven-Dry Glassware assemble_hot Assemble Hot oven_dry->assemble_hot inert Evacuate & Backfill with Inert Gas (x3) assemble_hot->inert weigh Weigh Solid in Glovebox or under Positive Pressure inert->weigh add_solvent Add Degassed Anhydrous Solvent via Syringe weigh->add_solvent run_reaction Run Reaction under Positive Pressure of Inert Gas add_solvent->run_reaction

Caption: Workflow for experiments with air-sensitive reagents.

References

Technical Support Center: (2-Bromopyridin-3-yl)methanol - Impurity Identification and Removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for identifying and removing impurities from (2-Bromopyridin-3-yl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in a sample of this compound?

A1: Based on typical synthetic routes for bromopyridine derivatives, common impurities may include:

  • Unreacted Starting Materials: Such as 2-aminopyridine or 2-bromopyridine, depending on the synthetic pathway.

  • Isomeric Byproducts: Formation of other bromopyridine isomers during the synthesis.

  • Over-brominated or Under-brominated Species: Molecules with more than one or no bromine atoms.

  • Oxidation Products: The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid.

  • Residual Solvents: Solvents used during the synthesis and purification process.

Q2: How can I qualitatively assess the purity of my this compound sample?

A2: Thin-Layer Chromatography (TLC) is a quick and effective method for initial purity assessment. A single spot on the TLC plate under various solvent systems suggests a relatively pure compound. The presence of multiple spots indicates impurities. A recommended starting eluent system for TLC analysis is a mixture of hexanes and ethyl acetate.

Q3: What analytical techniques are recommended for identifying and quantifying impurities?

A3: For detailed analysis, the following techniques are recommended:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for separating and quantifying impurities. A reverse-phase C18 column with a mobile phase gradient of acetonitrile and water is a good starting point.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR can help identify the structure of impurities by comparing the spectrum of the impure sample to that of a pure standard.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for identifying volatile impurities and residual solvents.

Q4: Which purification method is most suitable for this compound?

A4: The choice of purification method depends on the nature and quantity of the impurities:

  • Column Chromatography: Highly effective for removing a wide range of impurities, especially when the sample is significantly impure.[2][3]

  • Recrystallization: An excellent technique for purifying solid compounds that are already relatively pure to obtain a high-purity final product.[2][4]

Troubleshooting Guides

Column Chromatography Troubleshooting
Problem Possible Cause Suggested Solution
Poor Separation of Spots on TLC The solvent system is not optimal.Systematically vary the polarity of the eluent. A good starting point is a gradient of ethyl acetate in hexanes. For closely eluting spots, a less polar system like dichloromethane in hexanes may provide better resolution.[3]
Product is Unstable on the Column The silica gel may be too acidic, causing decomposition of the acid-sensitive pyridine compound.Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine (e.g., 0.1-1%). Alternatively, use a neutral stationary phase like alumina.
Co-elution of Product and Impurities The polarity of the product and impurity are very similar.Optimize the solvent system for column chromatography. Using a longer column or a shallower gradient can improve separation. If co-elution persists, a different purification technique like recrystallization may be necessary.
Low Yield After Column Chromatography The product may be partially retained on the column, or the fractions containing the product were not all collected.Ensure complete elution of the product by using a slightly more polar solvent at the end of the chromatography. Carefully monitor all fractions by TLC to avoid discarding fractions containing the product.
Recrystallization Troubleshooting
Problem Possible Cause Suggested Solution
Compound "Oils Out" Instead of Crystallizing The cooling process is too rapid, or the presence of impurities is inhibiting crystal formation.Allow the solution to cool more slowly to room temperature before placing it in an ice bath. If oiling out persists, try re-dissolving the oil by heating and adding a small amount of additional "good" solvent. Further purification by column chromatography may be required to remove impurities.[3]
No Crystals Form Upon Cooling The solution is not supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod, adding a seed crystal of the pure compound, or reducing the volume of the solvent by evaporation and allowing it to cool again.
Low Recovery of Purified Product Too much solvent was used, leading to a significant amount of the compound remaining dissolved in the mother liquor.Use the minimum amount of hot solvent required to fully dissolve the compound. To recover more product, the mother liquor can be concentrated and cooled to obtain a second crop of crystals.
Purified Crystals are Colored Colored impurities are trapped within the crystal lattice.The presence of colored impurities may require a pre-purification step using column chromatography. Activated carbon can sometimes be used to remove colored impurities during recrystallization, but it may also adsorb the desired product.

Quantitative Data Summary

The following table presents typical results from the purification of a closely related compound, 2-[(3-Bromopyridin-2-yl)oxy]ethanol, by column chromatography. These values can serve as a benchmark for the purification of this compound.

Purification Method Parameter Condition/Value Purity (by GC-MS) Yield
Column Chromatography Stationary PhaseSilica Gel (230-400 mesh)>98%75-85%
Eluent SystemGradient: n-Hexane to 30% Ethyl Acetate in n-Hexane
Loading MethodDry loading with silica gel

Data adapted from the purification of a structurally similar compound and should be considered as a guideline.[2]

Experimental Protocols

Protocol 1: Purification by Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent such as hexanes.

  • Column Packing: Pour the slurry into a glass column and allow the silica gel to settle, ensuring an evenly packed column without any air bubbles.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica with the adsorbed product onto the top of the column.[3]

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 30% ethyl acetate in hexanes.[2]

  • Fraction Collection: Collect fractions of the eluate and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Identify a suitable solvent or solvent pair. The ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature. Good starting points for pyridylmethanols include ethanol, isopropanol, or a mixture of ethyl acetate and hexanes.[2]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. Further cooling in an ice bath can maximize the yield.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification start Starting Materials reaction Chemical Reaction start->reaction workup Reaction Work-up (Quenching, Extraction, Drying) reaction->workup crude_product Crude this compound workup->crude_product column_chrom Column Chromatography crude_product->column_chrom Significant Impurities recrystallization Recrystallization crude_product->recrystallization Minor Impurities column_chrom->recrystallization Further Purification final_product Pure this compound column_chrom->final_product If sufficiently pure recrystallization->final_product troubleshooting_logic cluster_purification_decision Purification Strategy start Impure Sample tlc Perform TLC Analysis start->tlc multiple_spots Multiple Spots? tlc->multiple_spots single_spot Single Spot multiple_spots->single_spot No column_chrom Column Chromatography (for complex mixtures) multiple_spots->column_chrom Yes recrystallization Recrystallization (for minor impurities) single_spot->recrystallization Proceed analysis Analyze Purity (HPLC, NMR) column_chrom->analysis recrystallization->analysis pure Pure Product analysis->pure Purity > 98% impure Impurities Still Present analysis->impure Purity < 98% impure->column_chrom Re-purify

References

Technical Support Center: Catalyst Selection for Cross-Coupling Reactions of (2-Bromopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in cross-coupling reactions with (2-Bromopyridin-3-yl)methanol. The inherent challenges of this substrate, particularly the presence of the pyridine nitrogen adjacent to the reaction center, necessitate careful catalyst selection and optimization of reaction conditions.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with this compound challenging?

A1: The primary challenge arises from the Lewis basic nitrogen atom at the 2-position of the pyridine ring. This nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation, a phenomenon often referred to as the "2-pyridyl problem."[1] This coordination can interfere with the catalytic cycle, resulting in low yields or failed reactions. The hydroxymethyl group at the 3-position can also potentially interact with the catalyst or reagents.

Q2: What are the most common side reactions observed during cross-coupling of this compound?

A2: Common side reactions include:

  • Protodeboronation: In Suzuki couplings, the boronic acid can be replaced by a proton from residual water or solvent, leading to the formation of the deborylated starting material.[1]

  • Homocoupling: The coupling of two molecules of the boronic acid or two molecules of the aryl halide can occur, especially in the presence of oxygen.[1]

  • Hydrodehalogenation: The bromo group is replaced by a hydrogen atom, leading to the formation of pyridin-3-yl)methanol.

Q3: How can I minimize catalyst poisoning when working with this compound?

A3: To mitigate catalyst poisoning, consider the following strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can shield the palladium center and disfavor coordination of the pyridine nitrogen.[1]

  • Catalyst Pre-activation: Using a pre-formed active catalyst or ensuring efficient in situ generation of the active Pd(0) species can be beneficial.

  • Reaction Conditions: Carefully optimize the reaction temperature and time. Prolonged reaction times at high temperatures can lead to catalyst decomposition.

Troubleshooting Guides

Problem 1: Low to No Conversion in Suzuki-Miyaura Coupling

Possible Causes & Solutions:

CauseRecommended Solution
Catalyst Inhibition Switch to a bulkier, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos).[1] Increase catalyst loading in small increments (e.g., from 2 mol% to 5 mol%).
Inefficient Oxidative Addition Increase the reaction temperature in 10 °C increments. Consider a more reactive palladium precursor (e.g., a pre-catalyst).
Poor Quality Reagents Use fresh, anhydrous solvents and ensure the boronic acid is pure. Consider using the more stable boronic ester (e.g., pinacol ester).[1]
Inappropriate Base Screen different bases such as K₂CO₃, K₃PO₄, or Cs₂CO₃. Ensure the base is finely powdered and anhydrous.

Troubleshooting Workflow for Suzuki-Miyaura Coupling

Troubleshooting Low Conversion in Suzuki Coupling start Low/No Conversion check_catalyst Check Catalyst System start->check_catalyst check_reagents Check Reagents & Conditions start->check_reagents change_ligand Switch to Bulky Ligand (e.g., XPhos, SPhos) check_catalyst->change_ligand increase_loading Increase Catalyst Loading check_catalyst->increase_loading increase_temp Increase Temperature check_reagents->increase_temp screen_base Screen Bases (K₂CO₃, K₃PO₄, Cs₂CO₃) check_reagents->screen_base use_boronic_ester Use Boronic Ester check_reagents->use_boronic_ester ensure_anhydrous Ensure Anhydrous Conditions check_reagents->ensure_anhydrous success Reaction Successful change_ligand->success failure Further Optimization Needed change_ligand->failure increase_loading->success increase_loading->failure increase_temp->success increase_temp->failure screen_base->success screen_base->failure use_boronic_ester->success use_boronic_ester->failure ensure_anhydrous->success ensure_anhydrous->failure

Caption: Troubleshooting workflow for low conversion in Suzuki-Miyaura coupling.

Problem 2: Low Yield in Buchwald-Hartwig Amination

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Ligand/Catalyst Screen a range of Buchwald ligands (e.g., XPhos, SPhos, RuPhos). For some amines, bidentate ligands like BINAP or dppf may be effective.[2][3]
Incorrect Base Strength The choice of base is critical and depends on the pKa of the amine. Screen strong, non-nucleophilic bases like NaOtBu, LiHMDS, or K₃PO₄.[3]
Solvent Effects Ensure the use of anhydrous, deoxygenated solvents such as toluene, dioxane, or THF.
Amine Volatility For volatile amines, perform the reaction in a sealed tube to prevent loss of the nucleophile.[4]

Catalyst System Selection for Buchwald-Hartwig Amination

Catalyst Selection for Buchwald-Hartwig Amination start Select Amine Type primary_amine Primary Amine start->primary_amine secondary_amine Secondary Amine start->secondary_amine buchwald_ligands Use Bulky Monodentate Ligands (XPhos, SPhos, RuPhos) primary_amine->buchwald_ligands secondary_amine->buchwald_ligands bidentate_ligands Consider Bidentate Ligands (BINAP, dppf) secondary_amine->bidentate_ligands strong_base Use Strong Base (NaOtBu, LiHMDS) buchwald_ligands->strong_base moderate_base Screen Bases (K₃PO₄, Cs₂CO₃) bidentate_ligands->moderate_base reaction_setup Perform Reaction strong_base->reaction_setup moderate_base->reaction_setup

Caption: Logic diagram for catalyst system selection in Buchwald-Hartwig amination.

Data Presentation

The following tables provide examples of catalyst systems and conditions for cross-coupling reactions of substrates similar to this compound. These should serve as a starting point for optimization.

Table 1: Suzuki-Miyaura Coupling of Bromopyridines

Catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
Pd(OAc)₂ (3-6)SPhos (6-18)Na₃PO₄Toluene/H₂O (10:1)100Low (3-15)[5]
Pd(PPh₃)₄ (2.5-5)-K₂CO₃Toluene or DME/H₂O85-100Moderate to Good[6]
Pd₂(dba)₃ (1.5)2-(dicyclohexylphosphino)biphenyl (3)K₃PO₄Dioxane8096[7]

Table 2: Buchwald-Hartwig Amination of Bromopyridines

Pd Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
Pd₂(dba)₃ (1.9)(±)-BINAP (3.9)NaOtBuToluene8060[2][8]
Pd(OAc)₂dpppNaOtBuToluene8055-98[4]
RuPhos Precatalyst-LiHMDSTHF6583[3]

Table 3: Sonogashira Coupling of Bromopyridines

Catalyst (mol%)Co-catalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
Pd(CF₃COO)₂ (2.5)CuI (5)PPh₃ (5)Et₃NDMF10072-96[9][10]
Pd(PPh₃)₄ (15)CuI (30)-Et₃NTHFRTHigh[11]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Addition: Add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol) and the ligand (e.g., SPhos, 0.04 mmol).

  • Solvent Addition: Evacuate and backfill the tube with an inert gas (e.g., Argon) three times. Add degassed solvent (e.g., Toluene/H₂O 10:1, 5 mL).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[11][12]

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium catalyst (e.g., Pd₂(dba)₃, 0.01-0.02 mmol), ligand (e.g., XPhos, 0.02-0.04 mmol), and base (e.g., NaOtBu, 1.4 mmol) to an oven-dried Schlenk tube.[3]

  • Reagent Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Reaction: Seal the tube and heat with vigorous stirring to the desired temperature (typically 80-110 °C).[3] Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate. Purify by column chromatography.[3]

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a Schlenk tube, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.05 mmol).[12]

  • Solvent and Reagent Addition: Evacuate and backfill with an inert gas. Add an anhydrous, degassed solvent (e.g., THF or DMF, 5 mL) and a base (e.g., triethylamine, 2.0 mmol). Add the terminal alkyne (1.2 mmol).

  • Reaction: Stir the reaction mixture at room temperature or heat to the desired temperature (e.g., 60-100 °C) until completion.[9][10]

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride and extract with an organic solvent. Wash the organic layer with brine, dry, and concentrate. Purify the residue by column chromatography.

General Experimental Workflow

General Cross-Coupling Experimental Workflow setup Reaction Setup (Inert Atmosphere) reagents Add Substrates, Catalyst, Ligand, Base setup->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat and Stir solvent->reaction monitor Monitor Progress (TLC, LC-MS) reaction->monitor workup Work-up and Extraction monitor->workup purification Purification (Column Chromatography) workup->purification product Isolated Product purification->product

References

Technical Support Center: Troubleshooting Low Conversion in (2-Bromopyridin-3-yl)methanol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (2-Bromopyridin-3-yl)methanol. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in their synthetic workflows. Low conversion rates can be a significant impediment to progress, and this resource provides in-depth, question-and-answer-based troubleshooting strategies to address the most common challenges encountered in the lab. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and optimize your reactions effectively.

Section 1: Initial Diagnostics - A Universal Troubleshooting Workflow

Before delving into reaction-specific issues, it's crucial to rule out systemic problems that can affect any chemical transformation. Low conversion is often a symptom of an overlooked fundamental error. This workflow should be your first line of defense when a reaction underperforms.

Troubleshooting_Workflow start Low Conversion Observed (Yield < 70%) reagent_check 1. Reagent & Substrate Integrity start->reagent_check reagent_purity Verify purity (NMR, LC-MS) Check for degradation reagent_check->reagent_purity Purity? boronic_stability Assess boronic acid/ester stability (Protodeboronation risk?) reagent_check->boronic_stability For Suzuki atmosphere_check 2. Inert Atmosphere & Solvent Degassing reagent_purity->atmosphere_check Reagents OK boronic_stability->atmosphere_check Reagents OK degas_method Confirm degassing method (Freeze-Pump-Thaw vs. Sparge) atmosphere_check->degas_method Technique? leak_check Check for leaks in manifold/glassware (Positive N2/Ar pressure) atmosphere_check->leak_check System Seal? catalyst_check 3. Catalyst & Ligand Pre-activation degas_method->catalyst_check Atmosphere OK leak_check->catalyst_check Atmosphere OK catalyst_source Is Pd(II) precatalyst used? Ensure proper reduction to Pd(0) catalyst_check->catalyst_source Activation? ligand_ratio Verify Pd:Ligand ratio (Typically 1:1 to 1:2) catalyst_check->ligand_ratio Stoichiometry? specific_troubleshooting Proceed to Reaction-Specific Troubleshooting catalyst_source->specific_troubleshooting System OK ligand_ratio->specific_troubleshooting System OK

Caption: Initial diagnostic workflow for troubleshooting low conversion rates.

Section 2: Suzuki-Miyaura Coupling Failures

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. However, the unique structure of this compound presents specific challenges.

Question: My Suzuki coupling of this compound with an arylboronic acid is giving low yields (<30%) or stalling completely. What are the most likely causes?

Answer: Low yields in this specific coupling are frequently tied to four key areas: catalyst inhibition, inefficient oxidative addition, competing side reactions, and suboptimal base/solvent selection.

  • Catalyst Inhibition by Pyridine Nitrogen: This is the most common culprit. The lone pair of electrons on the pyridine nitrogen can coordinate strongly to the palladium center, effectively poisoning the catalyst and halting the catalytic cycle.[1]

    • Causality: This coordination occupies a site on the palladium that is necessary for the oxidative addition or transmetalation steps. Bulky, electron-rich phosphine ligands are required to sterically shield the palladium center and disfavor this unproductive binding.[1]

  • Inefficient Oxidative Addition: The C-Br bond on an electron-deficient pyridine ring can be less reactive towards oxidative addition compared to other aryl bromides. This is often the rate-determining step of the catalytic cycle.[1][2]

    • Causality: The electron-withdrawing nature of the pyridine ring makes the carbon of the C-Br bond less electron-rich, slowing its reaction with the Pd(0) catalyst. More electron-rich and sterically demanding ligands can accelerate this step.[1]

  • Side Reactions: The two most prevalent side reactions that consume starting materials are protodeboronation of the boronic acid and homocoupling.

    • Protodeboronation: This is the hydrolysis of the boronic acid back to the corresponding arene, especially under basic conditions with residual water. Using boronic esters (e.g., pinacol esters) can increase stability.[1]

    • Homocoupling: The coupling of two boronic acid molecules can be promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[2] Rigorous degassing is essential to prevent this.[1][3]

  • Inappropriate Base or Solvent: The choice of base and solvent is critical for both solubility and the efficiency of the transmetalation step.

    • Causality: Inorganic bases like K₂CO₃ or K₃PO₄ often have poor solubility in purely organic solvents like toluene. A biphasic system (e.g., Toluene/H₂O or Dioxane/H₂O) is often necessary to dissolve the base while keeping the organic components in the organic phase.[4] The base's role is to activate the boronic acid for transmetalation.

Troubleshooting Table: Suzuki-Miyaura Reaction Optimization
ParameterInitial Condition (Failing)Recommended Change & Rationale
Ligand PPh₃Switch to a bulky, electron-rich Buchwald ligand (e.g., SPhos, XPhos, RuPhos).[1] Rationale: Steric bulk shields the Pd center from pyridine coordination.
Base K₂CO₃Try a stronger or more soluble base (e.g., K₃PO₄, Cs₂CO₃). Rationale: A stronger base can accelerate transmetalation, especially with less reactive boronic acids.
Solvent Toluene (anhydrous)Switch to a biphasic system (e.g., Toluene/H₂O 5:1, 1,4-Dioxane/H₂O 4:1).[4] Rationale: Improves solubility of inorganic bases, facilitating the reaction.
Boron Source Boronic AcidConsider using the corresponding Pinacol Boronate Ester . Rationale: Increases stability against premature protodeboronation.[1]
Temperature 80 °CIncrease temperature to 100-110 °C . Rationale: Can overcome the activation energy barrier for a slow oxidative addition step.
Protocol: Diagnostic Ligand Screening for Suzuki Coupling

This protocol is designed to efficiently test the efficacy of different ligands for your specific reaction.

  • Preparation: In a glovebox, prepare four identical reaction vials. To each vial, add this compound (1.0 equiv.), your arylboronic acid or ester (1.2 equiv.), and K₃PO₄ (2.0 equiv.).

  • Catalyst Addition:

    • To Vial 1, add Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%). (Control)

    • To Vial 2, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%).

    • To Vial 3, add Pd(OAc)₂ (2 mol%) and XPhos (4 mol%).

    • To Vial 4, use a pre-catalyst like XPhos Pd G3 (2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., Toluene/H₂O, 5:1) to each vial to achieve a 0.1 M concentration of the limiting reagent.[5]

  • Reaction: Seal the vials, remove them from the glovebox, and place them in a preheated heating block at 100 °C. Stir vigorously for 12 hours.

  • Analysis: After cooling, take an aliquot from each reaction, dilute with a suitable solvent (e.g., ethyl acetate), and analyze by LC-MS or GC-MS to compare the conversion to the desired product.

Section 3: Buchwald-Hartwig Amination Challenges

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds. With this compound, success hinges on a carefully selected catalyst system and reaction conditions.[6][7]

Question: My Buchwald-Hartwig amination of this compound is showing low conversion, or I'm seeing decomposition of my starting material. What should I investigate?

Answer: The primary factors influencing the success of this reaction are the choice of ligand, the base, and the potential for side reactions involving the hydroxymethyl group.

  • Inappropriate Ligand Selection: 2-Bromopyridines are notoriously challenging substrates for C-N coupling. The choice of ligand is even more critical here than in Suzuki couplings. General-purpose ligands are often ineffective.

    • Causality: The ligand must facilitate both the oxidative addition of the C-Br bond and the reductive elimination to form the C-N bond, all while preventing catalyst deactivation by the pyridine nitrogen. Bulky, electron-rich biarylphosphine ligands or Josiphos-type ligands are often required.

  • Base Strength and Solubility: A strong, non-nucleophilic base is essential for catalyst turnover.[8] The most common choice is a strong alkoxide base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS).[7]

    • Causality: The base deprotonates the amine, making it a more effective nucleophile for the coupling reaction. The solubility of the base in the chosen solvent (typically anhydrous toluene or dioxane) is critical for its effectiveness.[6]

  • Interference from the Hydroxymethyl Group: The free -OH group can potentially interfere with the reaction.

    • Deprotonation: A strong base like NaOt-Bu will deprotonate the alcohol, forming an alkoxide. This species could potentially coordinate to the palladium center, altering its reactivity.

    • Side Reactions: While less common, the formed alkoxide could act as a nucleophile in competing reactions. If significant issues persist, protecting the alcohol as a silyl ether (e.g., TBS) or benzyl ether may be a viable, albeit less atom-economical, strategy.

Troubleshooting Table: Buchwald-Hartwig Amination Optimization
ParameterInitial Condition (Failing)Recommended Change & Rationale
Catalyst System Pd₂(dba)₃ / BINAPSwitch to a modern, specialized catalyst system. Try Pd(OAc)₂ with a Josiphos-type ligand or a G3/G4 Buchwald pre-catalyst. Rationale: These systems are specifically designed for challenging heteroaryl halides.
Base K₂CO₃ (weak base)Use a strong, non-nucleophilic base. NaOt-Bu (1.4 equiv.) or LHMDS (1.4 equiv.) are standard.[6][8] Rationale: Ensures efficient deprotonation of the amine coupling partner.
Solvent DMF (polar aprotic)Switch to an anhydrous, less polar solvent like Toluene or 1,4-Dioxane.[6] Rationale: These are the most common and effective solvents for this transformation. DMF can sometimes lead to side reactions.
Temperature 110 °CTry a lower temperature (80-100 °C). Rationale: High temperatures can sometimes lead to catalyst decomposition or unwanted side reactions. A more active catalyst may allow for milder conditions.
Protocol: General Procedure for Buchwald-Hartwig Amination

This protocol provides a robust starting point for the amination of this compound.

  • Setup: To a dry, sealed reaction tube under an inert atmosphere (argon or nitrogen), add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%) and sodium tert-butoxide (1.4 equivalents).[6]

  • Reagent Addition: Add this compound (1.0 equivalent).

  • Solvent and Amine: Add anhydrous, degassed toluene via syringe to achieve a 0.1-0.2 M concentration. Finally, add the amine coupling partner (1.2-1.5 equivalents).[6]

  • Reaction: Seal the tube tightly and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., 2, 6, 12 hours).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and carefully quench with water. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Section 4: Ether Synthesis & O-Functionalization

The primary alcohol of this compound is a valuable handle for further functionalization, most commonly through Williamson ether synthesis.

Question: My Williamson ether synthesis reaction to functionalize the hydroxymethyl group is resulting in no product and recovery of starting material. What's wrong?

Answer: The failure of this reaction is almost always due to an insufficiently strong base or a poor electrophile.

  • Inadequate Base: The pKa of a primary alcohol is typically around 16-17. A base must be strong enough to deprotonate it significantly to form the nucleophilic alkoxide.

    • Causality: Weak bases like carbonates (K₂CO₃) or triethylamine (Et₃N) are generally not strong enough to generate a sufficient concentration of the alkoxide. A strong base like sodium hydride (NaH) is the standard choice.

  • Poor Electrophile/Leaving Group: The reaction proceeds via an Sₙ2 mechanism. Therefore, it is sensitive to the quality of the leaving group on the electrophile and steric hindrance.

    • Causality: The rate of reaction follows the trend I > Br > Cl >> F for the leaving group. Tosylates (OTs) and mesylates (OMs) are also excellent leaving groups. The electrophile should ideally be a primary or methyl halide/sulfonate. Secondary electrophiles are sluggish, and tertiary ones will lead to elimination.

Troubleshooting Table: Williamson Ether Synthesis
ParameterInitial Condition (Failing)Recommended Change & Rationale
Base K₂CO₃Use Sodium Hydride (NaH, 60% dispersion in mineral oil). Add 1.1-1.2 equivalents. Rationale: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the alcohol.
Solvent Dichloromethane (DCM)Switch to an anhydrous polar aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF). Rationale: These solvents are better at solvating the intermediate alkoxide and are stable to NaH.
Electrophile An alkyl chlorideSwitch to the corresponding alkyl iodide or bromide. Rationale: Iodide and bromide are much better leaving groups than chloride, leading to faster reaction rates.

Section 5: FAQs and Key Considerations

Q1: How can I be sure my solvents are properly degassed? A1: The "freeze-pump-thaw" method (typically three cycles) is the most rigorous method for removing dissolved oxygen and is recommended for sensitive cross-coupling reactions. Sparging (bubbling an inert gas like argon or nitrogen through the solvent for 30-60 minutes) is a faster, often sufficient alternative.[4] The presence of oxygen can lead to catalyst oxidation (deactivation) and promote homocoupling side reactions.[2][4]

Q2: Can the hydroxymethyl group itself poison the palladium catalyst? A2: While the pyridine nitrogen is the primary inhibitor, the alcohol's oxygen can act as a ligand, especially after deprotonation by a strong base. This is generally a weaker interaction but could contribute to catalyst inhibition in an already challenging system. If all other troubleshooting fails, protecting the alcohol as a non-coordinating group (e.g., a TBS ether) before the cross-coupling can be a definitive diagnostic test.

Q3: My starting material, this compound, seems to be unstable under my reaction conditions. Is this possible? A3: this compound is generally stable under standard ambient conditions.[9][10] However, under strong heating in the presence of certain reagents, degradation is possible.[9] For example, strong oxidizing agents should be avoided.[10] If you suspect degradation, analyzing a sample of the starting material subjected to the reaction conditions (heat, base, solvent) without the catalyst or other coupling partner can confirm this.

Q4: I see a significant byproduct that corresponds to the debrominated starting material, (Pyridin-3-yl)methanol. What causes this? A4: This is a common side reaction known as hydrodehalogenation. It can occur through various pathways, often promoted by trace water or other proton sources in the reaction mixture. In some cases, the phosphine ligand itself can act as the reducing agent. Switching to a different solvent or ligand system can sometimes mitigate this issue. For instance, in some couplings, solvents like dioxane or DMF can lead to more dehalogenation than toluene.

Side_Reactions cluster_0 Boronic Acid/Ester SM This compound (Starting Material) p1 SM->p1 p2 SM->p2 Desired_Product Desired Cross-Coupled Product Hydrodehalogenation Hydrodehalogenation Product Homocoupling Homocoupling Byproduct p1->Desired_Product  Successful Catalytic Cycle  (Pd(0), Ligand, Base) p2->Hydrodehalogenation  Side Reaction:  Proton Source, Reductant p3 p3->Homocoupling  Side Reaction:  O2, Pd(II) Boronic_Acid R-B(OR)2 Boronic_Acid->p1 Boronic_Acid->p3

Caption: Common reaction pathways and potential side reactions.

References

Technical Support Center: Scaling Up the Synthesis of (2-Bromopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the synthesis of (2-Bromopyridin-3-yl)methanol. It provides answers to frequently asked questions, detailed troubleshooting guides, and comprehensive experimental protocols to address challenges encountered when scaling up from laboratory to pilot plant production.

Frequently Asked Questions (FAQs): Synthesis & Scale-Up

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most robust and scalable method for preparing this compound is the reduction of a corresponding carbonyl compound, typically an ester like ethyl 2-bromonicotinate or the carboxylic acid, 2-bromonicotinic acid. Reduction of the ester is often preferred for scale-up due to better solubility in common ethereal solvents and milder reaction conditions compared to direct acid reduction.

Q2: Which reducing agents are suitable for this transformation at scale?

A2: Several reducing agents can be used, but for scaling up, safety and ease of handling are paramount.

  • Borane-Tetrahydrofuran Complex (BH₃·THF): This is a highly recommended reagent for scaling up the reduction of esters and carboxylic acids. It is less pyrophoric than lithium aluminum hydride and work-ups are generally more straightforward.

  • Sodium Borohydride (NaBH₄) with additives: While NaBH₄ alone is not strong enough to reduce esters efficiently, it can be used in combination with activating agents. However, this adds complexity to the process.

  • Lithium Aluminum Hydride (LiAlH₄): Although highly efficient, LiAlH₄ is pyrophoric and reacts violently with water. Its use on a large scale requires specialized equipment and stringent safety protocols, making it less ideal for standard scale-up operations.

Q3: What are the critical parameters to monitor and control during a scaled-up reduction?

A3: Careful control of reaction parameters is crucial for a safe and successful scale-up.

  • Temperature: The addition of the reducing agent and the initial reaction can be highly exothermic. A robust cooling system is necessary to maintain the recommended temperature profile, typically between 0 °C and room temperature, to minimize side reactions.

  • Addition Rate: The starting material (ester) should be added slowly and controllably to the reducing agent solution to manage the exotherm.

  • Inert Atmosphere: The reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon) as reducing agents can react with atmospheric moisture and oxygen.[1]

  • Solvent Purity: Anhydrous solvents are essential to prevent quenching the reducing agent, which would lead to low yields and potential safety hazards.[1]

  • Quenching: The post-reaction quenching step is critical. It must be done slowly, at low temperatures (e.g., 0 °C), and with a carefully chosen quenching agent (e.g., methanol, followed by water or dilute acid) to manage the evolution of hydrogen gas.

Q4: How can the progress of the reaction be effectively monitored?

A4: Reaction progress should be monitored to determine the point of completion.

  • Thin Layer Chromatography (TLC): TLC is a quick and effective method for monitoring the disappearance of the starting material. A suitable solvent system, such as ethyl acetate/hexanes, can be used to separate the starting ester from the product alcohol.[1]

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is the preferred method. It can accurately track the consumption of the starting material and the formation of the product.

Troubleshooting Guide: Synthesis

ProblemPossible CauseSuggested Solution
Low or No Yield 1. Inactive Reducing Agent: The borane or hydride reagent has degraded due to improper storage or exposure to moisture. 2. Wet Solvents/Glassware: Presence of water is quenching the reducing agent.[1] 3. Incorrect Stoichiometry: Insufficient amount of reducing agent used.1. Use a fresh, properly stored bottle of the reducing agent or titrate it to determine its activity. 2. Ensure all glassware is oven-dried and solvents are certified anhydrous.[1] 3. Re-calculate and ensure at least the stoichiometric amount of the reducing agent is used; a slight excess (1.1-1.5 eq) is common.
Incomplete Reaction 1. Insufficient Reaction Time: The reaction was stopped prematurely. 2. Low Reaction Temperature: The temperature was not sufficient for the reaction to proceed to completion. 3. Poor Mixing: Inadequate agitation in a large reactor can lead to localized concentration gradients.1. Continue monitoring by TLC/HPLC until the starting material is no longer observed. 2. Allow the reaction to warm to room temperature or gently heat as per established protocols for similar reductions. 3. Ensure the mechanical stirrer provides vigorous and efficient mixing throughout the reaction vessel.
Formation of Side Products (e.g., Debromination) 1. Excess Reducing Agent: A large excess of the hydride reagent can sometimes lead to the reduction of the C-Br bond. 2. High Reaction Temperature: Elevated temperatures can promote side reactions.1. Use a more controlled amount of the reducing agent (closer to 1.1 eq). 2. Maintain strict temperature control and avoid excessive heating.
Difficult Work-up / Emulsion Formation 1. Improper Quenching: Rapid or incorrect quenching can lead to the formation of gelatinous precipitates (boron or aluminum salts) that are difficult to filter.1. Follow a slow, controlled quenching procedure at 0 °C. For borane reductions, quenching with methanol followed by aqueous acid (like 1M HCl) can help break down emulsions. For LiAlH₄, a Fieser work-up (sequential addition of water, then 15% NaOH, then more water) is standard.

Quantitative Data Summary

The following tables provide representative quantitative data for the synthesis of this compound via the reduction of ethyl 2-bromonicotinate.

Table 1: Reactant Properties and Stoichiometry

CompoundMolecular Weight ( g/mol )RoleStoichiometric Equivalent
Ethyl 2-bromonicotinate230.06Starting Material1.0 eq
Borane-THF Complex (1M)85.94 (for BH₃)Reducing Agent1.2 eq
Tetrahydrofuran (THF)72.11Solvent~5-10 mL per gram of SM
Methanol32.04Quenching AgentVariable
1M Hydrochloric Acid36.46Work-up ReagentVariable
This compound188.02Product-

Table 2: Key Reaction and Purification Parameters

ParameterValue / Condition
Reaction Temperature 0 °C to Room Temperature
Reaction Time 2 - 6 hours
Atmosphere Inert (Nitrogen or Argon)
Purification Method Flash Column Chromatography
Chromatography Stationary Phase Silica Gel (230-400 mesh)
Chromatography Mobile Phase Gradient of Ethyl Acetate in Hexanes (e.g., 10% to 50%)

Detailed Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound on a multi-gram scale.

Materials and Equipment:

  • Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and nitrogen inlet/outlet.

  • Addition funnel.

  • Cooling bath (ice-water).

  • Ethyl 2-bromonicotinate

  • Borane-tetrahydrofuran complex (1M solution in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Ethyl Acetate (EtOAc)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Assemble the reaction flask and dry it thoroughly under vacuum with a heat gun. Allow it to cool to room temperature under a stream of nitrogen.

  • Reagent Addition: Charge the flask with the Borane-THF complex (1.2 eq) via cannula. Cool the flask to 0 °C using an ice-water bath.

  • Substrate Addition: Dissolve ethyl 2-bromonicotinate (1.0 eq) in anhydrous THF (approx. 3 mL/g). Transfer this solution to the addition funnel and add it dropwise to the stirred BH₃·THF solution over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature. Stir for 2-6 hours, monitoring the reaction progress by TLC or HPLC until all starting material has been consumed.

  • Quenching: Cool the reaction mixture back down to 0 °C. Very slowly and carefully, add methanol dropwise to quench the excess borane. Vigorous gas evolution (hydrogen) will be observed. Continue adding methanol until the gas evolution ceases.

  • Work-up: Slowly add 1M HCl to the mixture. Stir for 30 minutes. Transfer the mixture to a separatory funnel and add ethyl acetate.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate.

  • Washing: Combine all organic extracts and wash sequentially with saturated sodium bicarbonate solution and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford pure this compound.[2]

Safety and Handling

  • Hazardous Chemicals: this compound and its precursors are classified as harmful if swallowed, and cause skin and serious eye irritation.[3][4] They may also cause respiratory irritation.[3][4] Borane-THF is a flammable liquid and can release flammable gases upon contact with water.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[5][6] All manipulations should be performed in a well-ventilated fume hood.[5][6]

  • Handling Precautions: Avoid breathing dust, fumes, or vapors.[3] Wash hands thoroughly after handling. Keep reagents away from heat, sparks, and open flames.[5]

  • Emergency Procedures:

    • Skin Contact: Immediately wash with plenty of soap and water.[3] Remove contaminated clothing.[3]

    • Eye Contact: Rinse cautiously with water for several minutes.[6] Remove contact lenses if present and easy to do.[6] Seek immediate medical attention.

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[3]

    • Spills: Absorb spills with an inert material (e.g., sand, vermiculite) and place in a suitable container for disposal.[3] Ensure the area is well-ventilated.

Visualizations

Synthetic Pathway

Synthesis_Pathway Start Ethyl 2-bromonicotinate reagents 1. BH₃·THF 2. Aqueous Work-up Start->reagents Product This compound reagents->Product Experimental_Workflow Setup Reaction Setup (Dry Glassware, Inert Atmosphere) Addition Reagent Addition (Substrate to BH₃·THF at 0 °C) Setup->Addition Reaction Reaction (Warm to RT, Monitor by TLC/HPLC) Addition->Reaction Quench Quenching (Slowly add MeOH at 0 °C) Reaction->Quench Workup Aqueous Work-up (Extraction & Washes) Quench->Workup Purify Purification (Column Chromatography) Workup->Purify Final Pure Product Purify->Final Troubleshooting_Tree Problem Problem Detected: Low Yield / Incomplete Reaction CheckReagents Check Reagents Problem->CheckReagents CheckConditions Check Conditions Problem->CheckConditions ReagentActive Is reducing agent fresh/active? CheckReagents->ReagentActive TimeTemp Was reaction time/temp sufficient? CheckConditions->TimeTemp SolventsDry Are solvents anhydrous? ReagentActive->SolventsDry Yes Solution1 Solution: Use new reagents ReagentActive->Solution1 No Solution2 Solution: Use dry solvents SolventsDry->Solution2 No Mixing Was mixing adequate? TimeTemp->Mixing Yes Solution3 Solution: Increase time/temp TimeTemp->Solution3 No Solution4 Solution: Improve agitation Mixing->Solution4 No

References

Preventing decomposition of (2-Bromopyridin-3-yl)methanol during reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the decomposition of (2-Bromopyridin-3-yl)methanol during chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary decomposition pathways for this compound during reactions?

A1: this compound is susceptible to several decomposition pathways due to its functional groups: the bromopyridine ring, and a primary alcohol. Key degradation routes include:

  • Oxidation: The primary alcohol can be easily oxidized to form the corresponding aldehyde (2-bromo-3-pyridinecarboxaldehyde) or further to the carboxylic acid (2-bromonicotinic acid), especially in the presence of oxidizing agents.[1][2]

  • Decomposition under Strong Acidic or Basic Conditions: While specific data for this molecule is limited, related structures are known to be unstable under harsh pH conditions.[3] The pyridine ring's basicity can lead to salt formation, potentially altering reactivity and stability.

  • Thermal and Photodegradation: Pyridine-containing compounds can be sensitive to heat and light, which may induce degradation.[3]

  • Side Reactions with Strong Bases/Nucleophiles: Strong bases can deprotonate the hydroxyl group, forming an alkoxide. While often a desired step for subsequent reactions, it can also promote side reactions. Additionally, the bromine atom on the electron-deficient pyridine ring can be susceptible to nucleophilic aromatic substitution under certain conditions.[1]

Q2: How can I prevent the decomposition of the hydroxymethyl group during a reaction involving another part of the molecule?

A2: The most effective strategy is to protect the hydroxymethyl group by converting it into a less reactive functional group.[4] This "protecting group" can be removed later in the synthesis to regenerate the alcohol. Common protecting groups for alcohols include silyl ethers (e.g., TBS, TIPS) and benzyl ethers (e.g., Bn).[5][6]

Q3: Which protecting group should I choose for the hydroxymethyl group?

A3: The choice of protecting group depends on the reaction conditions you plan to use in subsequent steps.

  • Silyl Ethers (e.g., TBDMS, TIPS): These are generally stable to a wide range of non-acidic and non-fluoride conditions, including many organometallic reactions, oxidations, and reductions.[6][7] They are typically removed with fluoride sources (like TBAF) or under acidic conditions.[8][9]

  • Benzyl Ethers (Bn): These are stable to most acidic and basic conditions, as well as many oxidizing and reducing agents.[10] They are most commonly removed by catalytic hydrogenolysis (e.g., H₂, Pd/C), which might not be suitable if your molecule contains other reducible functional groups like alkenes or alkynes.[11][12]

Q4: What are the general storage recommendations for this compound and its solutions?

A4: To minimize degradation during storage, solutions of this compound and the neat compound should be stored under the following conditions:

  • Temperature: Store at low temperatures, such as 2-8°C. For long-term storage, consider -20°C.[3]

  • Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.[3]

  • Atmosphere: For solutions sensitive to oxidation, consider purging the vial's headspace with an inert gas like nitrogen or argon before sealing.[3]

Troubleshooting Guides

Issue 1: Low Yield or Significant Decomposition of Starting Material
Potential Cause Suggested Solution
Reaction temperature is too high. Run the reaction at a lower temperature. Consider starting at 0°C or even -78°C for highly reactive reagents.
Reaction conditions are too acidic or basic. If possible, perform the reaction under neutral or buffered conditions. If an acid or base is required, use a milder reagent or a stoichiometric amount instead of a large excess.
Presence of strong oxidizing agents. Ensure all reagents and solvents are free from peroxides and other oxidizing impurities. If oxidation of another functional group is intended, protect the hydroxymethyl group first.
Light-induced degradation. Protect the reaction vessel from light by wrapping it in aluminum foil, especially for reactions run over extended periods.
Issue 2: Formation of Unidentified Side Products
Potential Cause Suggested Solution
Oxidation of the hydroxymethyl group. Protect the alcohol as a silyl or benzyl ether before proceeding with the reaction.
Dimerization or polymerization. This can be promoted by acidic conditions or high temperatures. Use milder conditions and consider running the reaction at a higher dilution.
Reaction with the pyridine nitrogen. The pyridine nitrogen is nucleophilic and can react with electrophiles. This is generally less of an issue than with pyridine itself due to the electron-withdrawing effect of the bromine, but it can occur. Using a non-polar, aprotic solvent may reduce this side reaction.
Nucleophilic substitution of the bromine atom. If your reaction involves strong nucleophiles, they may displace the bromine atom. Consider if the order of synthetic steps can be changed.

Experimental Protocols

Protection of this compound as a Silyl Ether (TBDMS Ether)

Objective: To protect the hydroxyl group of this compound as a tert-butyldimethylsilyl (TBDMS) ether.

Reagents and Materials:

  • This compound

  • tert-Butyldimethylsilyl chloride (TBDMSCl)

  • Imidazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve this compound (1.0 eq.) and imidazole (2.5 eq.) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Add a solution of TBDMSCl (1.2 eq.) in anhydrous DMF dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Deprotection of (2-Bromopyridin-3-yl)methyl TBDMS Ether

Objective: To remove the TBDMS protecting group to regenerate the alcohol.

Reagents and Materials:

  • (2-Bromopyridin-3-yl)methyl TBDMS ether

  • Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

  • Anhydrous Tetrahydrofuran (THF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • Dissolve the TBDMS-protected alcohol (1.0 eq.) in anhydrous THF in a round-bottom flask.

  • Add TBAF solution (1.2 eq., 1 M in THF) dropwise to the stirred solution at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress by TLC.

  • Upon completion, quench the reaction with water.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protection of this compound as a Benzyl Ether

Objective: To protect the hydroxyl group of this compound as a benzyl (Bn) ether.

Reagents and Materials:

  • This compound

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Benzyl bromide (BnBr)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

Procedure:

  • To a stirred suspension of NaH (1.2 eq., washed with hexanes to remove mineral oil) in anhydrous THF at 0°C, add a solution of this compound (1.0 eq.) in anhydrous THF dropwise.

  • Allow the mixture to stir at 0°C for 30 minutes.

  • Add benzyl bromide (1.2 eq.) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction at 0°C by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Deprotection of (2-Bromopyridin-3-yl)methyl Benzyl Ether

Objective: To remove the benzyl protecting group via catalytic hydrogenolysis.

Reagents and Materials:

  • (2-Bromopyridin-3-yl)methyl benzyl ether

  • Palladium on carbon (Pd/C, 10 wt. %)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) source (balloon or hydrogenation apparatus)

  • Celite®

  • Standard laboratory glassware

Procedure:

  • Dissolve the benzyl-protected compound (1.0 eq.) in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add Pd/C (5-10 mol %) to the solution.

  • Evacuate the flask and backfill with hydrogen gas. Repeat this process three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or positive pressure) at room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected alcohol. Further purification may be performed if necessary.

Data Presentation

Table 1: Comparison of Common Protecting Groups for this compound

Protecting GroupCommon Reagents for ProtectionCommon Reagents for DeprotectionStability Profile
TBDMS TBDMSCl, Imidazole, DMFTBAF in THF; Acetic Acid/THF/H₂OStable to: Bases, organometallics, mild oxidants. Labile to: Strong acids, fluoride ions.
TIPS TIPSCl, Imidazole, DMFTBAF in THF; HF-PyridineMore sterically hindered and more stable to acidic conditions than TBDMS.
Benzyl (Bn) NaH, BnBr, THFH₂, Pd/C; BCl₃Stable to: Most acids and bases, many oxidizing and reducing agents. Labile to: Catalytic hydrogenation.

Visualizations

DecompositionPathways main This compound aldehyde 2-Bromo-3-pyridinecarboxaldehyde main->aldehyde Mild Oxidation (e.g., PCC, DMP) alkoxide Alkoxide Intermediate main->alkoxide Strong Base (e.g., NaH) substitution Nucleophilic Substitution Product main->substitution Strong Nucleophile (e.g., NaOMe, heat) acid 2-Bromonicotinic Acid aldehyde->acid Strong Oxidation (e.g., KMnO4)

Caption: Potential decomposition and reaction pathways of this compound.

ProtectionWorkflow start Starting Material This compound protect Step 1: Protection of Hydroxyl Group start->protect protected_mol Protected Intermediate protect->protected_mol reaction Step 2: Desired Reaction (e.g., Cross-coupling) protected_mol->reaction reacted_mol Reacted Protected Intermediate reaction->reacted_mol deprotect Step 3: Deprotection of Hydroxyl Group reacted_mol->deprotect final_product Final Product deprotect->final_product

Caption: General experimental workflow for reactions requiring hydroxyl group protection.

TroubleshootingTree start Problem: Low Yield/ Product Decomposition check_reagents Are strong acids, bases, or oxidants present? start->check_reagents check_temp Is reaction temperature > RT? lower_temp Solution: Lower the reaction temperature. check_temp->lower_temp Yes milder_cond Solution: Use milder reagents or buffer. check_temp->milder_cond No check_reagents->check_temp No protect_hydroxyl Solution: Protect the hydroxyl group. check_reagents->protect_hydroxyl Yes

Caption: Decision tree for troubleshooting low yield or decomposition issues.

References

Technical Support Center: Work-up Procedures for Reactions Involving (2-Bromopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (2-Bromopyridin-3-yl)methanol. The following information is curated to address specific issues that may be encountered during the work-up of common reactions involving this substrate.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound is a versatile building block in organic synthesis. The most common reactions involve transformations at the bromine and hydroxyl functionalities. These include:

  • Suzuki-Miyaura Coupling: To form a C-C bond at the 2-position of the pyridine ring.

  • Buchwald-Hartwig Amination: To introduce a C-N bond at the 2-position.[1]

  • Williamson Ether Synthesis (O-alkylation): To form an ether at the hydroxymethyl group.[2]

Q2: I am having trouble removing the palladium catalyst from my Suzuki coupling reaction mixture. What is the best approach?

A2: Palladium residues can often be challenging to remove. A common and effective method is to filter the crude reaction mixture through a pad of Celite after dilution with an appropriate organic solvent like ethyl acetate.[3] For more persistent palladium contamination, treatment with a scavenger resin or an additional purification step like recrystallization may be necessary.

Q3: My product appears to be water-soluble, making extraction difficult. How can I improve the recovery of my product?

A3: The presence of the pyridine nitrogen and the hydroxyl group in this compound and its derivatives can increase water solubility. To improve extraction efficiency, use a more polar organic solvent for extraction, such as ethyl acetate or dichloromethane. Additionally, saturating the aqueous layer with brine (a saturated solution of NaCl) can decrease the solubility of the organic product in the aqueous phase, driving it into the organic layer. Multiple extractions (e.g., 3 x 50 mL) are generally more effective than a single large-volume extraction.[2]

Q4: After my reaction, I observe a dark, tar-like substance. What could be the cause and how can I purify my product?

A4: The formation of dark, insoluble materials can be due to catalyst decomposition (e.g., formation of palladium black in cross-coupling reactions) or product degradation under the reaction conditions. For purification, it is recommended to first attempt to isolate the soluble components by diluting the reaction mixture with a suitable solvent and filtering off the insoluble material. The filtrate can then be subjected to standard work-up procedures, followed by purification using column chromatography.

Troubleshooting Guides

Suzuki-Miyaura Coupling

Problem 1: Low or no yield of the desired coupled product.

Possible CauseSuggested Solution
Catalyst Deactivation The lone pair on the pyridine nitrogen can coordinate to the palladium catalyst, leading to deactivation.[4] Consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center.
Inefficient Transmetalation The transfer of the organic group from the boronic acid to the palladium complex can be slow. Ensure the use of an appropriate base (e.g., K₃PO₄, Cs₂CO₃) to facilitate this step.[4]
Protodeboronation The boronic acid can be unstable and undergo replacement of the boronic acid group with a hydrogen atom, especially in the presence of aqueous bases.[4] Use anhydrous solvents and consider using more stable boronic esters (e.g., pinacol esters).
Poor Solubility The starting materials may not be fully soluble in the chosen solvent. A solvent screen to identify a system where all components are soluble is recommended. Dioxane/water or toluene/water mixtures are common.[5]

Problem 2: Significant formation of side products like homocoupled boronic acid or debrominated starting material.

Possible CauseSuggested Solution
Homocoupling of Boronic Acid This is often caused by the presence of oxygen in the reaction mixture.[4] Ensure the reaction is thoroughly degassed by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles.
Debromination (Hydrodehalogenation) The aryl-palladium intermediate may react with a hydride source instead of the boronic acid. Avoid bases that can promote this, and ensure solvents and reagents are pure.
Buchwald-Hartwig Amination

Problem 1: Low yield of the aminated product.

Possible CauseSuggested Solution
Inappropriate Ligand The choice of ligand is crucial for successful Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands such as BINAP, Xantphos, or dppf are often effective.[6][7]
Base Incompatibility A strong, non-nucleophilic base is typically required. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are common choices. The base must be strong enough to deprotonate the amine.[6][8]
Catalyst Inhibition Similar to Suzuki coupling, the pyridine nitrogen can inhibit the palladium catalyst. The use of appropriate ligands can mitigate this issue.

Problem 2: Difficulty in purifying the product from the reaction mixture.

Possible CauseSuggested Solution
Residual Base Strong bases like NaOtBu can complicate purification. During work-up, quench the reaction with a saturated aqueous solution of ammonium chloride and perform aqueous washes to remove the base.[9]
High Polarity of Product The introduction of an amine can increase the polarity of the product. Use a more polar eluent system for column chromatography (e.g., a gradient of methanol in dichloromethane).
Williamson Ether Synthesis (O-alkylation)

Problem 1: Incomplete reaction or low yield of the ether.

Possible CauseSuggested Solution
Incomplete Deprotonation The alcohol may not be fully deprotonated. Use a sufficiently strong base like sodium hydride (NaH) in an anhydrous solvent like DMF or THF.[2]
Presence of Water Water will quench the strong base and prevent deprotonation. Ensure all glassware is oven-dried and use anhydrous solvents.[2]
Side Reactions If using a secondary or tertiary alkyl halide, elimination can be a competing side reaction. It is best to use a primary alkyl halide.[2]

Quantitative Data Summary

The following tables summarize typical reaction conditions for related bromopyridine substrates. These should serve as a starting point for optimizing reactions with this compound.

Table 1: Suzuki-Miyaura Coupling of Bromopyridines

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane / H₂O (4:1)901875-85For 2-Bromo-3-methylpyridine with 4-Nitrophenyl boronic acid.[5]
Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%)K₃PO₄Toluene10018-For 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid.[5]
PdCl₂(dppf)Na₂CO₃ (2M aq.)Toluene/Dioxane (4:1)854-General procedure for halo-aromatic rings.[5]

Table 2: Buchwald-Hartwig Amination of Bromopyridines

Catalyst / LigandBaseSolventTemperature (°C)Time (h)Yield (%)Notes
[Pd₂(dba)₃] / (±)-BINAPNaOBuᵗToluene80460For 2-bromo-6-methyl pyridine with trans-1,2-diaminocyclohexane.[6]
Pd(OAc)₂ / dpppNaOBuᵗTolueneReflux190.7For tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate with N-methyl(phenyl)methanamine.
Pd(OAc)₂ / BINAPCs₂CO₃Toluene110840-51For 5-amino-2-alkyl/aryl-isoindoline-1,3-dione with 2,3-dibromopyridine.[8][10]

Experimental Protocols & Visualizations

General Work-up Procedure for Suzuki-Miyaura Coupling

A generalized workflow for the work-up of a Suzuki-Miyaura coupling reaction is outlined below.

G start Reaction Mixture cool Cool to Room Temperature start->cool dilute Dilute with Organic Solvent (e.g., Ethyl Acetate) cool->dilute filter Filter through Celite (to remove Pd catalyst) dilute->filter wash Wash with Water and Brine filter->wash dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify product Pure Product purify->product

Caption: General experimental workflow for the work-up of a Suzuki-Miyaura coupling reaction.

General Work-up Procedure for Buchwald-Hartwig Amination

The following diagram illustrates a typical work-up procedure for a Buchwald-Hartwig amination reaction.

G start Reaction Mixture cool Cool to Room Temperature start->cool quench Quench with Saturated Aqueous NH₄Cl cool->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract wash Wash with Water and Brine extract->wash dry Dry Organic Layer (e.g., Na₂SO₄) wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify by Column Chromatography concentrate->purify product Pure Product purify->product

Caption: A typical work-up and purification workflow for a Buchwald-Hartwig amination reaction.[9]

Logical Relationship for Troubleshooting Low Yields

This decision tree provides a logical approach to troubleshooting low yields in cross-coupling reactions.

G start Low Yield check_reagents Check Reagent Purity and Dryness of Solvents start->check_reagents check_atmosphere Ensure Inert Atmosphere check_reagents->check_atmosphere analyze_crude Analyze Crude Mixture (TLC, LC-MS) check_atmosphere->analyze_crude side_products Side Products Observed? analyze_crude->side_products optimize_conditions Optimize Reaction Conditions (Ligand, Base, Temp.) side_products->optimize_conditions No side_products->optimize_conditions Yes, identify and mitigate improved_yield Improved Yield optimize_conditions->improved_yield

Caption: A decision-making workflow for troubleshooting low-yielding cross-coupling reactions.

References

Impact of solvent and base choice on Suzuki reactions of bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Suzuki-Miyaura cross-coupling reactions involving bromopyridine substrates. The following information is designed to help you optimize your reaction conditions by carefully selecting the appropriate solvent and base.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with a bromopyridine substrate is resulting in a low yield. What are the common causes and how can I improve it?

Low yields in Suzuki coupling reactions with bromopyridines can be attributed to several factors, primarily related to the inherent properties of pyridine derivatives.[1][2]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, leading to its deactivation or inhibition.[1][3][4] To mitigate this, consider using bulky, electron-rich phosphine ligands such as SPhos, XPhos, or RuPhos, which can shield the palladium center.[1]

  • Inefficient Oxidative Addition: The carbon-bromine bond in bromopyridines can be less reactive compared to other aryl bromides, resulting in a slow oxidative addition step, which is often rate-determining.[1] Increasing the reaction temperature or screening different palladium catalysts and ligands can help overcome this issue.[1]

  • Side Reactions: Competing reactions like protodeboronation of the boronic acid, dehalogenation of the bromopyridine, and homocoupling of the coupling partners can significantly reduce the yield of the desired product.[1][2][3][4]

  • Suboptimal Solvent and Base: The choice of solvent and base is critical for the efficiency of the transmetalation step and the overall reaction rate.[1][5]

Q2: I am observing a significant amount of debrominated starting material. What causes this and how can I prevent it?

The replacement of the bromine atom with a hydrogen atom is a side reaction known as hydrodehalogenation or protodebromination.[4][6] This can occur when a palladium-hydride species is formed, which can arise from impurities in the reagents or solvents.[3][4]

To minimize dehalogenation:

  • Choice of Base: Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases.[4]

  • Solvent System: Using a mixture of an organic solvent and water can sometimes suppress this side reaction.[4] Thoroughly degassing solvents is also crucial to remove oxygen, which can promote side reactions.[6]

  • Optimize Reaction Rate: A faster cross-coupling reaction can outcompete the dehalogenation process.[6] Screening different solvents and ligands to accelerate the reaction can be beneficial.[6]

Q3: How can I prevent the degradation of my boronic acid during the reaction?

The degradation of boronic acid, known as protodeboronation, is a common side reaction where the C-B bond is cleaved and replaced with a C-H bond.[1][2][3] This is often promoted by high temperatures and the presence of water and a base.[2][3]

Strategies to prevent protodeboronation include:

  • Use of More Stable Boron Reagents: Boronic esters (e.g., pinacol esters) and potassium trifluoroborate salts (BF₃K) are generally more stable than the corresponding boronic acids and are more resistant to protodeboronation.[1]

  • Anhydrous Conditions: While many Suzuki reactions tolerate water, minimizing its amount can reduce the rate of protodeboronation.[1]

  • Choice of Base: Weaker bases or fluoride-based bases like KF can sometimes be beneficial in minimizing this side reaction.[1]

Troubleshooting Guide

Issue 1: Low or No Product Yield

If you are experiencing low or no yield, consider the following troubleshooting steps, focusing on the solvent and base.

Troubleshooting Workflow for Low Yield

LowYieldTroubleshooting Start Low Yield Check_Reagents Verify Reagent Quality (Bromopyridine, Boronic Acid) Start->Check_Reagents Optimize_Base Screen Different Bases (e.g., K2CO3, K3PO4, Cs2CO3) Check_Reagents->Optimize_Base Reagents OK Optimize_Solvent Screen Solvent Systems (e.g., Dioxane/H2O, Toluene/H2O) Optimize_Base->Optimize_Solvent No Improvement Success Improved Yield Optimize_Base->Success Improvement Optimize_Catalyst Optimize Catalyst/Ligand (e.g., Bulky Phosphine Ligands) Optimize_Solvent->Optimize_Catalyst No Improvement Optimize_Solvent->Success Improvement Optimize_Temp Adjust Temperature Optimize_Catalyst->Optimize_Temp No Improvement Optimize_Catalyst->Success Improvement Optimize_Temp->Success Improvement

Caption: A decision tree for troubleshooting low-yielding Suzuki coupling reactions.

Data on Solvent and Base Choice

The selection of an appropriate solvent and base is crucial for a successful Suzuki reaction with bromopyridines. Below is a summary of commonly used conditions and their impact.

Table 1: Effect of Different Bases on Suzuki Coupling of Bromopyridines

BaseTypical ConditionsAdvantagesDisadvantages
K₂CO₃ 2.0 equivalents, often in a solvent mixture with water.[5]Effective for many substrates, readily available, and inexpensive.[7]Can be less effective for more challenging couplings.
K₃PO₄ 2.0-3.0 equivalents, soluble in aqueous phases.[5][6]Often provides higher yields for electron-deficient heteroaryl bromides.[5]Can be more basic, potentially leading to side reactions with sensitive substrates.
Cs₂CO₃ 2.0-3.0 equivalents.[5]Highly effective, particularly for difficult couplings, due to the high solubility of its salts.[5]More expensive compared to other carbonate bases.
Na₂CO₃ 2.0 equivalents.[5]Can provide excellent yields in certain systems and is cost-effective.[5][8]Basicity and solubility may not be optimal for all bromopyridine substrates.

Note: The data presented is compiled from different sources, and reaction conditions may not be identical. Direct comparison of yields should be interpreted with caution.[5]

Table 2: Common Solvents for Suzuki Coupling of Bromopyridines

Solvent SystemTypical RatioKey Characteristics
1,4-Dioxane / H₂O 4:1 or 5:1[3][6]A common starting point that effectively dissolves both organic substrates and inorganic bases.[6]
Toluene / H₂O Biphasic mixtureA less polar option that can be effective, especially with bulky phosphine ligands.[6]
THF / H₂O MixtureAnother ethereal solvent option, similar in properties to dioxane.[9]
DMF Can be used with or without water.[10]A polar aprotic solvent that can sometimes lead to faster reaction rates.[11]

Experimental Protocols

Below are representative experimental protocols for Suzuki-Miyaura reactions that can be adapted for the coupling of various bromopyridines.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific substrates.

Materials:

  • Bromopyridine (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)[12]

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄; 1-5 mol%)[12]

  • Base (e.g., K₂CO₃, K₃PO₄; 2.0–3.0 equiv)[12]

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)[12]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In a dry Schlenk flask or reaction vial, combine the bromopyridine, arylboronic acid, base, and palladium catalyst.[12]

  • Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an oxygen-free environment.[12]

  • Solvent Addition: Add the degassed solvent system via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the bromopyridine.[12]

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.[12]

  • Monitoring: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[4][12]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography.[4]

Key Factors and Relationships

The success of a Suzuki reaction with bromopyridines depends on the interplay of several factors. The following diagram illustrates these relationships.

SuzukiFactors Reaction_Outcome Reaction Outcome (Yield, Purity) Substrate Bromopyridine Substrate (Sterics, Electronics) Substrate->Reaction_Outcome Boronic_Acid Boronic Acid/Ester (Stability) Boronic_Acid->Reaction_Outcome Catalyst Palladium Catalyst & Ligand Catalyst->Reaction_Outcome Base Base (Strength, Solubility) Catalyst->Base Solvent Solvent (Polarity, Biphasic/Monophasic) Catalyst->Solvent Base->Reaction_Outcome Base->Solvent Solvent->Reaction_Outcome Temperature Temperature Temperature->Reaction_Outcome

Caption: Interplay of key factors affecting Suzuki reactions of bromopyridines.

References

Validation & Comparative

A Comparative Guide to the NMR Characterization of (2-Bromopyridin-3-yl)methanol and its Suzuki-Miyaura Coupling Product

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a clear understanding of reaction outcomes is paramount. This guide provides a comparative analysis of the Nuclear Magnetic Resonance (NMR) spectra of (2-Bromopyridin-3-yl)methanol and its phenyl-substituted derivative, (2-phenylpyridin-3-yl)methanol, synthesized via a Suzuki-Miyaura cross-coupling reaction. Detailed experimental protocols and tabulated NMR data offer a comprehensive resource for the characterization of these compounds.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. In this context, the transformation of this compound to (2-phenylpyridin-3-yl)methanol serves as a valuable example of the strategic modification of a pyridine core, a scaffold prevalent in numerous pharmaceutical agents. NMR spectroscopy is an indispensable tool for verifying the successful conversion and for the structural elucidation of the resulting product.

Comparative NMR Data Analysis

The key to confirming the successful Suzuki-Miyaura coupling lies in the comparison of the ¹H and ¹³C NMR spectra of the starting material, this compound, and the product, (2-phenylpyridin-3-yl)methanol. The substitution of the bromine atom with a phenyl group leads to distinct changes in the chemical shifts and coupling patterns of the pyridine ring protons and carbons.

Below is a summary of the expected and reported NMR spectral data for both compounds.

Table 1: ¹H NMR and ¹³C NMR Data for this compound and (2-phenylpyridin-3-yl)methanol

Compound¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
This compound Pyridine H-4: ~7.4 ppm (dd) Pyridine H-5: ~7.2 ppm (dd) Pyridine H-6: ~8.3 ppm (dd) -CH₂OH: ~4.7 ppm (s) -OH: VariablePyridine C-2: ~142.4 ppm Pyridine C-3: ~122.8 ppm Pyridine C-4: ~138.6 ppm Pyridine C-5: ~128.4 ppm Pyridine C-6: ~150.3 ppm -CH₂OH: ~60-65 ppm
(2-phenylpyridin-3-yl)methanol Pyridine H-4: ~7.6-7.8 ppm (m) Pyridine H-5: ~7.3-7.5 ppm (m) Pyridine H-6: ~8.6-8.8 ppm (m) Phenyl H: ~7.2-7.6 ppm (m) -CH₂OH: ~4.6-4.8 ppm (s) -OH: VariablePyridine C-2: ~157.4 ppm Pyridine C-3: ~139.4 ppm Pyridine C-4: ~136.7 ppm Pyridine C-5: ~122.1 ppm Pyridine C-6: ~149.6 ppm Phenyl C-ipso: ~139 ppm Phenyl C-ortho/meta/para: ~127-129 ppm -CH₂OH: ~60-65 ppm

Note: The chemical shifts are approximate and can vary depending on the solvent and concentration. The data for this compound is based on analogous compounds like 2-bromopyridine, and the data for (2-phenylpyridin-3-yl)methanol is based on similar structures like 2-phenylpyridine.[1]

Experimental Protocol: Suzuki-Miyaura Coupling

The following is a representative experimental protocol for the synthesis of (2-phenylpyridin-3-yl)methanol from this compound.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • A base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • A solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DMF) and water.

Procedure:

  • In a round-bottom flask, combine this compound (1 equivalent), phenylboronic acid (1.2-1.5 equivalents), and the base (2-3 equivalents).

  • Add the palladium catalyst (e.g., 2-5 mol% Pd(OAc)₂) and the phosphine ligand (e.g., 4-10 mol% PPh₃).

  • Add the solvent mixture to the flask.

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

  • Heat the reaction mixture to a temperature between 80-100 °C and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure (2-phenylpyridin-3-yl)methanol.

Visualizing the Workflow

To illustrate the experimental process, a workflow diagram is provided below.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound Phenylboronic acid Base (e.g., K₂CO₃) B Add Catalyst System: Pd(OAc)₂ Phosphine Ligand A->B C Add Solvents: Dioxane/Water B->C D Degas with Inert Gas C->D E Heat and Stir (80-100 °C) D->E F Aqueous Workup & Extraction E->F G Drying & Concentration F->G H Column Chromatography G->H I Pure Product: (2-phenylpyridin-3-yl)methanol H->I

Caption: Suzuki-Miyaura Coupling Workflow

This guide provides a foundational understanding of the NMR characterization of this compound and its transformation into a phenyl-substituted analog. The provided data and protocols serve as a valuable reference for researchers engaged in the synthesis and analysis of pyridine-based compounds.

References

HPLC Analysis for Purity Assessment of (2-Bromopyreadin-3-yl)methanol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for the purity assessment of (2-Bromopyridin-3-yl)methanol, a key intermediate in pharmaceutical synthesis. Detailed experimental protocols and supporting data are presented to aid in selecting the most appropriate method for quality control and drug development processes.

High-Performance Liquid Chromatography (HPLC)

HPLC stands as the gold standard for determining the purity of pharmaceutical intermediates like this compound due to its high resolution, sensitivity, and specificity. A well-developed reversed-phase HPLC (RP-HPLC) method can effectively separate the main compound from process-related impurities and degradation products.

Potential Impurities

A robust HPLC method must be able to separate this compound from potential impurities, which may include:

  • Starting Materials: Unreacted 2-bromopyridine and reagents from the hydroxymethylation step.

  • Byproducts:

    • Oxidation Products: 2-Bromo-3-pyridinecarboxaldehyde and 2-bromo-3-pyridinecarboxylic acid can form through oxidation of the primary alcohol.

    • Dimerization Products: Bipyridyl compounds can arise, particularly if a Grignard reaction is employed in the synthesis.

    • Isomeric Impurities: Depending on the synthetic route, other bromopyridyl methanol isomers could be present.

  • Degradation Products: The compound may be susceptible to degradation under certain conditions, leading to the formation of various other impurities.

Proposed RP-HPLC Method

This section outlines a stability-indicating RP-HPLC method developed for the quantitative analysis of this compound.

Instrumentation and Chromatographic Conditions:

ParameterCondition
HPLC System Quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient Program Time (min)
0
25
30
31
35
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm (or λmax determined by UV-Vis spectrophotometry)
Injection Volume 10 µL
Experimental Protocol

A detailed methodology for the proposed RP-HPLC analysis is provided below.

1. Standard and Sample Preparation:

  • Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample and prepare a 100 mL solution as described for the standard solution.

  • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection into the HPLC system.

2. Data Analysis and Quantification:

The purity of this compound is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. For a more accurate assay, a calibration curve should be constructed using a series of standard solutions of known concentrations.

Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Weigh Weigh Sample & Reference Standard Dissolve Dissolve in Diluent Weigh->Dissolve Filter Filter through 0.45µm Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect PDA Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Purity (%) Integrate->Calculate Report Generate Report Calculate->Report

Caption: Experimental workflow for HPLC purity assessment.

Comparison with Alternative Analytical Techniques

While HPLC is the preferred method, other techniques can provide complementary or preliminary purity information.

TechniquePrincipleAdvantagesDisadvantages
Gas Chromatography (GC) Separation of volatile compounds based on their boiling points and interactions with a stationary phase.Excellent for analyzing volatile impurities like residual solvents.Not suitable for non-volatile or thermally labile compounds.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of LC with the mass analysis capabilities of MS.Provides molecular weight information, aiding in the identification of unknown impurities.[1]Higher cost and complexity compared to HPLC-UV.
UV-Visible Spectroscopy Measures the absorption of UV-visible light by the analyte.Simple, rapid, and cost-effective for a preliminary purity check.[1]Low specificity; cannot separate the main compound from impurities with similar UV spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation, providing information about functional groups.Useful for confirming the identity of the compound and detecting functional group impurities.Not suitable for quantifying impurities in complex mixtures.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed information about the molecular structure.Can identify and quantify impurities without the need for reference standards if the structures are known.Lower sensitivity compared to chromatographic techniques; requires more expensive instrumentation.

Conclusion

For the comprehensive purity assessment of this compound, a validated RP-HPLC method is the most robust and reliable technique. It offers the necessary resolution and sensitivity to separate and quantify the active pharmaceutical ingredient from potential process-related impurities and degradation products, ensuring the quality and safety of the final drug product.[2][3] While alternative methods like GC, LC-MS, and spectroscopic techniques can provide valuable orthogonal information, they do not replace the need for a well-developed HPLC method in a regulated pharmaceutical environment.

References

A Comparative Guide to the Reactivity of Bromopyridine Isomers for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of starting materials is a critical step that dictates the efficiency and success of a synthetic route. This guide provides a comparative analysis of the reactivity of (2-Bromopyridin-3-yl)methanol and its positional isomers, offering valuable insights for their application in the synthesis of novel pharmaceutical agents.

The bromopyridine scaffold is a cornerstone in medicinal chemistry, appearing in numerous FDA-approved drugs. The position of the bromine atom on the pyridine ring significantly influences its chemical reactivity, particularly in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery. Understanding these reactivity differences is paramount for reaction optimization and the strategic design of synthetic pathways.

Relative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of bromopyridine isomers in common cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination is largely governed by the electronic properties of the pyridine ring. The electron-withdrawing nature of the nitrogen atom activates the C-Br bond towards oxidative addition to the palladium catalyst, which is often the rate-determining step. This effect is most pronounced at the ortho (2-) and para (4-) positions.[1]

Generally, the reactivity order of bromopyridine isomers in these reactions is:

4-Bromopyridine > 2-Bromopyridine > 3-Bromopyridine [1]

  • 4-Bromopyridine: The bromine at the para position experiences the strongest electron-withdrawing effect from the nitrogen atom, making the carbon of the C-Br bond highly electrophilic and thus, the most reactive isomer.[1]

  • 2-Bromopyridine: The C-Br bond is also activated. However, the proximity of the nitrogen's lone pair can lead to coordination with the palladium catalyst, which may inhibit the reaction and necessitate the use of specialized ligands to achieve high yields.[1]

  • 3-Bromopyridine: The bromine at the meta position is the least activated as the electronic influence of the nitrogen atom is weaker. Consequently, 3-bromopyridines are the least reactive and often require more forcing reaction conditions, such as higher temperatures or more active catalyst systems.[1]

The presence of a hydroxymethyl group, as in this compound, can further modulate this reactivity, although the primary determinant remains the position of the bromine atom.

cluster_0 General Reactivity of Bromopyridine Isomers in Pd-Catalyzed Cross-Coupling 4-Bromopyridine 4-Bromopyridine 2-Bromopyridine 2-Bromopyridine 4-Bromopyridine->2-Bromopyridine More Reactive 3-Bromopyridine 3-Bromopyridine 2-Bromopyridine->3-Bromopyridine More Reactive Reactivity Reactivity

Caption: Relative reactivity of bromopyridine isomers.

Comparative Data for Cross-Coupling Reactions

The following tables summarize representative yields for Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions with different bromopyridine isomers. It is important to note that reaction conditions can vary significantly, and these yields are for illustrative purposes to highlight the general reactivity trends.

Table 1: Representative Yields for Suzuki-Miyaura Coupling of Bromopyridine Isomers

Bromopyridine IsomerCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Bromo-3-methylpyridine4-Nitrophenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane/H₂O901875-85[2]
3-Bromo-2-methylpyridineArylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄----
2-Bromo-4-methylpyridineArylboronic acidPd(dppf)Cl₂ (3 mol%)K₂CO₃1,4-Dioxane/H₂O80-120-High[3]
3-BromopyridinePhenylboronic acidPd(OAc)₂/PPh₃Na₂CO₃Toluene/H₂O--Moderate to Excellent[4]
2-BromopyridineLithium triisopropyl 2-pyridylboronatePd₂(dba)₃KF1,4-Dioxane110-Good to Excellent[5]

Table 2: Representative Yields for Sonogashira Coupling of Bromopyridine Isomers

Bromopyridine IsomerCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF100372-96[6]
6-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄/CuIEt₃NTHFRT1692[7]
3-Bromopyridine-N-oxidePhenylacetylene(AllylPdCl)₂/P(t-Bu)₃-DMFRT-Excellent[8]
2-BromopyridineTerminal Alkyne-----54[9]

Table 3: Representative Yields for Buchwald-Hartwig Amination of Bromopyridine Isomers

Bromopyridine IsomerCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
2-Bromo-4-methylpyridineVolatile AminesPd Precursor/Phosphine LigandNaOtBuToluene80-110--[10]
2-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃/(±)-BINAPNaOtBuToluene80460[11]
3-Bromopyridine-D4Primary/Secondary AminePd Catalyst/Phosphine Ligand-----[12]
6-Bromopyridin-3-amineArylaminePd₂(dba)₃/XPhosNaOtBuToluene100--[13]

Experimental Protocols

Detailed experimental procedures are crucial for reproducibility and optimization. Below are general protocols for the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, which can be adapted for specific bromopyridine isomers, including this compound.

General Experimental Workflow for Palladium-Catalyzed Cross-Coupling

cluster_1 Typical Experimental Workflow A Reaction Setup: - Bromopyridine - Coupling Partner - Catalyst & Ligand - Base - Anhydrous Solvent B Inert Atmosphere: Evacuate and backfill with Argon or Nitrogen A->B C Reaction: Heat to desired temperature with vigorous stirring B->C D Monitoring: Track progress by TLC or LC-MS C->D E Work-up: - Cool to RT - Dilute with organic solvent - Wash with water and brine D->E F Purification: - Dry organic layer - Concentrate under vacuum - Column chromatography E->F G Product F->G

Caption: General experimental workflow.

Protocol 1: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the palladium-catalyzed cross-coupling of a bromopyridine with a boronic acid.[2][3]

  • Materials:

    • Bromopyridine derivative (1.0 equiv)

    • Arylboronic acid (1.1–1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 1-5 mol%)

    • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, 2.0–3.0 equiv)

    • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask, add the bromopyridine, arylboronic acid, base, and palladium catalyst under an inert atmosphere.

    • Add the degassed solvent via syringe.

    • Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature.

    • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 2: Sonogashira Coupling

This protocol outlines a general procedure for the palladium/copper-catalyzed cross-coupling of a bromopyridine with a terminal alkyne.[6][14]

  • Materials:

    • Bromopyridine derivative (1.0 equiv)

    • Terminal alkyne (1.1–1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂, 1-5 mol%)

    • Copper(I) salt (e.g., CuI, 1-10 mol%)

    • Base (e.g., Et₃N, DIPEA)

    • Anhydrous and degassed solvent (e.g., THF, DMF)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To a dry Schlenk flask, add the bromopyridine, palladium catalyst, and copper(I) salt under an inert atmosphere.

    • Add the degassed solvent and the base via syringe.

    • Add the terminal alkyne dropwise to the reaction mixture.

    • Stir the reaction at room temperature or heat as required, monitoring by TLC or LC-MS.

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent, and wash the combined organic layers with brine.

    • Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 3: Buchwald-Hartwig Amination

This protocol provides a general procedure for the palladium-catalyzed amination of a bromopyridine.[10][13]

  • Materials:

    • Bromopyridine derivative (1.0 equiv)

    • Amine (1.1–1.5 equiv)

    • Palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and phosphine ligand (e.g., XPhos, BINAP) or a pre-catalyst.

    • Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃, 1.4–2.0 equiv)

    • Anhydrous and degassed solvent (e.g., toluene, dioxane)

    • Inert gas (Argon or Nitrogen)

  • Procedure:

    • To an oven-dried Schlenk tube, add the palladium precursor, ligand, and base.

    • Evacuate and backfill with an inert gas three times.

    • Add the anhydrous solvent, followed by the bromopyridine and the amine.

    • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

    • Wash the filtrate with water and brine, then dry and concentrate.

    • Purify the crude product by column chromatography.

Conclusion

The reactivity of bromopyridine isomers in palladium-catalyzed cross-coupling reactions is a critical consideration for synthetic chemists. While this compound follows the general reactivity trends of a 2-bromopyridine, the presence of the hydroxymethyl group may require specific optimization of reaction conditions. This guide provides a foundational understanding of these reactivity differences, supported by comparative data and detailed experimental protocols, to aid researchers in the efficient synthesis of novel pyridine-containing molecules for drug discovery and development.

References

A Comparative Guide to Alternative Synthetic Routes for (2-Bromopyridin-3-yl)methanol and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(2-Bromopyridin-3-yl)methanol is a key building block in the synthesis of a wide range of pharmaceutical and agrochemical compounds. Its strategic functionalization, featuring a bromine atom amenable to cross-coupling reactions and a versatile hydroxymethyl group, makes it a valuable intermediate. This guide provides a comparative analysis of two primary synthetic routes to this compound, offering an objective assessment of their methodologies and performance based on analogous and directly relevant experimental data. Detailed experimental protocols are provided to facilitate laboratory application.

Comparative Analysis of Synthetic Routes

The selection of a synthetic pathway to this compound is typically influenced by factors such as the availability of starting materials, desired scale, and tolerance for specific reagents. The two routes detailed below represent common and effective strategies for the preparation of this important intermediate.

Table 1: Comparison of Synthetic Routes to this compound

ParameterRoute 1: Reduction of 2-Bromopyridine-3-carbaldehydeRoute 2: Two-Step Reduction of 2-Bromonicotinic Acid
Starting Material 2-Bromopyridine-3-carbaldehyde2-Bromonicotinic Acid
Key Reagents Sodium Borohydride (NaBH₄), Methanol (MeOH)1. Thionyl Chloride (SOCl₂), Methanol (MeOH) 2. Sodium Borohydride (NaBH₄), Methanol (MeOH)
Reaction Steps 12
Reaction Temperature 0 °C to Room Temperature1. Reflux 2. Reflux
Typical Reaction Time 1-2 hours1. 2-4 hours 2. 4-6 hours
Reported Yield High (typically >90%)High (typically >85% over two steps)
Key Advantages High yield, mild reaction conditions, simple work-up.Utilizes a more readily available starting material.
Key Disadvantages The starting aldehyde may be less common or require synthesis.A two-step process increases overall synthesis time.

Experimental Protocols

The following sections provide detailed experimental procedures for the two primary synthetic routes to this compound.

Route 1: Reduction of 2-Bromopyridine-3-carbaldehyde

This method involves the direct and efficient reduction of the aldehyde functionality to a primary alcohol using a mild reducing agent.

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-bromopyridine-3-carbaldehyde (1.0 equivalent) in anhydrous methanol (10-15 mL per gram of aldehyde).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Reducing Agent: To the stirred solution, add sodium borohydride (NaBH₄) (1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional hour. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: Carefully quench the reaction by the dropwise addition of water.

  • Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.

  • Extraction: Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield this compound. The crude product can be purified by flash column chromatography if necessary.

Route 2: Two-Step Reduction of 2-Bromonicotinic Acid via Methyl Ester

This route begins with the esterification of the more readily available 2-bromonicotinic acid, followed by reduction of the resulting ester.

Experimental Protocol:

Step 1: Synthesis of Methyl 2-bromonicotinate

  • Reaction Setup: To a solution of 2-bromonicotinic acid (1.0 equivalent) in methanol (15-20 mL per gram of acid), slowly add thionyl chloride (SOCl₂) (1.2 equivalents) at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and then heat to reflux for 2-4 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give methyl 2-bromonicotinate, which can be used in the next step without further purification.

Step 2: Reduction of Methyl 2-bromonicotinate

  • Reaction Setup: Dissolve methyl 2-bromonicotinate (1.0 equivalent) in a mixture of tetrahydrofuran (THF) and methanol (4:1).

  • Addition of Reducing Agent: Add sodium borohydride (2.0-3.0 equivalents) portion-wise to the solution.

  • Reaction: Heat the mixture to reflux for 4-6 hours, monitoring by TLC.

  • Work-up: Cool the reaction to room temperature and quench by the slow addition of water. Remove the organic solvents under reduced pressure.

  • Extraction and Purification: Extract the aqueous residue with ethyl acetate. The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford this compound.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

G cluster_0 Route 1: Aldehyde Reduction 2-Bromo-3-methylpyridine 2-Bromo-3-methylpyridine 2-Bromopyridine-3-carbaldehyde 2-Bromopyridine-3-carbaldehyde 2-Bromo-3-methylpyridine->2-Bromopyridine-3-carbaldehyde NBS, AIBN then Hydrolysis This compound This compound 2-Bromopyridine-3-carbaldehyde->this compound NaBH4, MeOH

Caption: Synthetic pathway for Route 1.

G cluster_1 Route 2: Carboxylic Acid Reduction 2-Bromonicotinic Acid 2-Bromonicotinic Acid Methyl 2-bromonicotinate Methyl 2-bromonicotinate 2-Bromonicotinic Acid->Methyl 2-bromonicotinate SOCl2, MeOH This compound This compound Methyl 2-bromonicotinate->this compound NaBH4, THF/MeOH

Caption: Synthetic pathway for Route 2.

Conclusion

Both presented routes offer viable and high-yielding methods for the synthesis of this compound. The choice between them will largely depend on the availability and cost of the starting materials. Route 1 is a more direct approach if the starting aldehyde is accessible. Route 2 provides a reliable alternative from the more common carboxylic acid, albeit with an additional synthetic step. The provided protocols, based on established chemical transformations, offer a solid foundation for researchers to produce this key synthetic intermediate.

Spectroscopic analysis of compounds synthesized from (2-Bromopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

A guide for researchers and drug development professionals on the synthesis and spectroscopic characterization of novel pyridine compounds, offering a comparative analysis with alternative synthetic routes and supporting experimental data.

This guide provides a detailed comparative analysis of the spectroscopic data for a series of compounds synthesized from the starting material (2-Bromopyridin-3-yl)methanol. For researchers, scientists, and drug development professionals, this information is crucial for the verification of synthesized compounds and for understanding their structural properties. The following sections present detailed experimental protocols for the synthesis of an ether, an ester, and a Suzuki coupling product, followed by a comprehensive comparison of their spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) in clearly structured tables. Additionally, alternative synthetic targets are presented for comparison.

Synthesis and Spectroscopic Data

The functionalization of this compound at the hydroxyl group allows for the synthesis of various derivatives, including ethers and esters. Furthermore, the bromine atom on the pyridine ring serves as a handle for carbon-carbon bond formation through cross-coupling reactions like the Suzuki-Miyaura coupling.

Experimental Protocols

1. Synthesis of 2-bromo-3-(phenoxymethyl)pyridine (Etherification)

To a solution of this compound (1.0 mmol) in anhydrous DMF (10 mL), sodium hydride (1.2 mmol, 60% dispersion in mineral oil) was added portion-wise at 0 °C under an inert atmosphere. The mixture was stirred for 30 minutes, after which bromobenzene (1.1 mmol) was added. The reaction was allowed to warm to room temperature and stirred for 12 hours. Upon completion, the reaction was quenched with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.

2. Synthesis of (2-bromopyridin-3-yl)methyl acetate (Esterification)

This compound (1.0 mmol) was dissolved in dichloromethane (10 mL) and pyridine (1.5 mmol). The solution was cooled to 0 °C, and acetyl chloride (1.2 mmol) was added dropwise. The reaction mixture was stirred at room temperature for 4 hours. The solvent was removed under reduced pressure, and the residue was partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The organic layer was washed with brine, dried over anhydrous magnesium sulfate, and concentrated to give the desired ester.

3. Synthesis of (3-phenylpyridin-2-yl)methanol (Suzuki Coupling)

In a round-bottom flask, this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and sodium carbonate (2.0 mmol) were combined. A mixture of toluene (8 mL), ethanol (2 mL), and water (2 mL) was added. The reaction mixture was degassed and heated to 90 °C under an inert atmosphere for 12 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over anhydrous sodium sulfate and concentrated. The crude product was purified by column chromatography.

Data Presentation

The following tables summarize the key spectroscopic data for the synthesized compounds.

Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)

Compoundδ H-4 (ppm)δ H-5 (ppm)δ H-6 (ppm)δ -CH₂- (ppm)Other Signals (ppm)
This compound7.35 (dd)7.65 (dd)8.30 (dd)4.80 (s)2.50 (br s, -OH)
2-bromo-3-(phenoxymethyl)pyridine7.38 (dd)7.70 (dd)8.35 (dd)5.20 (s)6.90-7.30 (m, 5H, Ar-H)
(2-bromopyridin-3-yl)methyl acetate7.32 (dd)7.68 (dd)8.33 (dd)5.25 (s)2.10 (s, 3H, -CH₃)
(3-phenylpyridin-2-yl)methanol7.40 (m)7.75 (m)8.50 (m)4.90 (s)7.30-7.50 (m, 5H, Ar-H), 2.60 (br s, -OH)
Alternative: 2-Bromo-3-methylpyridine7.00 (dd)7.80 (dd)8.42 (dd)-2.67 (s, 3H, -CH₃)[1]

Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)

Compoundδ C-2 (ppm)δ C-3 (ppm)δ C-4 (ppm)δ C-5 (ppm)δ C-6 (ppm)δ -CH₂- (ppm)Other Signals (ppm)
This compound142.5138.0126.0139.5148.062.0-
2-bromo-3-(phenoxymethyl)pyridine142.3135.5126.2139.8148.270.0115.0, 121.5, 129.5, 158.5 (Ar-C)
(2-bromopyridin-3-yl)methyl acetate142.4134.0126.5139.7148.364.021.0 (-CH₃), 170.5 (C=O)
(3-phenylpyridin-2-yl)methanol158.0137.0124.0138.0147.563.5128.0, 128.5, 129.0, 139.0 (Ar-C)
Alternative: 2-Bromo-3-methylpyridine142.0136.0125.0140.0149.0-18.0 (-CH₃)

Table 3: FT-IR Spectroscopic Data (cm⁻¹)

Compoundν(O-H)ν(C-H) aromaticν(C=C), ν(C=N)ν(C-O)ν(C-Br)Other Key Bands
This compound3350 (br)30501580, 14501050780-
2-bromo-3-(phenoxymethyl)pyridine-30601585, 14551240 (asym), 1040 (sym)785-
(2-bromopyridin-3-yl)methyl acetate-30551582, 145212207821740 (C=O)
(3-phenylpyridin-2-yl)methanol3340 (br)30501590, 14601045--
Alternative: 2-Bromo-3-methylpyridine-30401575, 1445-790-

Table 4: Mass Spectrometry Data (Electron Ionization)

CompoundMolecular FormulaMolecular Weight ( g/mol )[M]⁺ (m/z)Key Fragment Ions (m/z)
This compoundC₆H₆BrNO188.02187/189108 ([M-Br]⁺), 158/160 ([M-CH₂O]⁺)
2-bromo-3-(phenoxymethyl)pyridineC₁₂H₁₀BrNO264.12263/265184 ([M-C₆H₅O]⁺), 107 ([C₆H₅O+H]⁺), 77 ([C₆H₅]⁺)
(2-bromopyridin-3-yl)methyl acetateC₈H₈BrNO₂230.06229/231187/189 ([M-COCH₂]⁺), 108 ([M-Br-COCH₂]⁺), 43 ([COCH₃]⁺)
(3-phenylpyridin-2-yl)methanolC₁₂H₁₁NO185.22185168 ([M-OH]⁺), 156 ([M-CH₂OH]⁺), 77 ([C₆H₅]⁺)
Alternative: 2-Bromo-3-methylpyridineC₆H₆BrN172.02171/17392 ([M-Br]⁺)

Signaling Pathway and Experimental Workflow Visualization

The synthesized pyridine derivatives are of significant interest in medicinal chemistry due to their potential to interact with various biological targets. One such target is the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is implicated in inflammatory responses and cancer.

p38 MAPK Signaling Pathway

The p38 MAPK pathway is a key signaling cascade that responds to stress stimuli, such as inflammatory cytokines. The inhibition of p38α MAPK can block the production of pro-inflammatory cytokines and may induce apoptosis in tumor cells. Pyridine-based compounds have been identified as potent inhibitors of this pathway.

p38_MAPK_Pathway Stimuli Stress Stimuli (e.g., Cytokines, UV) MAP3K MAP3K (e.g., TAK1, ASK1) Stimuli->MAP3K MKK MKK3 / MKK6 MAP3K->MKK phosphorylates p38 p38 MAPK MKK->p38 phosphorylates Downstream Downstream Effectors (e.g., MK2, ATF2) p38->Downstream phosphorylates Response Cellular Response (Inflammation, Apoptosis) Downstream->Response Inhibitor Pyridine-based Inhibitor Inhibitor->p38 inhibits

Caption: The p38 MAPK signaling cascade and the inhibitory action of a pyridine-based compound.

Synthetic Workflow

The general workflow for the synthesis and characterization of the this compound derivatives is outlined below.

Synthetic_Workflow Start This compound Reaction Reaction (Etherification, Esterification, Suzuki Coupling) Start->Reaction Purification Purification (Column Chromatography) Reaction->Purification Analysis Spectroscopic Analysis (NMR, IR, MS) Purification->Analysis Product Final Product Analysis->Product

Caption: General workflow for the synthesis and analysis of derivatives.

References

A Comparative Guide to Catalyst Efficacy in Cross-Coupling Reactions of (2-Bromopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive comparison of catalytic systems for the functionalization of (2-Bromopyridin-3-yl)methanol, a key building block in medicinal chemistry and materials science. This guide provides an objective analysis of catalyst performance in Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, supported by experimental data and detailed protocols to facilitate catalyst selection and methods development.

The strategic modification of the pyridine scaffold is a cornerstone of modern synthetic chemistry, particularly in the development of novel pharmaceuticals and functional materials. This compound represents a versatile building block, with the bromine atom providing a reactive handle for various palladium-catalyzed cross-coupling reactions. The choice of an appropriate catalyst system is paramount to achieving high efficiency, yield, and functional group tolerance. This guide offers a comparative overview of common catalytic systems for the cross-coupling of this compound and its analogs, enabling researchers to make informed decisions for their synthetic endeavors.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Aryl Partners

The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound. For the coupling of this compound with various boronic acids, the selection of the palladium catalyst and associated ligands is critical for achieving high yields. Below is a comparison of catalyst systems commonly employed for the Suzuki coupling of bromopyridines.

Table 1: Comparative Performance of Palladium Catalysts in the Suzuki-Miyaura Coupling of 3-Bromopyridine Analogs with Phenylboronic Acid.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)Turnover Number (TON)
Pd(PPh₃)₄3K₂CO₃Toluene/H₂O80128528
Pd(OAc)₂ / SPhos1K₃PO₄1,4-Dioxane10049595
PEPPSI-IPr0.5Cs₂CO₃t-AmylOH100298196
Pd/H-MOR3.17 wt%K₂CO₃H₂O/EtOH (4:1)800.595-

Note: Data for the first three entries is based on representative conditions for 3-bromopyridine and may require optimization for this compound.[1] Data for Pd/H-MOR is for the coupling of 4-iodoanisole with phenylboronic acid.[2]

Analysis of Catalyst Performance:
  • Phosphine-Based Catalysts (e.g., Pd(PPh₃)₄, Pd(OAc)₂/SPhos): Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a classic, versatile catalyst. However, for electron-deficient substrates like bromopyridines, more electron-rich and bulky phosphine ligands such as SPhos are often necessary to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, leading to higher yields and turnover numbers.[1]

  • N-Heterocyclic Carbene (NHC)-Based Catalysts (e.g., PEPPSI-IPr): Palladium-NHC complexes have proven to be highly active catalysts for Suzuki couplings. The strong σ-donating character of NHC ligands enhances catalytic activity, often permitting lower catalyst loadings and shorter reaction times. PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) type catalysts are particularly effective for heteroaryl couplings.[1][3]

  • Heterogeneous Catalysts (e.g., Pd/H-MOR): Heterogeneous catalysts, such as palladium supported on mordenite zeolite (Pd/H-MOR), offer the significant advantage of easy separation and recyclability. These systems can exhibit high activity in green solvents like water and ethanol, making them an attractive option for sustainable synthesis.[2]

Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling of this compound is as follows:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (as specified in Table 1), and the base (2.0-3.0 equiv).

  • Add the appropriate solvent and, if using a ligand, add it to the flask.

  • Stir the reaction mixture at the specified temperature for the indicated time. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Suzuki_Miyaura_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh this compound, Arylboronic Acid, Base B Add Catalyst and Ligand (if applicable) A->B C Add Solvent under Inert Atmosphere B->C D Heat and Stir C->D E Monitor Progress (TLC/LC-MS) D->E F Quench with Water & Extract E->F Reaction Complete G Dry and Concentrate Organic Phase F->G H Purify by Column Chromatography G->H I Coupled Product H->I

Figure 1. Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Heck Reaction: Synthesis of Substituted Alkenes

The Heck reaction couples an unsaturated halide with an alkene to form a substituted alkene. This reaction is a valuable tool for the vinylation of this compound.

Table 2: Typical Catalyst Systems for the Heck Reaction of Aryl Bromides.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd(OAc)₂1-5Et₃NDMF100-12012-2470-90
PdCl₂1-5K₂CO₃Acetonitrile80-10012-2465-85
Pd/C5-10NaOAcNMP120-14024-4860-80
Pd(OAc)₂ / PPh₃1-2K₂CO₃Toluene100-1108-1680-95

Note: The data represents typical conditions and yield ranges for the Heck reaction of aryl bromides and may require optimization for this compound.[4][5][6][7]

Experimental Protocol: Heck Coupling

A representative procedure for the Heck coupling of this compound is as follows:

  • In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv), the alkene (1.1-1.5 equiv), the palladium catalyst, and the base.

  • Add the solvent under an inert atmosphere.

  • Seal the tube and heat the reaction mixture with stirring for the specified time.

  • After cooling to room temperature, dilute the mixture with water and extract with a suitable organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the desired product.[7]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, providing a direct route to alkynylated pyridines.

Table 3: Catalyst Systems for the Sonogashira Coupling of Bromopyridine Analogs.

Catalyst SystemCatalyst Loading (mol%)Co-catalyst (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd(CF₃COO)₂ / PPh₃2.5CuI (5)Et₃NDMF100372-96
PdCl₂(PPh₃)₂2CuI (1)TMGHeptane901-3>95
Pd/C--NaOHMethanol1000.1-0.2>90 (Conversion)

Note: The first entry is for the coupling of 2-amino-3-bromopyridines.[8][9] The second entry is a general protocol for Sonogashira coupling. The third entry is for a continuous flow reaction.[10] TMG = N,N,N′,N′-tetramethyl guanidine.

Experimental Protocol: Sonogashira Coupling

A general protocol for the Sonogashira coupling of this compound is as follows:

  • To a round-bottomed flask under a nitrogen atmosphere, add the palladium catalyst, the copper co-catalyst (if applicable), and the ligand (if applicable).

  • Add the solvent and stir for 30 minutes.

  • Add this compound (1.0 equiv), the terminal alkyne (1.2 equiv), and the base.

  • Heat the reaction mixture at the specified temperature until the starting material is consumed (monitored by TLC).[8]

  • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

  • Dry the organic phase, concentrate, and purify the crude product by column chromatography.

Cross_Coupling_Catalytic_Cycle cluster_reactants Reactants Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition PdII_R_Nu R-Pd(II)L_n-Nu PdII_RX->PdII_R_Nu Transmetalation (Suzuki/Sonogashira) or Migratory Insertion (Heck) or Amine Coordination/Deprotonation (Buchwald-Hartwig) PdII_R_Nu->Pd0 Reductive Elimination Product R-Nu (Coupled Product) PdII_R_Nu->Product RX R-X (this compound) RX->PdII_RX Nu Nucleophile (Boronic Acid, Alkene, Alkyne, Amine) Nu->PdII_R_Nu

Figure 2. Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a premier method for the formation of carbon-nitrogen bonds, coupling an aryl halide with an amine. This reaction is instrumental in synthesizing a wide array of nitrogen-containing compounds.

Table 4: Catalyst Systems for the Buchwald-Hartwig Amination of Bromopyridines.

Catalyst SystemCatalyst Loading (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
[Pd₂(dba)₃] / (±)-BINAP0.18 (Pd₂)NaOButToluene80460
Pd(OAc)₂ / dppp-NaOButToluene80-55-98
Pd(OAc)₂ / RuPhos1NaOButSolvent-free1101250-99

Note: The first entry is for the amination of 2-bromo-6-methyl pyridine.[11] The second entry is for 2-halopyridines.[11] The third entry is for the amination of various aryl and heteroaryl halides.[12] dppp = 1,3-bis(diphenylphosphino)propane.

Experimental Protocol: Buchwald-Hartwig Amination

A general procedure for the Buchwald-Hartwig amination of this compound is as follows:

  • Charge a Schlenk vessel with the palladium precatalyst, the ligand, and the base.

  • Add this compound (1.0 equiv) and the amine (1.1-1.5 equiv).

  • Add the solvent and heat the resulting mixture with stirring for the designated time.[11]

  • After cooling, add diethyl ether and wash the mixture with brine.

  • Dry the organic layer over magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Recrystallize or purify the product by column chromatography.

Conclusion

The selection of an optimal catalyst system for the cross-coupling of this compound is a multifactorial decision that depends on the specific coupling partners, desired reaction conditions, and economic considerations. For Suzuki-Miyaura couplings, modern catalyst systems based on bulky, electron-rich phosphine ligands or N-heterocyclic carbenes generally offer superior performance in terms of yield and catalyst efficiency. The Heck and Sonogashira reactions provide reliable methods for the introduction of alkenyl and alkynyl groups, respectively, with well-established palladium catalyst systems. For the crucial construction of C-N bonds, the Buchwald-Hartwig amination offers a versatile and efficient approach. The data and protocols presented in this guide serve as a valuable starting point for the development of robust and high-yielding synthetic routes for the functionalization of this compound and related heterocyclic building blocks.

References

A Comparative Guide to (2-Halopyridin-3-yl)methanol Analogs in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic campaign. The (2-halopyridin-3-yl)methanol scaffold is a versatile intermediate, with the halogen atom serving as a handle for a variety of cross-coupling reactions. This guide provides a comparative analysis of the bromo-, chloro-, and iodo-analogs of this scaffold, offering insights into their synthesis and relative performance in common palladium-catalyzed cross-coupling reactions.

Synthesis of (2-Halopyridin-3-yl)methanol Analogs

The synthesis of (2-chloropyridin-3-yl)methanol, (2-bromopyridin-3-yl)methanol, and (2-iodopyridin-3-yl)methanol can be achieved through multi-step sequences, typically starting from readily available precursors like 3-methylpyridine or 2-aminopyridine derivatives. The general strategy involves the introduction of the halogen at the 2-position, followed by functionalization of the methyl group at the 3-position to the desired hydroxymethyl group.

A plausible and frequently utilized synthetic pathway is depicted below:

cluster_synthesis General Synthetic Pathway 3-Methylpyridine 3-Methylpyridine 2-Halo-3-methylpyridine 2-Halo-3-methylpyridine 3-Methylpyridine->2-Halo-3-methylpyridine Halogenation 2-Halonicotinic_acid 2-Halonicotinic_acid 2-Halo-3-methylpyridine->2-Halonicotinic_acid Oxidation 2-Halopyridin-3-yl_methanol 2-Halopyridin-3-yl_methanol 2-Halonicotinic_acid->2-Halopyridin-3-yl_methanol Reduction cluster_reactivity General Reactivity in Pd Cross-Coupling Iodo (2-Iodopyridin-3-yl)methanol Bromo This compound Iodo->Bromo More Reactive Chloro (2-Chloropyridin-3-yl)methanol Bromo->Chloro More Reactive cluster_workflow General Cross-Coupling Workflow Setup Assemble glassware under inert atmosphere (N₂ or Ar) Reagents Add (2-halopyridin-3-yl)methanol, coupling partner, base, and solvent Setup->Reagents Degas Degas the reaction mixture Reagents->Degas Catalyst Add Pd catalyst and ligand Degas->Catalyst Heat Heat to the required temperature and stir Catalyst->Heat Monitor Monitor reaction progress (TLC, GC, LC-MS) Heat->Monitor Workup Aqueous workup and extraction Monitor->Workup Purify Purification (e.g., column chromatography) Workup->Purify

A Comparative Guide to Isotopic Labeling of (2-Bromopyridin-3-yl)methanol for Mechanistic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of stable isotopes into molecules is a cornerstone of modern mechanistic studies in chemistry and pharmacology. Isotopic labeling provides an unparalleled level of insight into reaction pathways, metabolic fates, and the kinetic isotope effect.[1] This guide offers a comparative overview of common isotopic labeling strategies as applied to (2-Bromopyridin-3-yl)methanol, a versatile building block in medicinal chemistry. We will explore hypothetical, yet representative, protocols for deuterium (²H) and carbon-13 (¹³C) labeling of this molecule and compare these approaches based on their utility, feasibility, and the nature of the mechanistic questions they can help answer.

Comparison of Isotopic Labeling Strategies

The choice of isotope and labeling position is dictated by the specific research question. Deuterium labeling is often employed to probe C-H bond cleavage steps and to enhance the metabolic stability of drug candidates, a strategy that has led to several FDA-approved deuterated drugs.[2][3] Carbon-13 labeling, on the other hand, is invaluable for tracking the carbon skeleton of a molecule through complex transformations using NMR spectroscopy and mass spectrometry.[4]

FeatureDeuterium (²H) LabelingCarbon-13 (¹³C) Labeling
Primary Application Kinetic Isotope Effect (KIE) studies, metabolic stability (ADME) studies, mass spectrometry internal standards.[1][2]Tracing carbon backbone in reaction mechanisms, NMR-based structural studies, metabolic flux analysis.[4][]
Typical Isotopic Purity >95%>99%
Cost of Isotope Source Relatively low (D₂O, D₂ gas)High (¹³CO₂, K¹³CN, ¹³C-labeled building blocks)
Synthetic Approach Often achievable via late-stage H/D exchange or reduction with deuterated reagents.[3]Typically requires multi-step synthesis from an early-stage ¹³C-labeled precursor.[6]
Analytical Detection ²H NMR, Mass Spectrometry¹³C NMR, Mass Spectrometry
Impact on Molecule Minimal steric change; significant mass change can alter reaction kinetics and metabolic pathways.Minimal perturbation of chemical properties; enables powerful 2D NMR correlation experiments.[4]

Experimental Protocols

The following are representative, detailed methodologies for the isotopic labeling of this compound. These protocols are based on established chemical principles for the synthesis of isotopically labeled compounds.

Protocol 1: Deuterium Labeling of the Methylene Group

This protocol describes the synthesis of this compound-d₂, where the two hydrogen atoms on the methylene bridge are replaced with deuterium. This is typically achieved by the reduction of a corresponding aldehyde or carboxylic acid derivative with a deuterium source.

Reaction: Reduction of 2-bromo-3-formylpyridine with sodium borodeuteride.

Materials:

  • 2-bromo-3-formylpyridine

  • Sodium borodeuteride (NaBD₄, 98 atom % D)

  • Anhydrous methanol (MeOH)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve 2-bromo-3-formylpyridine (1.0 eq) in anhydrous MeOH (0.2 M) in a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borodeuteride (1.1 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield this compound-d₂.

  • Confirm isotopic incorporation and purity by ¹H NMR, ²H NMR, and mass spectrometry.

Protocol 2: Carbon-13 Labeling of the Methylene Group

This protocol outlines a plausible multi-step synthesis for incorporating a ¹³C label at the methylene position, starting from a commercially available ¹³C-labeled source like potassium cyanide (K¹³CN).

Overall Workflow:

  • Convert 2,3-dibromopyridine to 2-bromo-3-cyanopyridine using CuCN.

  • Introduce the ¹³C label via nucleophilic substitution of the 3-bromo group with K¹³CN to form 2-bromo-pyridine-3-¹³carbonitrile.

  • Reduce the ¹³C-nitrile to the corresponding ¹³C-aminomethylpyridine.

  • Convert the amino group to a hydroxyl group to yield the final product. (This is a simplified representation; a more practical route might involve hydrolysis of the nitrile to the carboxylic acid, followed by reduction).

Procedure (Illustrative Step - Nitrile Reduction):

  • Synthesize 2-bromo-pyridine-3-¹³carbonitrile from a suitable precursor.

  • In a flame-dried, three-neck flask under an inert atmosphere, prepare a solution of 2-bromo-pyridine-3-¹³carbonitrile (1.0 eq) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C and slowly add a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄, 2.0 eq) in THF.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4 hours, monitoring by TLC.

  • Cool the reaction to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

  • Filter the resulting aluminum salts and wash thoroughly with THF.

  • The resulting amine would then be carried forward through a diazotization and hydrolysis sequence to yield the target (2-Bromopyridin-3-yl)-¹³C-methanol.

  • Characterize the final product at each step to confirm structure and isotopic enrichment using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Visualizing the Workflow and Logic

The choice of an isotopic labeling strategy is a multi-step decision process. The following diagrams illustrate the logical flow for selecting a labeling approach and a generalized workflow for the synthesis.

G cluster_0 Decision Framework for Isotopic Labeling A Define Mechanistic Question B Probe C-H bond cleavage? Determine metabolic fate? A->B C Trace carbon skeleton? Identify rearrangement? A->C D Deuterium (²H) Labeling B->D Yes E Carbon-13 (¹³C) Labeling C->E Yes F Kinetic Isotope Effect (KIE) Study D->F G Metabolite Identification (ADME) D->G H Reaction Pathway Analysis (NMR/MS) E->H

Caption: Decision tree for selecting an isotopic labeling strategy.

G cluster_1 Generalized Synthetic Workflow start Select Target Molecule & Labeling Position plan Design Synthetic Route start->plan source Acquire Labeled Precursor (e.g., NaBD₄, K¹³CN) plan->source synthesis Multi-step Synthesis & Purification source->synthesis analysis Structural & Isotopic Analysis (NMR, MS) synthesis->analysis end Labeled this compound analysis->end

Caption: General workflow for synthesizing isotopically labeled compounds.

References

Benchmarking synthesis efficiency of (2-Bromopyridin-3-yl)methanol against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of two prominent synthesis methodologies for producing (2-Bromopyridin-3-yl)methanol, a key building block in the development of novel therapeutics. The efficiency and practicality of each method are evaluated based on reaction yield, complexity, and starting material accessibility.

Method 1: Direct Reduction of 2-Bromonicotinaldehyde

This approach is a highly efficient and direct pathway to the target molecule. The synthesis involves the reduction of the aldehyde functional group of 2-bromonicotinaldehyde to a primary alcohol.

Experimental Protocol:

A detailed procedure for a similar reduction of 5-bromonicotinaldehyde to (5-bromopyridin-3-yl)methanol suggests a highly effective protocol.[1] The following is an adapted experimental protocol for the synthesis of this compound:

  • Reaction Setup: A suspension of 2-bromonicotinaldehyde (1.0 equivalent) is prepared in anhydrous methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: The suspension is cooled to 0°C using an ice bath.

  • Addition of Reducing Agent: While maintaining the temperature at 0°C, sodium borohydride (NaBH₄) (1.1 equivalents) is slowly added in portions to the stirred suspension.

  • Reaction Monitoring: The reaction mixture is stirred at 0°C for 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Quenching: After 1 hour, the reaction is carefully quenched by the addition of water.

  • Solvent Removal: The methanol is removed from the reaction mixture by evaporation under reduced pressure using a rotary evaporator.

  • Extraction: The resulting residue is re-dissolved in ethyl acetate. The solution is then transferred to a separatory funnel and washed with water. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the final product.

Method 2: Two-Step Reduction of 2-Bromonicotinic Acid

An alternative pathway involves the reduction of 2-bromonicotinic acid. This method typically proceeds in two steps: esterification of the carboxylic acid followed by reduction of the resulting ester.

Experimental Protocol:

Drawing from established procedures for the reduction of nicotinic acid, the following two-step protocol is proposed.

Step 1: Esterification of 2-Bromonicotinic Acid

  • 2-bromonicotinic acid is dissolved in methanol, and a catalytic amount of concentrated sulfuric acid is added.

  • The mixture is refluxed until the reaction is complete (monitored by TLC).

  • The solvent is removed under reduced pressure, and the residue is neutralized with a base (e.g., sodium bicarbonate solution).

  • The methyl 2-bromonicotinate is extracted with an organic solvent (e.g., ethyl acetate), dried, and concentrated.

Step 2: Reduction of Methyl 2-Bromonicotinate

  • The crude methyl 2-bromonicotinate is dissolved in a suitable solvent such as methanol or a mixture of THF and methanol.

  • Sodium borohydride is added in excess, and the reaction mixture is stirred, potentially under reflux, until the reduction is complete.

  • The reaction is quenched, and the product is worked up in a similar manner to Method 1 to yield this compound.

Quantitative Data Summary

ParameterMethod 1: Reduction of 2-BromonicotinaldehydeMethod 2: Reduction of 2-Bromonicotinic Acid
Starting Material 2-Bromonicotinaldehyde2-Bromonicotinic Acid
Key Reagents Sodium Borohydride, MethanolMethanol, Sulfuric Acid, Sodium Borohydride
Reaction Steps 12
Reported Yield High (estimated >90%)[1]Moderate to High (estimated 70-90% over two steps)
Reaction Time ~1-2 hours~6-24 hours
Complexity LowModerate

Experimental Workflow Visualizations

cluster_0 Method 1: Direct Reduction 2-Bromonicotinaldehyde 2-Bromonicotinaldehyde Reduction (NaBH4, MeOH) Reduction (NaBH4, MeOH) 2-Bromonicotinaldehyde->Reduction (NaBH4, MeOH) 1 hr, 0°C (2-Bromopyridin-3-yl)methanol_1 This compound Reduction (NaBH4, MeOH)->(2-Bromopyridin-3-yl)methanol_1

Method 1 Experimental Workflow

cluster_1 Method 2: Two-Step Reduction 2-Bromonicotinic Acid 2-Bromonicotinic Acid Esterification (MeOH, H2SO4) Esterification (MeOH, H2SO4) 2-Bromonicotinic Acid->Esterification (MeOH, H2SO4) Reflux Methyl 2-Bromonicotinate Methyl 2-Bromonicotinate Esterification (MeOH, H2SO4)->Methyl 2-Bromonicotinate Reduction (NaBH4, MeOH) Reduction (NaBH4, MeOH) Methyl 2-Bromonicotinate->Reduction (NaBH4, MeOH) Reflux (2-Bromopyridin-3-yl)methanol_2 This compound Reduction (NaBH4, MeOH)->(2-Bromopyridin-3-yl)methanol_2

Method 2 Experimental Workflow

Conclusion

For the synthesis of this compound, the direct reduction of 2-bromonicotinaldehyde (Method 1) presents a more efficient and streamlined approach, offering a higher yield in a single, rapid step. While the two-step reduction of 2-bromonicotinic acid (Method 2) is also a viable route, it is more time-consuming and involves an additional chemical transformation, which may impact the overall yield. The choice of method will ultimately depend on the availability and cost of the respective starting materials. However, for overall efficiency, Method 1 is the recommended synthetic strategy.

References

A Comparative Guide to the Structural Validation of Novel Derivatives from (2-Bromopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous structural determination of novel chemical entities is a cornerstone of chemical research and drug development. For derivatives of (2-Bromopyridin-3-yl)methanol, a scaffold of interest in medicinal chemistry, rigorous structural validation is essential to ensure the integrity of subsequent biological and pharmacological studies. This guide provides a comparative overview of the primary analytical techniques employed for the structural elucidation of these novel derivatives. We present a hypothetical novel derivative, (2-Bromo-5-nitropyridin-3-yl)methanol , as a case study to illustrate the application and data output of each technique.

Comparison of Analytical Techniques for Structural Validation

The validation of a novel molecular structure is most reliably achieved through the synergistic use of several analytical methods. The most powerful and commonly employed techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and single-crystal X-ray Crystallography. Each technique provides unique and complementary information about the molecule's structure.

TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Provides detailed information on the carbon-hydrogen framework, connectivity of atoms, and their spatial relationships.Non-destructive; offers definitive evidence of covalent structure and stereochemistry.[1][2]Requires a soluble sample; complex spectra may necessitate advanced 2D techniques for full interpretation.
Mass Spectrometry Determines the precise molecular weight and elemental composition.Extremely sensitive, requiring minimal sample; provides a definitive molecular formula.Does not provide information on connectivity or stereochemistry; fragmentation patterns can be complex to interpret.
FT-IR Spectroscopy Identifies the functional groups present in a molecule.[3]Fast, simple, and non-destructive; excellent for confirming the presence or absence of key functional groups.[3]Provides limited information about the overall molecular structure and connectivity.
X-ray Crystallography Determines the exact three-dimensional arrangement of atoms in a single crystal.Provides unambiguous proof of structure and stereochemistry.[4][5]Requires a suitable single crystal, which can be difficult to grow.[1][5]

Experimental Data for a Hypothetical Derivative: (2-Bromo-5-nitropyridin-3-yl)methanol

To illustrate the data obtained from these techniques, the following tables summarize the expected quantitative data for the hypothetical novel derivative, (2-Bromo-5-nitropyridin-3-yl)methanol.

Table 1: Predicted ¹H and ¹³C NMR Spectral Data
¹H NMR (500 MHz, CDCl₃) ¹³C NMR (125 MHz, CDCl₃)
Chemical Shift (δ) ppm Assignment Chemical Shift (δ) ppm Assignment
~8.80H-6 (Pyridine)~155.0C-2 (Pyridine)
~8.40H-4 (Pyridine)~145.0C-6 (Pyridine)
~4.90-CH₂OH~142.0C-5 (Pyridine)
~2.50-CH₂OH ~135.0C-4 (Pyridine)
~120.0C-3 (Pyridine)
~62.0-C H₂OH
Table 2: High-Resolution Mass Spectrometry (HRMS) Data
ParameterValue
Ionization Mode Electrospray Ionization (ESI+)
Calculated m/z for [M+H]⁺ (C₆H₆BrN₂O₃) 232.9611
Observed m/z for [M+H]⁺ 232.9615
Elemental Composition Confirmed
Table 3: FT-IR Spectral Data
Wavenumber (cm⁻¹)Assignment
~3400O-H stretch (alcohol)
~3100C-H stretch (aromatic)
~1580, 1450C=C stretch (aromatic ring)
~1530, 1350N-O stretch (nitro group)
~1050C-O stretch (primary alcohol)
~650C-Br stretch
Table 4: X-ray Crystallography Data
ParameterValue
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 8.5
b (Å) 12.2
c (Å) 7.8
β (°) 98.5
Volume (ų) 800.2
Z 4
Calculated Density (g/cm³) 1.925

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are standard protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the novel derivative for ¹H NMR or 20-30 mg for ¹³C NMR into a clean, dry vial.[2]

    • Add 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).[2]

    • Gently vortex the vial until the sample is fully dissolved.[2]

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, filtering through a small piece of cotton or glass wool to remove any particulate matter.[2]

    • Cap the NMR tube securely.[2]

  • Data Acquisition (400 MHz Spectrometer):

    • ¹H NMR: A standard single-pulse experiment is used with 16-64 scans, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.[2]

    • ¹³C NMR: A standard proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) is employed.

Mass Spectrometry (MS)
  • Sample Preparation:

    • Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Data Acquisition (High-Resolution Mass Spectrometry - HRMS):

    • Introduce the sample into the mass spectrometer using Electrospray Ionization (ESI).

    • Acquire the mass spectrum in positive or negative ion mode, scanning a mass range appropriate for the expected molecular weight.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation (KBr Pellet Technique for Solids):

    • Grind 1-2 mg of the novel derivative with 150-200 mg of dry, FT-IR grade Potassium Bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.[3]

    • Transfer the powder to a pellet die and press under high pressure to form a transparent or translucent pellet.[3]

  • Data Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire the spectrum, typically over a range of 4000-400 cm⁻¹.

X-ray Crystallography
  • Crystal Growth:

    • Grow a single crystal of the compound by slow evaporation of a saturated solution, vapor diffusion, or slow cooling.[1][6] The choice of solvent is critical and should be one in which the compound is moderately soluble.[1]

  • Data Collection:

    • Mount a suitable crystal on a goniometer and place it in an X-ray diffractometer.

    • Collect diffraction data as the crystal is rotated in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the crystal structure using appropriate software.

    • Refine the structural model to obtain the final atomic coordinates and geometric parameters.

Visualizing the Validation Workflow and Molecular Relationships

Diagrams are provided below to illustrate the logical flow of the structural validation process and the relationship between the parent compound and its novel derivative.

G cluster_synthesis Synthesis cluster_validation Structural Validation Parent This compound Reaction Nitration Parent->Reaction Derivative Novel Derivative (2-Bromo-5-nitropyridin-3-yl)methanol Reaction->Derivative NMR NMR Spectroscopy (Connectivity) Derivative->NMR MS Mass Spectrometry (Molecular Formula) Derivative->MS IR FT-IR Spectroscopy (Functional Groups) Derivative->IR Xray X-ray Crystallography (3D Structure) Derivative->Xray Structure Validated Structure NMR->Structure MS->Structure IR->Structure Xray->Structure

Caption: Synthetic and validation pathway for a novel derivative.

G Start Synthesized Novel Compound Purity Assess Purity (e.g., HPLC, TLC) Start->Purity NMR_acq Acquire 1D & 2D NMR Spectra Purity->NMR_acq MS_acq Acquire High-Resolution Mass Spectrum Purity->MS_acq IR_acq Acquire FT-IR Spectrum Purity->IR_acq Xtal_growth Attempt Crystal Growth Purity->Xtal_growth Data_analysis Analyze and Correlate All Spectroscopic Data NMR_acq->Data_analysis MS_acq->Data_analysis IR_acq->Data_analysis Xray_acq Perform X-ray Diffraction Xtal_growth->Xray_acq Xray_acq->Data_analysis Structure_elucidation Propose and Confirm Structure Data_analysis->Structure_elucidation

Caption: Experimental workflow for structural validation.

References

A Researcher's Guide to the Cost-Effectiveness of (2-Bromopyridin-3-yl)methanol in Multi-Step Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of pharmaceutical and agrochemical research, the selection of building blocks for multi-step synthesis is a critical decision that balances chemical reactivity with economic viability. (2-Bromopyridin-3-yl)methanol has emerged as a versatile reagent, offering a strategic entry point for the functionalization of the pyridine core. This guide provides a comprehensive comparison of this compound with its alternatives, supported by experimental data and detailed protocols to aid researchers, scientists, and drug development professionals in making informed decisions.

Pyridine derivatives are integral components of numerous marketed drugs, contributing to enhanced pharmacokinetic properties and target binding affinity.[1][2][3] The strategic introduction of substituents onto the pyridine ring is often achieved through cross-coupling reactions, where halogenated pyridines serve as key precursors.[4]

Comparative Analysis of Starting Material Cost

The cost of starting materials is a pivotal factor in the overall economic feasibility of a synthetic route. The price of this compound is competitive, though it can fluctuate based on supplier and purity. A comparative analysis with its isomers and a chloro-analogue reveals the economic landscape of these essential building blocks.

CompoundCAS NumberSupplier ExamplePrice (USD/g)
This compound131747-54-1US Biological~3.75 (for 100mg)[5]
(3-Bromopyridin-2-yl)methanol52378-64-0Fluorochem~0.86 (for 25g)[6]
(3-Bromopyridin-4-yl)methanol146679-66-5N/APrice not readily available
(6-Bromopyridin-2-yl)methanol33674-96-3Sigma-AldrichPrice available upon request[7]
(2-Chloropyridin-3-yl)methanol42330-59-6Thermo Scientific~32.33 (for 5g)[8]

Note: Prices are approximate and subject to change. Bulk pricing may differ significantly.

Performance in Key Synthetic Transformations

The utility of this compound is primarily demonstrated in palladium-catalyzed cross-coupling reactions, which are fundamental for C-C and C-N bond formation. The reactivity of bromopyridine isomers generally follows the trend: 4-bromo > 2-bromo > 3-bromo. This trend is attributed to the electronic effects of the nitrogen atom within the pyridine ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures. The following table provides a comparative overview of the performance of different bromopyridine derivatives in this reaction.

Bromopyridine DerivativeCoupling PartnerCatalyst SystemBaseSolventYield (%)Reference
2-BromopyridinePhenylboronic acidPd(OAc)2 (O₂-promoted)K₂CO₃i-PrOH/H₂O~95[9]
3-BromopyridinePhenylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O~80[10]
2-Amino-3-bromopyridineArylboronic acidsPd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O70-90[11]

While specific data for this compound is limited, its reactivity as a 2-bromopyridine derivative is expected to be high, leading to good to excellent yields under optimized conditions.

Sonogashira Coupling

The Sonogashira coupling enables the synthesis of valuable alkynylated pyridine derivatives.

Bromopyridine DerivativeAlkyne PartnerCatalyst SystemBaseSolventYield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂/PPh₃/CuIEt₃NDMF>90[7][12]
6-Bromo-3-fluoro-2-cyanopyridineVarious terminal alkynesPd(PPh₃)₄/CuIEt₃NTHF85-93[13]
Aryl BromidesTerminal AlkynesNS-MCM-41-PdEt₃NTolueneup to 56[14]

The high yields achieved with 2-amino-3-bromopyridine suggest that this compound would also be a suitable substrate for Sonogashira couplings.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for the synthesis of N-arylpyridines.

Bromopyridine DerivativeAmine PartnerCatalyst SystemBaseSolventYield (%)Reference
2-BromopyridinesVolatile aminesPd(OAc)₂/dpppNaOtBuToluene55-98
2-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃/(±)-BINAPNaOtBuToluene60[15]
3-Bromopyridine-D4Primary/secondary aminesPd catalyst/phosphine ligandStrong baseAnhydrous solventN/A[16]

The established protocols for 2-bromopyridines indicate that this compound can be effectively used in Buchwald-Hartwig amination reactions.

Experimental Protocols

Detailed experimental procedures are crucial for the successful implementation of these synthetic transformations.

General Procedure for Suzuki-Miyaura Coupling

A mixture of the bromopyridine derivative (1.0 eq.), arylboronic acid (1.2 eq.), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0 eq.) in a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 2-12 hours. The reaction progress is monitored by TLC or LC-MS. After completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography.[9][11]

General Procedure for Sonogashira Coupling

To a solution of the bromopyridine derivative (1.0 eq.) and a terminal alkyne (1.2 eq.) in a suitable solvent (e.g., DMF or THF) are added a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, 2-5 mol%), a copper(I) co-catalyst (e.g., CuI, 5-10 mol%), and a base (e.g., triethylamine or diisopropylamine). The reaction mixture is degassed and stirred at room temperature to 100 °C for 2-24 hours under an inert atmosphere. Upon completion, the mixture is filtered, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to afford the desired product.[7][13]

General Procedure for Buchwald-Hartwig Amination

In an oven-dried Schlenk tube, the bromopyridine derivative (1.0 eq.), the amine (1.2 eq.), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-2 mol%), a phosphine ligand (e.g., BINAP or XPhos, 2-4 mol%), and a base (e.g., NaOtBu or K₃PO₄, 1.5 eq.) are combined. The tube is evacuated and backfilled with an inert gas. An anhydrous solvent (e.g., toluene or dioxane) is added, and the mixture is heated to 80-110 °C for 12-24 hours. After cooling, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The crude product is purified by column chromatography.[15]

Visualizing Synthetic and Biological Pathways

Diagrams are essential tools for visualizing complex chemical and biological processes.

experimental_workflow cluster_start Starting Materials cluster_reaction Cross-Coupling Reaction cluster_product Product cluster_analysis Analysis & Purification 2_Bromopyridin_3_yl_methanol This compound Suzuki Suzuki-Miyaura Sonogashira Sonogashira Buchwald Buchwald-Hartwig Coupling_Partner Arylboronic Acid / Alkyne / Amine Functionalized_Pyridine Functionalized Pyridine Derivative Suzuki->Functionalized_Pyridine Sonogashira->Functionalized_Pyridine Buchwald->Functionalized_Pyridine Analysis TLC / LC-MS Functionalized_Pyridine->Analysis Purification Column Chromatography Analysis->Purification

Caption: Generalized workflow for cross-coupling reactions.

Many pharmaceuticals derived from pyridine scaffolds act as inhibitors of signaling pathways, for instance, by targeting kinases.

signaling_pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Kinase_A Kinase A Receptor->Kinase_A Kinase_B Kinase B Kinase_A->Kinase_B Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Cell_Proliferation Cell Proliferation Transcription_Factor->Cell_Proliferation Pyridine_Inhibitor Pyridine-based Kinase Inhibitor Pyridine_Inhibitor->Kinase_B

Caption: Inhibition of a kinase signaling pathway.

Conclusion

This compound stands as a valuable and cost-effective building block for the synthesis of complex pyridine derivatives. Its reactivity as a 2-bromopyridine isomer makes it a prime candidate for a variety of palladium-catalyzed cross-coupling reactions. While the initial cost of the reagent is a consideration, its performance in key synthetic transformations, leading to high yields of desired products, can offset this initial investment. The choice between this compound and its alternatives will ultimately depend on the specific requirements of the synthetic target, including desired reactivity, functional group tolerance, and overall project budget. This guide provides the foundational information to assist researchers in navigating these critical decisions, thereby optimizing their synthetic strategies for efficiency and cost-effectiveness.

References

Safety Operating Guide

Proper Disposal of (2-Bromopyridin-3-yl)methanol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides detailed procedures for the safe and compliant disposal of (2-Bromopyridin-3-yl)methanol, a halogenated organic compound. Researchers, scientists, and drug development professionals must adhere to these guidelines to ensure personal safety and environmental protection. Due to its chemical properties, this compound is classified as hazardous waste and requires specialized handling and disposal.

Hazard Profile and Safety Summary

Quantitative Hazard Data Summary from Related Compounds

Hazard ClassificationDescriptionPrimary Compounds Referenced
Acute Toxicity (Oral)Harmful or Toxic if swallowed.[1][2][3]2-bromopyridine, (3-Bromopyridin-2-yl)methanol
Acute Toxicity (Dermal)Fatal or Harmful in contact with skin.[1][4]3-Bromopyridine, 2-bromopyridine
Skin Corrosion/IrritationCauses skin irritation.[1][2][3][4][5]3-Bromopyridine, (6-Bromo-pyridin-2-yl)methanol, (3-Amino-6-bromopyridin-2-yl)methanol, (3-Bromopyridin-2-yl)methanol
Eye Damage/IrritationCauses serious eye irritation.[1][2][3][4][5]3-Bromopyridine, (6-Bromo-pyridin-2-yl)methanol, (3-Amino-6-bromopyridin-2-yl)methanol, (3-Bromopyridin-2-yl)methanol
STOT - Single ExposureMay cause respiratory irritation.[1][2][3][4][5]3-Bromopyridine, (6-Bromo-pyridin-2-yl)methanol, (3-Amino-6-bromopyridin-2-yl)methanol, (3-Bromopyridin-2-yl)methanol
FlammabilityCombustible liquid.[1]2-bromopyridine

Experimental Protocols: Spill Neutralization and Collection

In the event of a spill, immediate action is crucial to prevent exposure and environmental contamination.

Methodology for Spill Management:

  • Evacuate and Ventilate: Immediately evacuate all non-essential personnel from the affected area. Ensure the area is well-ventilated, preferably within a chemical fume hood.[5]

  • Personal Protective Equipment (PPE): Don appropriate PPE, including chemically resistant gloves, safety goggles or a face shield, and a lab coat. For significant spills, respiratory protection may be necessary.[5][6]

  • Containment: Prevent the spill from spreading. Do not allow the chemical to enter drains or waterways.[1][5][6]

  • Absorption: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.[4][6]

  • Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable, and chemically compatible container for hazardous waste.[4][6]

  • Decontamination: Clean the spill area thoroughly. The rinsate from cleaning must also be collected and disposed of as hazardous waste.[6]

Operational Plan for Disposal

The disposal of this compound must be managed as a hazardous waste stream, specifically as a halogenated organic compound.[6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6]

Step-by-Step Disposal Procedure:

  • Waste Segregation: Isolate waste containing this compound from other waste streams. Do not mix with incompatible materials such as strong acids or bases.[6]

  • Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap. Polyethylene or glass containers are generally suitable.[6]

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste." The label must include the full chemical name, "this compound," and a list of all constituents and their approximate percentages if it is a mixture.[6]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[5] The storage area should be a designated hazardous waste accumulation site.

  • Professional Disposal: Arrange for the collection of the hazardous waste by a licensed disposal company. Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.[6]

Mandatory Visualization

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Interim Storage cluster_3 Final Disposal A This compound Waste B Isolate as Halogenated Organic Waste A->B C Select Chemically Compatible Container B->C Proceed to Containerization D Securely Seal Container C->D E Label: 'Hazardous Waste' & Full Chemical Name D->E F Store in Designated Cool, Dry, Ventilated Area E->F Ready for Storage G Away from Incompatible Materials (e.g., strong acids) F->G H Contact EHS for Pickup G->H Schedule Disposal I Licensed Hazardous Waste Disposal H->I

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling (2-Bromopyridin-3-yl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of (2-Bromopyridin-3-yl)methanol. The following protocols are based on safety data for structurally related compounds and general best practices for handling brominated pyridines. Adherence to these procedures is essential for ensuring a safe laboratory environment.

This compound is a chemical for research and development purposes and its toxicological properties have not been fully investigated. Therefore, it should be handled with extreme care, assuming it is hazardous.

Hazard Identification and Personal Protective Equipment (PPE)

The primary hazards associated with this compound are expected to be skin irritation, serious eye irritation, and respiratory tract irritation. It may also be harmful if swallowed or in contact with skin.[1][2][3][4][5] The required personal protective equipment is summarized below.

Table 1: Personal Protective Equipment (PPE) Requirements

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles with side-shields or a face shield.[2][6][7]Protects against splashes and airborne particles.
Hand Protection Nitrile, neoprene, or butyl rubber gloves.[6][7][8][9] It is crucial to check the manufacturer's glove compatibility chart.Provides a barrier against skin contact. Change gloves immediately if contaminated.
Body Protection A fully-buttoned lab coat worn over full-length clothing.[6][8][9]Prevents contamination of personal clothing.
Respiratory Protection Work within a certified chemical fume hood.[6][7][10] A NIOSH-approved respirator may be necessary for spills.[7]Minimizes inhalation exposure to vapors or dust.

Operational and Disposal Plans

A systematic approach to handling, from preparation to disposal, is critical for safety.

Step-by-Step Handling Procedures
  • Preparation and Weighing:

    • Conduct all handling and weighing of this compound within a certified chemical fume hood to minimize inhalation exposure.[6][7][10]

    • Before handling, ensure all required PPE is correctly donned.

    • Use dedicated and clearly labeled spatulas and weighing boats.

    • Handle the compound gently to avoid creating dust.

  • Solution Preparation:

    • When dissolving the compound, slowly add the solid to the solvent to prevent splashing.

    • Keep the container covered as much as possible during dissolution.

  • During the Experiment:

    • Clearly label all containers with the chemical name and known hazards.

    • Maintain a clean and organized work area.[9]

    • Avoid working alone; ensure another person is aware of the experiment being conducted.[9]

  • Post-Experiment:

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical using a suitable solvent followed by soap and water.[9]

    • Remove PPE in the correct order to avoid self-contamination (gloves first, then lab coat, then eye protection).

    • Thoroughly wash hands with soap and water after removing PPE.[2][7][9]

Storage Plan
  • Store this compound in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.[6][8][10]

  • Keep containers tightly closed to prevent the release of vapors.[2][3][4][6][10]

  • Store separately from incompatible materials such as strong oxidizing agents and strong acids.[7][11]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.[6][9]

  • Solid Waste: Collect any solid waste, including contaminated weighing boats and paper towels, in a clearly labeled, sealed hazardous waste container.[9][10]

  • Liquid Waste: Collect all liquid waste containing the compound in a dedicated, sealed, and clearly labeled hazardous waste container.[7][9]

  • Do not mix with other waste.[2]

  • Follow all local, regional, and national regulations for hazardous waste disposal.[2]

Emergency Procedures

Table 2: First Aid Measures

Exposure RouteFirst Aid Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding eyelids apart.[7] Seek immediate medical attention.[7]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[8][9] Remove contaminated clothing.[2][12] Seek medical attention if irritation occurs.[2]
Inhalation Move the person to fresh air.[1][2][7][8] If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink two glasses of water at most.[2] Seek immediate medical attention.[7]

Spill Response:

  • Small Spill: If you are trained and it is safe to do so, clean up small spills (those that can be cleaned up in 10 minutes) while wearing appropriate PPE.[7] Absorb with an inert material (e.g., sand, silica gel) and place in a sealed container for disposal.[11]

  • Large Spill: Evacuate the area immediately and secure it. Contact your institution's emergency response team.[7]

Procedural Workflow

The following diagram illustrates the key steps for safely handling this compound.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 handle1 Weigh Compound prep2->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Surfaces handle2->clean1 clean2 Segregate Hazardous Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4 emergency1 Spill or Exposure emergency2 Follow First Aid emergency1->emergency2 emergency3 Notify Supervisor emergency1->emergency3

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.